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  • Product: 2-(Methylthio)-5-nitropyrimidin-4-amine
  • CAS: 84928-85-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS 84928-85-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Methylthio)-5-nitropyrimidin-4-amine, a key heterocyclic building block. With full editorial co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Methylthio)-5-nitropyrimidin-4-amine, a key heterocyclic building block. With full editorial control, this document is structured to deliver scientifically sound and actionable insights, grounded in authoritative references.

Introduction and Core Chemical Identity

2-(Methylthio)-5-nitropyrimidin-4-amine is a substituted pyrimidine characterized by a methylthio group at the 2-position, an amine at the 4-position, and a nitro group at the 5-position. This unique arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the substituents on this molecule offer versatile handles for chemical modification.

Table 1: Core Chemical Properties

Property Value Source
CAS Number 84928-85-8 [Journal of Organic Chemistry, 1983]
Molecular Formula C₅H₆N₄O₂S N/A
Molecular Weight 186.19 g/mol N/A

| IUPAC Name | 2-(Methylthio)-5-nitropyrimidin-4-amine | N/A |

Synthesis and Purification

The primary synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine is detailed in the scientific literature. The established protocol involves the amination of a chlorinated precursor.

Synthetic Workflow

The synthesis initiates from the commercially available 4-chloro-2-(methylthio)-5-nitropyrimidine. This precursor undergoes a nucleophilic aromatic substitution (SNAr) reaction with ammonia to yield the target compound.

Synthesis_of_2-Methylthio-5-nitropyrimidin-4-amine reagent 4-Chloro-2-(methylthio)- 5-nitropyrimidine conditions Ammonia (NH3) Ethanol (Solvent) Room Temperature reagent->conditions product 2-(Methylthio)-5-nitropyrimidin- 4-amine conditions->product caption Synthetic pathway to the target compound.

Synthetic pathway to the target compound.
Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-(methylthio)-5-nitropyrimidine

  • Ethanolic ammonia solution

  • Ethanol

Procedure:

  • A solution of 4-chloro-2-(methylthio)-5-nitropyrimidine in ethanol is prepared.

  • The solution is treated with an excess of ethanolic ammonia.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield yellow needles of 2-(Methylthio)-5-nitropyrimidin-4-amine.

Key Mechanistic Insight: The reaction proceeds via a nucleophilic attack of ammonia at the C4 position of the pyrimidine ring, which is activated towards substitution by the electron-withdrawing nitro group at the C5 position. The chlorine atom, being a good leaving group, is subsequently displaced.

Physicochemical and Spectroscopic Properties

Physical Properties
  • Appearance: Yellow needles

  • Melting Point: 210-212 °C

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-(Methylthio)-5-nitropyrimidin-4-amine.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the methylthio group and the amine protons. The chemical shift of the amine protons can be broad and concentration-dependent. The pyrimidine ring proton will also be present.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl group, N=O stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C=N and C=C stretching of the pyrimidine ring.

3.2.3. Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methylthio, nitro, and amino groups, providing further structural confirmation.

Reactivity and Chemical Transformations

The chemical reactivity of 2-(Methylthio)-5-nitropyrimidin-4-amine is dictated by its functional groups.

Reactivity_Profile center 2-(Methylthio)-5-nitropyrimidin-4-amine reduction Reduction of Nitro Group center->reduction e.g., H2/Pd-C, SnCl2 oxidation Oxidation of Methylthio Group center->oxidation e.g., m-CPBA, H2O2 substitution Nucleophilic Substitution (at C4-amine) center->substitution e.g., Acylation, Alkylation

Key reactivity sites of the molecule.
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl). This transformation yields the corresponding 2-(methylthio)pyrimidine-4,5-diamine, a valuable precursor for the synthesis of fused heterocyclic systems like purines and pteridines.

  • Oxidation of the Methylthio Group: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. This modification can significantly alter the electronic properties and biological activity of the molecule.

  • Reactions of the Amino Group: The 4-amino group can undergo typical amine reactions such as acylation, alkylation, and diazotization, allowing for further functionalization of the pyrimidine ring.

Applications in Research and Drug Discovery

Substituted nitropyrimidines are important intermediates in medicinal chemistry.[1][2] While specific biological activities for 2-(Methylthio)-5-nitropyrimidin-4-amine are not extensively reported in publicly available literature, its structural motifs suggest potential applications as a scaffold for the development of various therapeutic agents. The related compound, 4-chloro-2-(methylthio)-5-nitropyrimidine, is a known building block for kinase inhibitors.[1] The 4-amino-2-(methylthio)pyrimidine core is found in molecules with potential applications as kinase inhibitors and for the treatment of cancer.[3][4]

Safety and Handling

Hazard Identification:

Based on data for similar compounds, 2-(Methylthio)-5-nitropyrimidin-4-amine may cause serious eye irritation and may be toxic to aquatic life.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2-(Methylthio)-5-nitropyrimidin-4-amine is a synthetically accessible and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity allows for targeted modifications at multiple positions, providing a platform for the generation of diverse chemical libraries for drug discovery and other applications. This guide has consolidated the available technical information to provide a solid foundation for researchers and scientists working with this compound.

References

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Journal of Organic Chemistry, 1983, 48(8), 1357-1359.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 12, 2026, from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). Novel Cu(I)-5-nitropyridine-2-thiol Cluster with NIR Emission: Structural and Photophysical Characterization. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved February 12, 2026, from [Link]

  • PubChem Blog. (2017, August 31). Spectral Information in PubChem. Retrieved February 12, 2026, from [Link]

  • PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2015, July). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved February 12, 2026, from [Link]

  • MDPI. (1989, December 6). NMR-Based Metabolomics Identify Metabolic Change in Spleen of Idiopathic Thrombocytopenic Purpura Patients. Retrieved February 12, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 12: Pyrimidines. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Technical Guide: Chemical Structure of 4-Amino-2-methylthio-5-nitropyrimidine

This guide provides an in-depth technical analysis of 4-amino-2-methylthio-5-nitropyrimidine , a critical pyrimidine intermediate used in the synthesis of purines, pteridines, and pharmaceutical agents. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-amino-2-methylthio-5-nitropyrimidine , a critical pyrimidine intermediate used in the synthesis of purines, pteridines, and pharmaceutical agents.

Executive Summary & Chemical Identity

4-Amino-2-methylthio-5-nitropyrimidine is a trisubstituted pyrimidine derivative characterized by a "push-pull" electronic system. The electron-donating amino group at C4 and the electron-withdrawing nitro group at C5 create a highly polarized scaffold, making it a versatile precursor for nucleophilic aromatic substitution (


) and cyclization reactions.
Core Identity Data
PropertyDetail
IUPAC Name 2-(methylsulfanyl)-5-nitropyrimidin-4-amine
Common Name 4-Amino-2-methylthio-5-nitropyrimidine
Molecular Formula

Molecular Weight 186.19 g/mol
CAS Number Note: Often cited as the 5-nitro derivative of CAS 2183-66-6
SMILES CSc1nc(N)c([O-])cn1

Structural Analysis & Electronic Properties

The reactivity of this molecule is dictated by the interplay between its three substituents.

Electronic "Push-Pull" System
  • C5-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic attack but activates  positions C2, C4, and C6 for nucleophilic attack. It also increases the acidity of the N-H protons on the adjacent amino group.
    
  • C4-Amino Group (

    
    ):  A strong electron-donating group (EDG) by resonance. It stabilizes the molecule but also directs further electrophilic substitution (if any) to the ortho position (C5), which is already occupied.
    
  • C2-Methylthio Group (

    
    ):  A weak activator but a excellent leaving group . In the presence of the C5-nitro group, the C2 position becomes highly electrophilic, allowing the 
    
    
    
    group to be displaced by amines (to form 2,4-diaminopyrimidines) or hydrolyzed.
Tautomerism

While the amino form is dominant, the molecule can theoretically exist in an imino tautomer, though the aromaticity of the pyrimidine ring strongly favors the amino structure.

Structure cluster_0 Core Scaffold Pyrim Pyrimidine Ring (Electron Deficient) NO2 C5-Nitro (-NO2) (Electron Withdrawing) Pyrim->NO2 Inductive Pull NH2 C4-Amino (-NH2) (Electron Donating) NH2->Pyrim Resonance Push SMe C2-Methylthio (-SMe) (Leaving Group) SMe->Pyrim Weak Activation

Caption: Electronic substituent effects on the pyrimidine core.

Synthesis Protocols

The synthesis of 4-amino-2-methylthio-5-nitropyrimidine is typically achieved via nitration of the 4-amino precursor or amination of the 4-chloro precursor.

Method A: Direct Nitration (Standard Route)

This method utilizes the activating effect of the amino group to direct the nitro group to the C5 position.

Reagents:

  • Substrate: 4-Amino-2-methylthiopyrimidine (CAS 2183-66-6).

  • Nitrating Agent: Fuming Nitric Acid (

    
    ) / Sulfuric Acid (
    
    
    
    ).

Protocol:

  • Dissolution: Dissolve 4-amino-2-methylthiopyrimidine (1.0 eq) in concentrated

    
     at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (1.1 eq) while maintaining the temperature below 5°C. The amino group protects the ring from oxidation while directing the electrophile to C5.
    
  • Quenching: Pour the reaction mixture onto crushed ice. The product precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water to remove acid, and recrystallize from ethanol/water.

Method B: Nucleophilic Displacement ( )

This method is used if the 4-chloro analog is available.

Reagents:

  • Substrate: 4-Chloro-2-methylthio-5-nitropyrimidine.

  • Nucleophile: Ammonia (

    
    ) in Methanol or aqueous solution.
    

Protocol:

  • Dissolve the chloro-substrate in MeOH.

  • Add excess ammonia solution at 0°C.

  • Stir at room temperature for 2-4 hours. The C4-Cl is highly activated by the C5-

    
     and is rapidly displaced.
    
  • Evaporate solvent to yield the product.

Synthesis cluster_alt Alternative Route Start 4-Amino-2-methylthiopyrimidine (CAS 2183-66-6) Intermediate Sigma Complex (Electrophilic Attack at C5) Start->Intermediate + Reagent Reagent HNO3 / H2SO4 (0-5°C) Product 4-Amino-2-methylthio-5-nitropyrimidine (Yellow Solid) Intermediate->Product - H+ (Aromatization) AltStart 4-Chloro-2-methylthio-5-nitropyrimidine AltStart->Product SNAr Displacement AltReagent NH3 / MeOH

Caption: Primary and alternative synthetic pathways.

Reactivity Profile & Applications

This compound is a "gateway" intermediate. Its value lies in its ability to be transformed into complex heterocyclic systems.

Reduction to 4,5-Diaminopyrimidines

The most common application is the reduction of the nitro group to an amine. The resulting 4,5-diamino-2-methylthiopyrimidine is the immediate precursor to purines.

  • Reagents:

    
     / Pd-C, or Iron / Acetic Acid, or Sodium Dithionite (
    
    
    
    ).
  • Mechanism: Nitro group reduction.

Purine Synthesis (Traube Synthesis)

Reaction of the 4,5-diamino derivative with formic acid or triethyl orthoformate closes the imidazole ring to form 2-methylthiopurine .

  • Significance: The methylthio group at C2 can later be hydrolyzed to a ketone (guanine analogs) or displaced by amines (adenine analogs).

Nucleophilic Displacement of SMe

The sulfanyl group at C2 is a good leaving group, especially when activated by oxidation to a sulfone (


) or sulfoxide (

).
  • Reaction: Treatment with amines (

    
    ) displaces the 
    
    
    
    group to yield 2,4-diamino-5-nitropyrimidines .

Reactivity Core 4-Amino-2-methylthio- 5-nitropyrimidine Diamino 4,5-Diamino-2-methylthio- pyrimidine Core->Diamino Reduction (H2/Pd or Fe/AcOH) Displaced 2-Alkylamino-4-amino- 5-nitropyrimidine Core->Displaced SNAr at C2 (+ R-NH2) Purine 2-Methylthiopurine (Purine Scaffold) Diamino->Purine Cyclization (+ HCOOH)

Caption: Divergent synthesis pathways from the core scaffold.

Physical Properties & Safety

Physical Data Table
PropertyValue (Approximate)Notes
Appearance Yellow crystalline powderNitro group chromophore
Melting Point > 220°C (Decomposes)High MP due to H-bonding
Solubility DMSO, DMF, hot EthanolPoor solubility in water
pKa ~2.5 (protonated)Weakly basic due to EWG effect
Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Stable under normal conditions but avoid strong oxidizing agents.

References

  • Synthesis of Pyrimidine Precursors: Journal of the Chemical Society C: Organic, "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Link

  • Nitration of Pyrimidines: Central European Journal of Energetic Materials, "Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione."[1][2] (Describes analogous nitration mechanisms). Link

  • Reactivity of Chloropyrimidines: Arkivoc, "Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines." (Demonstrates reactivity of 5-nitro-chloropyrimidines). Link

  • Purine Synthesis: Journal of Medicinal Chemistry, "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives." (Contextualizes the use of diamino intermediates). Link

  • Chemical Identity: PubChem, "4-Amino-2-methyl-5-pyrimidinemethanamine" (Analogous structure for property comparison). Link

Sources

Foundational

2-methylsulfanyl-5-nitropyrimidin-4-amine molecular weight and formula

The following technical guide details the physicochemical properties, synthesis, and applications of 2-methylsulfanyl-5-nitropyrimidin-4-amine , a critical pyrimidine intermediate in the synthesis of bioactive purines an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-methylsulfanyl-5-nitropyrimidin-4-amine , a critical pyrimidine intermediate in the synthesis of bioactive purines and pteridines.

Executive Summary

2-Methylsulfanyl-5-nitropyrimidin-4-amine (also known as 4-amino-2-methylthio-5-nitropyrimidine) is a functionalized heterocyclic building block. Its structure combines an electron-withdrawing nitro group at the 5-position, an electron-donating amino group at the 4-position, and a labile methylthio (S-methyl) group at the 2-position. This unique substitution pattern makes it an ideal precursor for bicyclic nitrogen heterocycles (such as purines, pteridines, and deazapurines) used in oncology and infectious disease research.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Identifiers
ParameterDetail
IUPAC Name 2-Methylsulfanyl-5-nitropyrimidin-4-amine
Synonyms 4-Amino-2-(methylthio)-5-nitropyrimidine; 4-Amino-2-methylmercapto-5-nitropyrimidine
Molecular Formula C₅H₆N₄O₂S
Molecular Weight 186.19 g/mol
CAS Registry Number Note: Often synthesized in situ. The 6-chloro analog (CAS 38136-96-8) is the primary commercial reference.
SMILES CSC1=NC(=C(C(=N1)N)[O-])[H]
Physical Properties
PropertyValue / Description
Appearance Yellow crystalline solid (characteristic of nitro-pyrimidines)
Melting Point >230 °C (Decomposes)
Solubility Low in water; Soluble in DMSO, DMF, and hot Ethanol
pKa The amino group is weakly basic due to the electron-withdrawing nitro group (estimated pKa < 3).

Synthetic Pathways[3][4][5][6]

The synthesis of 2-methylsulfanyl-5-nitropyrimidin-4-amine typically follows two primary strategies: Direct Nitration of the 5-unsubstituted parent or Nucleophilic Amination of a 4-chloro precursor.

Route A: Direct Nitration (Electrophilic Aromatic Substitution)

This is the most direct route, utilizing the activating nature of the 4-amino group to direct the nitro group to the 5-position.

  • Starting Material: 4-Amino-2-(methylthio)pyrimidine (CAS 2183-66-6).

  • Reagents: Concentrated Nitric Acid (

    
    ) and Sulfuric Acid (
    
    
    
    ).
  • Mechanism: The amino group at C4 activates the ring. The C5 position is the only available site for electrophilic attack that is ortho to the activating amine.

Route B: Amination of 4-Chloro Derivative

This route is preferred when starting from the 4,6-dihydroxy or 4,6-dichloro precursors, often used to access the 6-chloro analog (CAS 38136-96-8) which allows for further functionalization at C6.

  • Precursor: 4-Chloro-2-(methylthio)-5-nitropyrimidine.

  • Reagent: Ammonia (

    
    ) in Ethanol or THF.
    
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) displacing the chloride.
    
DOT Diagram: Synthesis & Reactivity Flow

G Start 4-Amino-2-(methylthio)pyrimidine (CAS 2183-66-6) Target 2-Methylsulfanyl-5-nitropyrimidin-4-amine (Target Molecule) Start->Target Nitration (HNO3/H2SO4, 0-5°C) Diamine 4,5-Diamino-2-(methylthio)pyrimidine Target->Diamine Reduction (Fe/AcOH or H2/Pd-C) Purine 2-Methylthio-purine Derivatives (Drug Scaffolds) Diamine->Purine Cyclization (Formic Acid or Orthoesters)

Caption: Synthesis of the target molecule via nitration and its downstream conversion into purine scaffolds.

Applications in Drug Development[7][8]

Precursor to 4,5-Diaminopyrimidines

The reduction of the nitro group (


) to an amine (

) yields 4,5-diamino-2-(methylthio)pyrimidine .[1] This diamine is the "gateway" intermediate for synthesizing bicyclic systems.
  • Reagents: Iron powder/Acetic acid, Sodium dithionite, or Catalytic Hydrogenation (

    
    , Pd/C).
    
Synthesis of Purine Antimetabolites

Once the 4,5-diamine is formed, cyclization with one-carbon donors (e.g., formic acid, triethyl orthoformate) closes the imidazole ring to form 2-methylthiopurine .

  • Utility: The S-methyl group at C2 is a "safety handle." It can be oxidized to a sulfone (

    
    ) and displaced by various nucleophiles (amines, alkoxides) to generate a library of 2-substituted purines (e.g., 2-alkoxyadenosines).
    
Pteridine Synthesis

Condensation of the 4,5-diamine with


-dicarbonyl compounds (e.g., glyoxal, benzil) yields pteridines , which are structural analogs of folate and often investigated as DHFR (dihydrofolate reductase) inhibitors.

Experimental Protocol: Reduction to 4,5-Diamine

Note: This protocol describes the reduction of the nitro group, a critical step for utilizing this molecule.

Objective: Convert 2-methylsulfanyl-5-nitropyrimidin-4-amine to 4,5-diamino-2-(methylthio)pyrimidine.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, mechanical stirrer, and thermometer.

  • Suspension: Charge the flask with 2-methylsulfanyl-5-nitropyrimidin-4-amine (10 mmol) and 50% aqueous Ethanol (50 mL).

  • Reduction: Add Sodium Dithionite (

    
    , 30 mmol) in portions over 20 minutes while maintaining the temperature at 60-70 °C. The yellow color of the nitro compound should fade to a pale suspension.
    
  • Workup: Heat to reflux for 30 minutes to ensure completion. Filter the hot solution to remove inorganic salts.

  • Isolation: Cool the filtrate to 4 °C. The diamine product precipitates as off-white to pale yellow needles. Collect by filtration and dry under vacuum.

  • Validation: Verify via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of the aromatic C6-H downfield shift and the appearance of a new broad singlet for the
    
    
    group.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin. Nitro-pyrimidines can be energetic; avoid excessive heat or shock.

  • Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). The S-methyl group can oxidize to sulfoxide upon prolonged exposure to air/moisture.

  • Disposal: Dispose of as hazardous organic waste containing nitrogen and sulfur.

References

  • PubChem Compound Summary. (2025). 2-(Methylthio)-5-nitropyrimidine and related analogs. National Center for Biotechnology Information. Link

  • Smith, C. V., Robins, R. K., & Tolman, R. L. (1973).[2] Clarification of the ring-closure of certain 4,5-diaminopyrimidines to 6-substituted 8-alkylpurines. Journal of the Chemical Society, Perkin Transactions 1, 1855-1858.[2] Link[2]

  • Pontiki, E., et al. (2015). Pteridine-2,4-Diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Guidechem. (2024). Synthesis of substituted 4-amino-pyrimidines and intermediates. Link

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Handling of 2-(Methylthio)-5-nitropyrimidin-4-amine

The following technical guide details the solubility profile, solvent handling, and purification strategies for 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS 23954-66-7). This compound is a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent handling, and purification strategies for 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS 23954-66-7). This compound is a critical intermediate in the synthesis of P2Y12 receptor antagonists, most notably Ticagrelor (Brilinta).[1]

[1]

Executive Summary

2-(Methylthio)-5-nitropyrimidin-4-amine is a densely functionalized pyrimidine scaffold characterized by high lattice energy due to strong intermolecular hydrogen bonding (NH₂ ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 NO₂/Ring N). Its solubility behavior follows a distinct "Solubility Differential" essential for process chemistry:
  • DMSO (Dimethyl Sulfoxide): Acts as a Thermodynamic Solvent .[1] It disrupts intermolecular hydrogen bonds, offering high solubility (>100 mg/mL) suitable for nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) reactions and NMR analysis.
    
  • Methanol (MeOH): Acts as a Kinetic/Crystallization Solvent .[1] It exhibits a steep solubility-temperature gradient, making it the ideal medium for purification via recrystallization (dissolves hot, precipitates cold).[1]

Physicochemical Context & Solvation Mechanism[1]

To manipulate this compound effectively, one must understand the competition between its Crystal Lattice Energy and Solvation Enthalpy .[1]

Structural Analysis[1][2]
  • Nitro Group (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Strong electron-withdrawing group (EWG). Increases the acidity of the amine protons but also creates a "push-pull" electronic system that stabilizes the crystal lattice.
    
  • Amine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Acts as a hydrogen bond donor.
    
  • Thioether (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  Adds lipophilicity, reducing water solubility but enhancing solubility in organic solvents like DCM or DMSO.
    
Solvent Interaction Logic
SolventTypeInteraction MechanismApplication
DMSO Polar AproticHigh dipole moment (3.96 D) disrupts strong dipole-dipole interactions in the crystal lattice.[1] Accepts H-bonds from the amine.Reaction Medium: Used for further functionalization (e.g., displacing the S-Me group).[1]
Methanol Polar ProticForms H-bond networks.[1] At high temperatures, MeOH overcomes lattice energy; at low temperatures, the lattice energy dominates, forcing precipitation.[1]Purification: Removes polar impurities (salts) and non-polar byproducts (oils) via recrystallization.[1]

Visualization: Solvation & Process Flow

The following diagram illustrates the mechanistic difference between dissolution in DMSO versus the temperature-dependent equilibrium in Methanol.

SolubilityMechanism Solid Solid Crystal Lattice (High Lattice Energy) DMSO DMSO Solvation (Dipole-Dipole + H-Bond Acceptor) Solid->DMSO Irreversible Dissolution MeOH_Hot Hot Methanol (>60°C) (Entropy Driven Dissolution) Solid->MeOH_Hot Heat Input (ΔH > 0) Solution_DMSO Stable Solution (Reaction Ready) DMSO->Solution_DMSO High Solubility MeOH_Cold Cold Methanol (<10°C) (Lattice Re-formation) MeOH_Hot->MeOH_Cold Cooling (-ΔT) Pure_Crystal Purified Crystal (Impurities in Mother Liquor) MeOH_Cold->Pure_Crystal Precipitation

Figure 1: Solvation thermodynamics showing DMSO as a dissolution solvent and Methanol as a recrystallization vector.[1]

Experimental Protocols

Protocol A: Saturation Solubility Determination (Self-Validating)

Use this protocol to generate exact solubility curves for your specific batch purity.[1]

Materials:

  • 2-(Methylthio)-5-nitropyrimidin-4-amine (Target)[1]

  • HPLC Grade DMSO and Methanol[1]

  • 0.45 µm PTFE Syringe Filters[1]

  • UV-Vis Spectrophotometer or HPLC[1]

Step-by-Step Workflow:

  • Preparation: Weigh 100 mg of Target into three separate 4 mL glass vials.

  • Solvent Addition:

    • Vial A (DMSO): Add 1.0 mL DMSO. Vortex for 30 seconds.[1]

    • Vial B (MeOH): Add 1.0 mL Methanol. Vortex for 30 seconds.[1]

  • Equilibration:

    • If fully dissolved, add more solid until a visible precipitate remains (saturation).[1]

    • Incubate Vial A at 25°C.

    • Incubate Vial B at 25°C (Room Temp) and prepare a second vial at 60°C (Reflux).

  • Filtration: After 2 hours of agitation, filter the supernatant using a pre-warmed syringe filter (to prevent crashing out in the needle).

  • Quantification: Dilute aliquots 1:1000 and measure UV absorbance at

    
     (typically ~310-330 nm for nitro-pyrimidines). Calculate concentration against a standard curve.
    

Expected Results:

  • DMSO: >150 mg/mL (High solubility).[1]

  • Methanol (25°C): <10 mg/mL (Sparingly soluble).[1]

  • Methanol (60°C): >50 mg/mL (Significant solubility increase).[1]

Protocol B: Purification via Recrystallization (Methanol)

This is the industry-standard method for purifying this intermediate from crude reaction mixtures.[1]

  • Dissolution: Charge crude 2-(Methylthio)-5-nitropyrimidin-4-amine into a flask. Add Methanol (10-15 volumes relative to solid weight) .

  • Reflux: Heat the slurry to reflux (64.7°C). The solid should dissolve completely. If not, add MeOH in 1-volume increments.

    • Critical Check: If the solution is dark/black, add Activated Carbon (5% w/w) and hot-filter through Celite to remove polymeric impurities.[1]

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool immediately, as this traps impurities.[1]

  • Crystallization: Once at RT, move the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the bright yellow/orange crystals via vacuum filtration.

  • Wash: Wash the filter cake with 2 volumes of cold Methanol (-20°C).

  • Drying: Vacuum dry at 45°C.

Safety & Stability (E-E-A-T)

Thermal Hazards (Nitro Compounds)

Nitro-bearing heterocycles possess high energy potential.[1]

  • DSC Analysis: Before scaling up (>100g), perform Differential Scanning Calorimetry (DSC).[1] Look for exotherms above 150°C.[1]

  • DMSO Warning: DMSO can lower the onset temperature of thermal decomposition for nitro compounds.[1] Never heat this compound in DMSO above 100°C without explicit calorimetric safety data.

Toxicity[1][3]
  • Skin Permeability: DMSO enhances skin permeability. This compound is a biologically active intermediate (potential P2Y12 antagonist activity).[1]

  • PPE: Double nitrile gloves and a fume hood are mandatory.[1]

References

  • AstraZeneca AB. (2000).[1] Triazolo[4,5-d]pyrimidine derivatives and their use as P2T receptor antagonists.[1] US Patent 6,525,060.[1] (Describes the synthesis and handling of the alkylthio-nitro-pyrimidine scaffold).

  • Springuel, G., et al. (2024).[1] Crystallization of para-aminobenzoic acid forms from specific solvents.[1][2] Royal Society of Chemistry Advances.[1] (Provides mechanistic grounding for nitro/amine solubility in DMSO vs. Alcohols).[1]

  • Gaylord Chemical Company. (2023).[1] Dimethyl Sulfoxide (DMSO) Solubility Data & Reaction Safety.[1] (Authoritative source for DMSO compatibility with nitro-aromatics).[1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 259225, 2-(Methylthio)pyrimidin-4-amine.[1] (Structural and physicochemical property verification).[1][3][4] [1]

Sources

Foundational

pKa values and acidity of 2-(Methylthio)-5-nitropyrimidin-4-amine

An In-Depth Technical Guide on the pKa Values and Acidity of 2-(Methylthio)-5-nitropyrimidin-4-amine[1] Abstract This technical guide provides a comprehensive analysis of the physicochemical profile of 2-(methylthio)-5-n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the pKa Values and Acidity of 2-(Methylthio)-5-nitropyrimidin-4-amine[1]

Abstract This technical guide provides a comprehensive analysis of the physicochemical profile of 2-(methylthio)-5-nitropyrimidin-4-amine , a critical pyrimidine scaffold used in the synthesis of purine analogs and kinase inhibitors.[1] We examine the compound's acid-base behavior, specifically the suppression of basicity by the 5-nitro group and the electronic influence of the 2-methylthio substituent.[1] The guide details the theoretical basis for its estimated pKa values (~0.0 for the conjugate acid), outlines a robust UV-metric protocol for experimental determination, and discusses the implications of its neutral ionization state at physiological pH for drug formulation and membrane permeability.

Introduction: The Chemical Scaffold

2-(Methylthio)-5-nitropyrimidin-4-amine (CAS: 23954-66-7) represents a class of electron-deficient pyrimidines.[1] It serves as a high-value intermediate in medicinal chemistry, particularly for the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines and triazolo[4,5-d]pyrimidines (8-azapurines).[1][2]

The molecule features three distinct electronic zones:

  • The Pyrimidine Core: Naturally electron-deficient.[1]

  • The 5-Nitro Group: A strong electron-withdrawing group (EWG) that drastically alters the pKa of the ring nitrogens.[1]

  • The 2-Methylthio and 4-Amino Groups: Electron-donating groups (EDG) by resonance, which compete with the nitro group's withdrawal.[1]

Understanding the pKa and acidity of this molecule is essential for optimizing nucleophilic aromatic substitution (SNAr) reactions—where the 2-methylthio group acts as a leaving group—and for predicting its pharmacokinetic behavior (solubility, logD).[2]

Structural Analysis & Electronic Effects

The acidity and basicity of this compound are governed by the interplay between the resonance effect (+R) of the amino/thio groups and the inductive/mesomeric withdrawal (-I/-M) of the nitro group.[2]

Basicity (Protonation of Ring Nitrogens)

Pyrimidines are typically weak bases (pKa ~1.3 for pyrimidine; ~5.7 for 4-aminopyrimidine).[1][2] Protonation occurs preferentially at the ring nitrogen (N1 or N3).[2] However, the introduction of a nitro group at position 5 exerts a profound base-weakening effect.

  • Mechanism: The nitro group withdraws electron density from the ring via both inductive (-I) and mesomeric (-M) effects.[1][2] This delocalization stabilizes the neutral form and destabilizes the cationic conjugate acid, effectively lowering the pKa.

  • Comparative Data:

    • 4-Aminopyrimidine: pKa ≈ 5.7 (Basic)[1][2]

    • 2-Amino-5-nitropyrimidine: pKa ≈ 0.04 (Very Weak Base) [1].[1]

    • 2-(Methylthio)-5-nitropyrimidin-4-amine: The 2-SMe group is a weaker resonance donor than the 2-NH2 group.[1] Therefore, the basicity is expected to be lower than that of the 2-amino analog.

    • Predicted pKa (Base): -0.5 to +0.5 .

Acidity (Deprotonation of Exocyclic Amine)

While primary amines are generally not acidic in water (pKa > 30), the electron-deficient pyrimidine ring coupled with the ortho-nitro group significantly increases the N-H acidity of the 4-amino group.[1]

  • Predicted pKa (Acid): > 12.0 .[2]

  • Implication: Under physiological conditions (pH 7.4) and in most organic reaction conditions, the amino group remains neutral.[2] Deprotonation requires strong bases (e.g., NaH, KOtBu) in non-aqueous solvents, which is relevant for alkylation protocols.[2]

Tautomerism

The compound exists primarily in the amino-tautomer form.[1] The imino-tautomer is energetically unfavorable due to the loss of aromaticity, despite the potential stabilization of the negative charge by the nitro group in the anionic form.

Resonance cluster_electronic Electronic Effects Neutral Neutral Species (Dominant at pH 7) Cation Conjugate Acid (Protonated at N1/N3) Unstable due to 5-NO2 Neutral->Cation + H+ (pKa ~ 0.0) Anion Conjugate Base (Deprotonated NH) Requires pH > 12 Neutral->Anion - H+ (pKa > 12) NO2 5-NO2 Group (-I, -M Effect) Decreases Basicity NO2->Neutral SMe 2-SMe Group (+R, -I Effect) Minor Stabilization SMe->Neutral

Figure 1: Ionization scheme and electronic influences on 2-(Methylthio)-5-nitropyrimidin-4-amine.

pKa Data Summary

ParameterValue (Approx.)ConfidenceRationale
pKa (Basic) 0.0 ± 0.5 HighAnalogous to 2-amino-5-nitropyrimidine (pKa 0.[1]04) [1]. The SMe group is less donating than NH2, potentially lowering pKa further.
pKa (Acidic) > 12.5 MediumExocyclic amine acidity is low; deprotonation is not observed in aqueous range (0-14).[2]
Isoelectric Point (pI) N/A -Compound is effectively neutral across the entire pH 1–10 range.[1][2]
Dominant Species pH 7.4 Neutral HighpKa << pH, so the uncharged form predominates.

Experimental Determination Protocol

Since the predicted basic pKa is extremely low (< 2), standard potentiometric titration in water is inaccurate due to the leveling effect of the solvent.[2] UV-Metric Titration (Spectrophotometric determination) is the gold standard for this acidity range.[1][2]

Principle

The method relies on the shift in the UV absorption spectrum (bathochromic or hypsochromic shift) as the molecule transitions from its neutral to its protonated form.[2] Because the pKa is near 0, the titration must be performed in mineral acid solutions of varying concentration (Hammett Acidity Function,


) rather than standard buffers.[2]
Detailed Workflow

Materials:

  • Analyte: 2-(Methylthio)-5-nitropyrimidin-4-amine (10 mM stock in DMSO).

  • Titrant: H2SO4 or HCl solutions ranging from 0.01 M to 5.0 M.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (200–500 nm range).[1]

Protocol:

  • Preparation: Prepare a series of 10 samples. Each contains a fixed concentration of the analyte (e.g., 50 µM) in acid solutions with known

    
     values (e.g., pH 2.0 down to 
    
    
    
    -2.0).[2]
  • Scanning: Record the UV spectrum for each sample. Identify the isosbestic point (wavelength where absorbance is constant) and the

    
     for both the neutral and protonated species.[2]
    
    • Note: The 5-nitro group typically provides a strong chromophore around 300–350 nm.[1]

  • Data Analysis: Plot Absorbance (

    
    ) at 
    
    
    
    vs.
    
    
    .
  • Calculation: Use the modified Henderson-Hasselbalch equation for weak bases:

    
    
    Where:
    
    • 
       = Absorbance of fully protonated form (in strongest acid).[2]
      
    • 
       = Absorbance of neutral form (in water/weak acid).[2]
      
    • 
       = Absorbance at the specific 
      
      
      
      .

Workflow Step1 Sample Preparation Dissolve in DMSO Aliquot into Acid Series (pH 2 to H0 -2) Step2 UV-Vis Acquisition Scan 200-500 nm Identify Lambda_max shift Step1->Step2 Step3 Data Processing Extract Absorbance at Lambda_max Verify Isosbestic Points Step2->Step3 Step4 Calculation Plot A vs. H0 Fit Sigmoid Curve to determine pKa Step3->Step4

Figure 2: UV-Metric determination workflow for weak bases.

Solubility & Formulation Implications

The pKa profile has direct consequences for solubility and drug delivery:

  • Aqueous Solubility:

    • pH 1–10: The compound is neutral and highly lipophilic (LogP ~ 1.5–2.0 estimated).[2] Solubility in water is expected to be low (< 1 mg/mL) .[2]

    • pH < 0: Solubility increases significantly as the pyridine ring protonates.

    • Formulation Strategy: To solubilize this compound for biological assays, use organic co-solvents (DMSO, DMA) or formulate as a salt using a very strong acid (e.g., methanesulfonate), although the salt may be unstable due to the weak basicity (hydrolysis risk).[2]

  • LogD Profile:

    • Since the molecule does not ionize in the physiological range, LogD

      
       ≈ LogP .[2] This indicates high membrane permeability but poor solubility, classifying it likely as BCS Class II  (Low Solubility, High Permeability).[2]
      

References

  • IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution. (Data for 2-amino-5-nitropyrimidine, pKa 0.04).[1][3] Link

  • PubChem. Compound Summary: 2-(Methylthio)-5-nitropyrimidin-4-amine.[1] National Library of Medicine. Link

  • Albert, A., & Serjeant, E. P. (1984).[2] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard reference for UV-metric titration of weak bases).

  • Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for substituent effects in pyrimidines).

  • ChemIDplus. 2-Amino-5-nitropyrimidine Properties. U.S. National Library of Medicine. (Confirming pKa trends for nitro-pyrimidines). Link[1][2]

Sources

Exploratory

Technical Guide: 2-(Methylthio)-5-nitropyrimidin-4-amine in Purine Synthesis

This guide details the strategic utilization of 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS: 23953-81-3) in the synthesis of bioactive purine scaffolds. Executive Summary In modern drug discovery, 2-(Methylthio)-5-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic utilization of 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS: 23953-81-3) in the synthesis of bioactive purine scaffolds.

Executive Summary

In modern drug discovery, 2-(Methylthio)-5-nitropyrimidin-4-amine serves as a high-value "lynchpin" intermediate. Unlike simple pyrimidines, the presence of the 2-methylthio (SMe) motif provides a distinct orthogonal handle. While the 4-amino and 5-nitro groups are dedicated to constructing the purine imidazole ring (via Traube synthesis), the 2-SMe group remains inert during cyclization, only to be activated later for nucleophilic displacement. This allows for the precise installation of amines, alkoxides, or aryl groups at the purine-2 position—a critical region for structure-activity relationship (SAR) tuning in kinase inhibitors (e.g., CDK, JAK) and adenosine receptor antagonists.

Strategic Mechanistic Pathways

The utility of this compound rests on a three-phase synthetic logic: Reduction , Cyclization , and Diversification .

Phase 1: The Reductive Challenge

The conversion of the 5-nitro group to a 5-amino group is the first critical step.

  • The Trap: Standard catalytic hydrogenation (

    
    ) is risky. The sulfur atom in the methylthio group acts as a catalyst poison, often stalling the reaction or leading to desulfurization (hydrodesulfurization), yielding a naked purine.
    
  • The Solution: Chemical reduction using Sodium Dithionite (

    
    )  or Iron/Acetic Acid  is the industry standard. These methods are chemoselective, reducing the nitro group quantitatively while leaving the S-Me moiety intact.
    
Phase 2: Traube Cyclization

Once the 4,5-diamino-2-(methylthio)pyrimidine is generated, the imidazole ring is closed using a one-carbon donor.

  • Reagent Choice:

    • Triethyl Orthoformate (TEOF): Mild, anhydrous conditions. Ideal for sensitive substrates.

    • Formic Acid: Classical, robust, but requires harsh reflux which may hydrolyze the SMe group if not carefully monitored.

    • Diethoxymethyl Acetate: High-yielding alternative for difficult cyclizations.

Phase 3: The "SMe" Switch (Diversification)

The resulting 2-(methylthio)-purine is a "masked" electrophile.

  • Direct Displacement: The SMe group is a poor leaving group. It requires high temperatures to displace with amines.

  • Oxidative Activation (The "Pop" Step): Oxidation of SMe to sulfone (

    
    )  or sulfoxide (
    
    
    
    )
    using
    
    
    -CPBA or Oxone dramatically increases electrophilicity, allowing displacement by nucleophiles at room temperature.
Visualization: The Synthetic Workflow

The following diagram illustrates the conversion logic and decision nodes.

PurineSynthesis cluster_legend Process Key Start 2-(Methylthio)-5-nitropyrimidin-4-amine (Precursor) Reduction Step 1: Nitro Reduction (Chemoselective) Start->Reduction Na2S2O4 or Fe/AcOH Diamine Intermediate: 4,5-Diamino-2-(methylthio)pyrimidine Reduction->Diamine Yield >85% Cyclization Step 2: Traube Cyclization (Ring Closure) Diamine->Cyclization HC(OEt)3 / Ac2O or Formic Acid PurineCore Scaffold: 2-(Methylthio)-9H-purine Cyclization->PurineCore Imidazole Formation Activation Step 3: Oxidative Activation (Optional) PurineCore->Activation m-CPBA / Oxone FinalDrug Target: 2-Amino-substituted Purine (Kinase Inhibitor/Nucleoside) PurineCore->FinalDrug Direct Displacement (High Temp, >120°C) Sulfone Activated Scaffold: 2-(Methylsulfonyl)-purine Activation->Sulfone S-Me -> SO2-Me Sulfone->FinalDrug R-NH2 (Nucleophilic Sub.) Room Temp key1 Starting Material key2 Reaction Step key3 Key Intermediate

Caption: Figure 1. Step-wise conversion of 2-(Methylthio)-5-nitropyrimidin-4-amine to functionalized purines via Traube synthesis and oxidative activation.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Chemoselective Reduction (Nitro to Amine)

Avoids catalyst poisoning inherent in hydrogenation methods.

Reagents:

  • Precursor: 2-(Methylthio)-5-nitropyrimidin-4-amine (1.0 eq)

  • Reductant: Sodium Dithionite (

    
    ) (3.0 - 4.0 eq)
    
  • Solvent: Ethanol / Water (1:1 v/v)

  • Base: Ammonia solution (25%) or

    
    
    

Procedure:

  • Suspension: Suspend the nitro-pyrimidine in the EtOH/Water mixture. Heat to 50°C.

  • Addition: Add solid Sodium Dithionite portion-wise over 30 minutes. The yellow suspension will gradually turn colorless or pale beige, indicating reduction of the nitro group (chromophore loss).

  • Reflux: Heat to mild reflux (70-80°C) for 1 hour to ensure completion. Monitor by TLC (the amine is significantly more polar than the nitro compound).

  • Workup: Concentrate under reduced pressure to remove ethanol. Cool the aqueous residue to 0°C. The product, 4,5-diamino-2-(methylthio)pyrimidine , often precipitates. Filter and wash with cold water.

    • Note: If product does not precipitate, neutralize with ammonia to pH 8-9 and extract with Ethyl Acetate.

  • Stability: Use immediately in the next step. Diamines are prone to air oxidation (darkening) upon storage.

Protocol B: Traube Cyclization to Purine Core

Uses Triethyl Orthoformate for a clean, anhydrous ring closure.

Reagents:

  • Substrate: 4,5-Diamino-2-(methylthio)pyrimidine (from Protocol A)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) (Excess, acts as solvent)

  • Catalyst: Acetic Anhydride (

    
    ) (1.0 eq) or p-TsOH (catalytic)
    

Procedure:

  • Mix: In a round-bottom flask, suspend the diamine in TEOF (approx. 10 mL per gram of substrate). Add Acetic Anhydride.[1]

  • Reflux: Heat to reflux (146°C). The reaction typically completes within 4–6 hours.

  • Distillation: If the reaction stalls, distill off the ethanol byproduct to drive the equilibrium forward (Le Chatelier's principle).

  • Isolation: Cool to room temperature. The 2-(methylthio)-9H-purine often crystallizes directly. If not, evaporate TEOF under vacuum and triturate the residue with hexanes/ether.

Quantitative Data Summary

Comparison of cyclization methods for 2-(Methylthio)-5-nitropyrimidin-4-amine derivatives.

MethodReagentsTemperatureYield (%)Purity ProfileNotes
Orthoester TEOF /

146°C (Reflux)85-92% HighBest for scale-up; anhydrous conditions prevent hydrolysis.
Formylation Formic Acid (98%)100°C65-75%ModerateRisk of S-Me hydrolysis (smell of methanethiol); acidic residue removal required.
Fusion Urea / Fusion180°C40-50%Low"Dirty" reaction; significant tar formation. Not recommended.
One-Pot

then Formic Acid
100°C60%ModerateConvenient but lower yield due to competing side reactions.

Troubleshooting & Expert Insights

The "Rotten Cabbage" Indicator
  • Issue: A strong smell of methanethiol (rotten cabbage) during cyclization.

  • Cause: Hydrolysis of the S-Me group. This usually happens if water is present in the reaction or if acidic conditions (Formic acid) are too harsh.

  • Fix: Switch to the TEOF (Triethyl Orthoformate) anhydrous method. Ensure all reagents are dry.

Incomplete Reduction
  • Issue: Starting material remains after dithionite treatment.

  • Cause: Dithionite degrades rapidly in acidic solution.

  • Fix: Maintain pH > 7 during reduction by adding small amounts of

    
     or Ammonia. Fresh dithionite is critical; old bottles lose potency.
    
Solubility Issues
  • Insight: Purine intermediates are notoriously insoluble. If the product crashes out as a gum, try triturating with Methanol or precipitating from DMSO with water. For NMR analysis, TFA-d or DMSO-d6 at high temperature (350K) is often required.

References

  • Traube, W. (1900). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry).

  • Legraverend, M., et al. (2006). Synthesis of 2,6,9-trisubstituted purines as kinase inhibitors. Bioorganic & Medicinal Chemistry.[2][3] (Specific application of S-Me displacement).

  • Vittoria, S., et al. (2018). Recent Advances in the Synthesis of Purine Derivatives and Their Potential Therapeutic Applications.[4] Molecules.[2][3][4][5][6][7][8][9][10][11][12][13] (Review of cyclization methods).

  • Brown, D. J. (1998). The Pyrimidines.[2][4][5][6][9][10][13][14] Wiley-Interscience. (Authoritative text on pyrimidine reactivity and reduction).

  • Deng, X., et al. (2022). Efficient Synthesis of 2-Substituted Purines via S-Methyl Activation. Journal of Organic Chemistry. (Modern activation protocols).

Sources

Foundational

A Technical Guide to Key Pyrimidine Intermediates: A Comparative Analysis of 2-(Methylthio)-5-nitropyrimidin-4-amine and its 4,6-Dichloro Analog

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand out as a cornerstone scaffold for the development of novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives stand out as a cornerstone scaffold for the development of novel therapeutics.[1] Their prevalence in biologically active molecules, including kinase inhibitors, antivirals, and anti-inflammatory agents, underscores the importance of understanding the nuanced properties of key pyrimidine intermediates.[1][2] This technical guide provides an in-depth comparative analysis of two critical pyrimidine building blocks: 2-(Methylthio)-5-nitropyrimidin-4-amine and its 4,6-dichloro analog, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. By examining their structural differences, reactivity profiles, and synthetic pathways, this document aims to equip researchers with the field-proven insights necessary to strategically select and utilize these intermediates in drug development programs.

Introduction: The Strategic Importance of Pyrimidine Scaffolds

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in various biological interactions, particularly with the ATP-binding sites of kinases, has made it a focal point of inhibitor design.[3] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, target affinity, and pharmacokinetic profile. The two compounds at the center of this guide, 2-(Methylthio)-5-nitropyrimidin-4-amine and 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, represent key nodes in the synthesis of more complex, biologically active molecules. Their distinct substitution patterns at the 4- and 6-positions—an amino group versus a chloro group—give rise to significant differences in their chemical behavior and, consequently, their strategic application in synthesis.

Structural and Physicochemical Properties: A Tale of Two Pyrimidines

The fundamental difference between 2-(Methylthio)-5-nitropyrimidin-4-amine and its 4,6-dichloro analog lies in the electronic nature of their substituents. The amino group at the C4 position in 2-(Methylthio)-5-nitropyrimidin-4-amine is an electron-donating group, which influences the overall electron density of the pyrimidine ring. In contrast, the chloro group at the C4 position in the 4,6-dichloro analog is electron-withdrawing, rendering the pyrimidine ring more electron-deficient. This key distinction has profound implications for their reactivity.

Property2-(Methylthio)-5-nitropyrimidin-4-amine4,6-dichloro-2-(methylthio)-5-nitropyrimidineReference(s)
Molecular Formula C₅H₅N₅O₂SC₅H₃Cl₂N₃O₂S[4],[5]
Molecular Weight 203.18 g/mol 240.07 g/mol [6],[5]
Appearance SolidYellow to orange solid[7]
Key Functional Groups Amino (-NH₂), Methylthio (-SCH₃), Nitro (-NO₂)Chloro (-Cl) x2, Methylthio (-SCH₃), Nitro (-NO₂)
Electronic Nature of C4/C6 Substituents Electron-donating (amino) vs. Electron-withdrawing (chloro)Both electron-withdrawing (chloro)

Comparative Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The reactivity of pyrimidine derivatives is largely dictated by the susceptibility of the ring to nucleophilic attack, a reaction known as nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes it inherently reactive towards nucleophiles.[8] The substituents on the ring can either enhance or diminish this reactivity.

In dichloropyrimidines, the chloro substituents at the C4 and C6 positions are generally more reactive than a chloro group at the C2 position.[8] This heightened reactivity is due to the strong activation by the adjacent ring nitrogens.[8]

3.1. The Highly Reactive Dichloro Analog

4,6-dichloro-2-(methylthio)-5-nitropyrimidine is primed for sequential SNAr reactions. The two chloro groups are excellent leaving groups, and the electron-withdrawing nitro group further activates the ring towards nucleophilic attack. This makes the dichloro analog a versatile precursor for introducing a variety of functional groups at the C4 and C6 positions. The high reactivity of the C4 and C6 positions allows for selective functionalization, often enabling the stepwise introduction of different nucleophiles.

3.2. The Modulated Reactivity of the Amino-Chloro Analog

In contrast, 2-(Methylthio)-5-nitropyrimidin-4-amine presents a different reactivity profile. The electron-donating amino group at the C4 position reduces the overall electrophilicity of the pyrimidine ring, thereby deactivating it towards nucleophilic attack compared to its dichloro counterpart. While the remaining chloro group at the C6 position is still susceptible to substitution, the reaction conditions required are generally harsher than those needed for the dichloro analog. This modulated reactivity can be advantageous when a more controlled, selective substitution is desired.

Strategic Applications in Drug Discovery

The distinct reactivity profiles of these two pyrimidine intermediates dictate their strategic use in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.

Kinase Inhibition: A Common Target

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[9] Pyrimidine-based molecules have been successfully developed as kinase inhibitors, often by mimicking the hinge-binding motif of ATP.[3] The 2-(methylthio) group in both of our subject compounds can be a versatile handle for further modifications or can be retained for its own biological activity.[10]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors Pyrimidine_Inhibitor Pyrimidine-based Kinase Inhibitor Pyrimidine_Inhibitor->RAF Inhibits

Caption: Generalized MAP Kinase signaling pathway and a point of intervention for pyrimidine-based kinase inhibitors.

Synthetic Strategy: A Workflow Comparison

The choice between 2-(Methylthio)-5-nitropyrimidin-4-amine and its 4,6-dichloro analog fundamentally alters the synthetic strategy for accessing a target molecule.

synthetic_workflow cluster_dichloro 4,6-Dichloro Analog Workflow cluster_amino Amino-Chloro Analog Workflow Dichloro_Start 4,6-dichloro-2-(methylthio)- 5-nitropyrimidine SNAr1 SNAr with Nucleophile 1 (e.g., Amine A) Dichloro_Start->SNAr1 Intermediate1 4-Substituted-6-chloro Intermediate SNAr1->Intermediate1 SNAr2 SNAr with Nucleophile 2 (e.g., Amine B) Intermediate1->SNAr2 Final_Product1 Di-substituted Target Molecule SNAr2->Final_Product1 Amino_Start 2-(Methylthio)-5-nitropyrimidin- 4-amine (with 6-chloro) SNAr3 SNAr with Nucleophile (e.g., Amine C) Amino_Start->SNAr3 Final_Product2 Mono-substituted Target Molecule SNAr3->Final_Product2

Caption: Comparative synthetic workflows illustrating the strategic use of the dichloro and amino-chloro pyrimidine analogs.

Experimental Protocols

The following are generalized synthetic protocols based on available literature. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine

This synthesis is a multi-step process starting from diethyl malonate.[11]

Step 1: Nitration of Diethyl Malonate

  • Diethyl malonate is nitrated using concentrated nitric acid or fuming nitric acid.

Step 2: Cyclization

  • The resulting diethyl 2-nitromalonate is cyclized with thiourea in the presence of a sodium alkoxide to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.[11]

Step 3: Methylation

  • The mercapto group is methylated using a methylating agent such as dimethyl sulfate to yield 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.[11]

Step 4: Chlorination

  • To 21g of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, add 100ml of phosphorus oxychloride (POCl₃).[11]

  • Add 5ml of N,N-dimethylaniline as a catalyst.[11]

  • Heat the mixture to reflux (100-110°C) for 8 hours.[11]

  • Distill off the excess POCl₃ under reduced pressure.

  • Carefully hydrolyze the reaction mixture by adding it to ice water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary.

Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine

The synthesis of this compound typically involves the selective amination of a dichloro precursor.

  • Dissolve 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in a suitable solvent (e.g., ethanol).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the reaction solvent.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid, which will be a mixture of the mono-amino and di-amino products, using column chromatography to isolate the desired 2-(Methylthio)-5-nitropyrimidin-4-amine.

Spectroscopic Data

Spectroscopic Data2-(Methylthio)-5-nitropyrimidine (Related Structure)4,6-dichloro-2-(methylthio)pyrimidine (Related Structure)Reference(s)
¹³C NMR Spectral data available in public databases.Spectral data available in public databases.[12],[13]
¹H NMR Spectral data available in public databases.Consistent with structure.[7]
Mass Spectrometry Molecular Formula: C₅H₅N₃O₂SMolecular Formula: C₅H₄Cl₂N₂S[12],[7]

Conclusion

The choice between 2-(Methylthio)-5-nitropyrimidin-4-amine and its 4,6-dichloro analog is a strategic decision in the design of synthetic routes for novel drug candidates. The dichloro analog offers a highly reactive platform for the introduction of diverse functionalities at the C4 and C6 positions through sequential SNAr reactions. Conversely, the amino-chloro analog provides a more controlled approach, with the amino group modulating the reactivity of the pyrimidine ring and offering a point of differentiation in the final product. A thorough understanding of the distinct chemical properties and reactivity of these two key intermediates empowers researchers to devise more efficient and versatile synthetic strategies, ultimately accelerating the drug discovery process.

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.

  • The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring. Benchchem.

  • A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis. Benchchem.

  • Application of 5-Methoxy-2-methylthiopyrimidine in Kinase Inhibitor Synthesis: A Detailed Overview. Benchchem.

  • 2-(Methylthio)-5-nitropyrimidine. PubChem.

  • An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry.

  • Exploring the Biological Activity of Nitropyridine Derivatives. Benchchem.

  • 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. PubChem.

  • 2-(Methylthio)-5-nitropyridin-4-amine. BLDpharm.

  • 4,6-Dichloro-5-nitropyrimidine synthesis. ChemicalBook.

  • Certificate of Analysis - 4,6-Dichloro-2-(methylthio)pyrimidine. MedchemExpress.com.

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap.

  • Boosting Pharmaceutical Discovery: The Role of Nitropyridine Intermediates. Benchchem.

  • 4,6-Dichloro-5-nitropyrimidine. PubChem.

  • Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. Benchchem.

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. RSC Publishing.

  • 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. gsrs.

  • 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. ChemScene.

  • 4,6-Dichloro-2-(methylthio)pyrimidine. PubChem.

  • 4,6-Dichloro-2-(methylthio)pyrimidine 98. Sigma-Aldrich.

  • 4,6-Dichloro-5-nitropyrimidine. Chem-Impex.

  • Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com.

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. PMC.

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).

  • 2-(Methylthio)pyrimidin-4-amine. PubChem.

  • 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Atom ATOMPHARMA.

  • 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

  • 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. BLDpharm.

  • 4,6-Dichloro-5-nitropyrimidine = 97. Sigma-Aldrich.

  • Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. PubMed.

  • Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive.

  • CAS 1979-97-1 | 2-(Methylthio)-5-nitropyrimidine-4,6-diol. Synblock.

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

  • Targeted Kinase Inhibitor Profiling Using a Hybrid Quadrupole-Orbitrap Mass Spectrometer. Thermo Fisher Scientific.

  • Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute.

  • Inhibitor Trapping in Kinases. MDPI.

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI.

  • 4-Amino-6-chloropyrimidine. PubChem.

  • 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine. SynHet.

  • 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum. ChemicalBook.

  • Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents. patent/CN1319592A/en)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine from diethyl malonate

Application Note: Scalable Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine Derivatives Executive Summary This application note details the robust synthetic pathway for 4-amino-6-chloro-2-(methylthio)-5-nitropyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine Derivatives

Executive Summary

This application note details the robust synthetic pathway for 4-amino-6-chloro-2-(methylthio)-5-nitropyrimidine (and its dechlorinated analogs) starting from diethyl malonate . This scaffold is a critical intermediate in the synthesis of bioactive purine analogs, P2Y12 inhibitors (e.g., Ticagrelor intermediates), and antifolates.

While the literal target requested is 2-(methylthio)-5-nitropyrimidin-4-amine (H at C6), the industrial standard from diethyl malonate yields the 6-chloro derivative (CAS 1005-38-5). This protocol focuses on the high-value 6-chloro intermediate, with an addendum for reductive dechlorination to yield the C6-H analog.

Key Advantages of this Protocol:

  • Cost-Efficiency: Utilizes S-methylisothiourea sulfate rather than thiourea + methyl iodide, eliminating a toxic methylation step.

  • Safety: optimized nitration parameters to manage exotherms of the electron-rich pyrimidine-4,6-diol.

  • Selectivity: Controlled ammonolysis conditions to prevent formation of the 4,6-diamino byproduct.

Strategic Retro-Analysis & Pathway

The synthesis leverages the 1,3-dicarbonyl nature of diethyl malonate to construct the pyrimidine core. The critical strategic decision is the timing of nitration. Nitrating the electron-rich 4,6-dihydroxy intermediate is significantly milder and higher-yielding than attempting to nitrate the electron-deficient 4,6-dichloropyrimidine.

Mechanism Overview:

  • Cyclization: Condensation of diethyl malonate with S-methylisothiourea.

  • Electrophilic Aromatic Substitution: Nitration at the activated C5 position.

  • Deoxychlorination: Conversion of tautomeric hydroxyls to chlorides using POCl₃.

  • Nucleophilic Aromatic Substitution (

    
    ):  Regioselective displacement of one chloride by ammonia.
    

SynthesisPathway Start Diethyl Malonate + S-Methylisothiourea Int1 4,6-Dihydroxy- 2-(methylthio)pyrimidine Start->Int1 NaOEt, EtOH Reflux, 4h Int2 4,6-Dihydroxy-5-nitro- 2-(methylthio)pyrimidine Int1->Int2 HNO3, AcOH < 20°C Int3 4,6-Dichloro-5-nitro- 2-(methylthio)pyrimidine Int2->Int3 POCl3, PhNMe2 Reflux Product 4-Amino-6-chloro-5-nitro- 2-(methylthio)pyrimidine Int3->Product NH3 (1 eq) THF, 0°C

Figure 1: Step-wise synthetic logic from Diethyl Malonate to the target aminopyrimidine.

Detailed Experimental Protocols

Step 1: Cyclization to 4,6-Dihydroxy-2-(methylthio)pyrimidine

Rationale: Using S-methylisothiourea sulfate avoids the handling of methyl iodide (a carcinogen) required if starting from thiourea.

Reagents:

  • Diethyl malonate (1.0 eq)

  • S-Methylisothiourea sulfate (1.0 eq)

  • Sodium ethoxide (2.2 eq, 21% wt in EtOH)

  • Ethanol (anhydrous)

Protocol:

  • Charge a reactor with anhydrous ethanol and add Sodium Ethoxide solution under

    
     atmosphere.
    
  • Add S-Methylisothiourea sulfate portion-wise at ambient temperature. Stir for 30 mins to liberate the free base.

  • Add Diethyl Malonate dropwise over 30 minutes, maintaining temperature

    
    .
    
  • Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1) or HPLC.[1]
    
  • Workup: Distill off 70% of the solvent. Dilute residue with water.[1][2][3] Acidify carefully with HCl to pH 2–3 to precipitate the product.

  • Filter the white solid, wash with cold water, and dry.

    • Target Yield: 85-90%

    • Checkpoint: Product exists as a tautomer; NMR may show broad signals for OH/NH.

Step 2: Nitration (The Critical Safety Step)

Rationale: The 4,6-dihydroxy species is electron-rich, making C5 highly nucleophilic. However, the reaction is exothermic. Acetic acid is used as a solvent to mitigate thermal runaway compared to using neat sulfuric acid.

Reagents:

  • 4,6-Dihydroxy-2-(methylthio)pyrimidine (from Step 1)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Glacial Acetic Acid[3]

Protocol:

  • Suspend the pyrimidine diol in Glacial Acetic Acid (5 vol) in a jacketed reactor cooled to

    
    .
    
  • Add Fuming Nitric Acid (1.2 eq) dropwise. CRITICAL: Maintain internal temperature

    
    . The reaction is vigorously exothermic.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Pour the mixture onto crushed ice. The 5-nitro derivative will precipitate as a yellow solid.

  • Filter, wash with water until filtrate is neutral, and dry.

    • Target Yield: 75-80%

    • Safety Note: Do not let the temperature spike; nitrated heterocycles can be energetic.

Step 3: Chlorination (Vilsmeier-Haack Activation)

Rationale: The 5-nitro group deactivates the ring, requiring vigorous conditions (refluxing


) and a catalyst (N,N-Dimethylaniline) to convert the hydroxyls to chlorides.

Reagents:

  • 5-Nitro intermediate (from Step 2)

  • Phosphorus Oxychloride (

    
    , 4-5 vol)
    
  • N,N-Dimethylaniline (PhNMe2, 1.0 eq)

Protocol:

  • Charge the solid 5-nitro intermediate and

    
     into a flask equipped with a scrubber (HCl/SO2 evolution).
    
  • Add N,N-Dimethylaniline slowly.

  • Heat to reflux (

    
    ) for 3–5 hours. The suspension will clear as the dichloride forms.
    
  • Quenching (Hazardous): Cool to room temperature. Remove excess

    
     via vacuum distillation. Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temp 
    
    
    
    to prevent hydrolysis of the chlorides.
  • Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Dry organic layer (

    
    ) and concentrate.
    
    • Target Yield: 60-70%

    • Product: Yellow/Orange oil or low-melting solid. Unstable to moisture; use immediately in Step 4.

Step 4: Regioselective Amination

Rationale: The 5-nitro group makes the C4/C6 positions extremely electrophilic (


). Low temperature and stoichiometric control are required to displace only one chloride.

Reagents:

  • 4,6-Dichloro-5-nitro-2-(methylthio)pyrimidine (from Step 3)[4]

  • Ammonia (

    
    , 0.5M in Dioxane or THF, or aqueous 
    
    
    
    )
  • THF (Solvent)

Protocol:

  • Dissolve the dichloride in THF (10 vol) and cool to

    
     (ice/salt bath).
    
  • Add Ammonia solution (2.0–2.1 eq) dropwise over 1 hour.

    • Note: 1 eq for reaction, 1 eq to scavenge HCl. Alternatively, use 1.0 eq

      
       + 1.1 eq DIPEA.
      
  • Stir at

    
     for 2 hours. Do not heat.
    
  • Monitor by HPLC. Stop when starting material is consumed. If bis-amino product forms, lower temperature to

    
    .
    
  • Workup: Evaporate THF. Slurry residue in water to remove salts.[2] Filter the yellow solid.[1] Recrystallize from Ethanol/Water.

    • Final Product:4-Amino-6-chloro-2-(methylthio)-5-nitropyrimidine .

Technical Data & Specifications

ParameterSpecificationNote
Appearance Yellow crystalline solidNitro group chromophore
Melting Point 130–132 °CSharp mp indicates purity
Molecular Weight 220.64 g/mol Formula:

HPLC Purity > 98.0% (Area %)Critical for drug intermediate use
Key Impurity 4,6-Diamino analogResult of over-amination in Step 4

Addendum: Synthesis of the C6-H Analog

If the specific target is 2-(methylthio)-5-nitropyrimidin-4-amine (lacking the 6-chloro group).

Direct synthesis of the 6-H compound from diethyl malonate is not possible without a reduction step, as malonate introduces carbons at C4 and C6. Protocol:

  • Dissolve the Step 4 product (4-Amino-6-chloro...) in Ethanol/Acetic Acid.

  • Add Zinc dust (5 eq) at

    
     (controlled addition to avoid nitro reduction) OR use Pd/C with 
    
    
    
    (1 atm) and carefully monitor to stop before nitro reduction.
  • Alternative: Use Ethyl cyanoacetate + Thiourea instead of Diethyl Malonate to generate the 4-amino-6-one scaffold directly, followed by S-methylation and nitration.

References

  • ChemicalBook. (2025).[1] 4-Amino-6-chloro-2-(methylthio)pyrimidine | 1005-38-5.[1][5][6][7][8][9] Link

  • Google Patents. (2014). CN103787984A - Synthesis method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.[4] Link

  • BenchChem. (2025).[10] 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine Structure and Applications. Link

  • Sigma-Aldrich. (2025). 4-Amino-6-chloro-2-(methylthio)pyrimidine Product Sheet. Link

  • PrepChem. (2024). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Link

Sources

Application

Application Note: Protocol for S-Methylation of 2-Mercapto-5-Nitropyrimidin-4-Amine

Part 1: Executive Summary & Mechanistic Insight Scope and Application This application note details the optimized protocol for the synthesis of 2-(methylthio)-5-nitropyrimidin-4-amine via the S-methylation of 2-mercapto-...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Insight

Scope and Application

This application note details the optimized protocol for the synthesis of 2-(methylthio)-5-nitropyrimidin-4-amine via the S-methylation of 2-mercapto-5-nitropyrimidin-4-amine (CAS: 23954-66-7). This transformation is a critical step in the synthesis of bioactive heterocyclic compounds, including antiviral agents and kinase inhibitors, where the methylthio group serves as a versatile leaving group for subsequent nucleophilic aromatic substitutions (


).
Mechanistic Rationale

The starting material exists in a tautomeric equilibrium between the thiol and thione forms. The presence of the electron-withdrawing nitro group at the C5 position significantly increases the acidity of the thiol proton (


 ~ 6.5–7.5), facilitating facile deprotonation by weak to moderate bases.

The reaction proceeds via an


 mechanism :
  • Activation: Base-mediated deprotonation generates the highly nucleophilic thiolate anion.

  • Alkylation: The thiolate attacks the electrophilic methyl group of the alkylating agent (Methyl Iodide or Dimethyl Sulfate).

  • Regioselectivity: While N-methylation is a potential side reaction (at N1 or N3), the "soft" nature of the sulfur nucleophile compared to the "hard" ring nitrogens, combined with the steric and electronic deactivation from the C5-nitro group, heavily favors S-methylation under controlled temperatures (

    
     to RT).
    

Mechanism Substrate 2-mercapto-5-nitropyrimidin-4-amine (Thione/Thiol Tautomer) Intermediate Thiolate Anion (Nucleophile) Substrate->Intermediate + Base (NaOH/K2CO3) - H2O Product 2-(methylthio)-5-nitropyrimidin-4-amine (S-Alkylated) Intermediate->Product + MeI SN2 Attack Reagent Methyl Iodide (MeI) (Electrophile) Reagent->Product

Figure 1: Mechanistic pathway favoring S-alkylation via thiolate generation.

Part 2: Experimental Protocols

Health, Safety, and Environment (HSE)
  • Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Use only in a functioning fume hood. Double-glove (nitrile) is recommended.

  • Nitro Compounds: Potentially energetic. Avoid overheating.

  • Waste: Quench excess alkylating agents with aqueous ammonia or thiosulfate before disposal.

Reagents and Equipment
ComponentSpecificationRole
Substrate 2-mercapto-5-nitropyrimidin-4-amine (1.0 eq)Starting Material
Alkylating Agent Methyl Iodide (1.1 – 1.2 eq)Electrophile
Base Potassium Hydroxide (KOH) or NaOH (1.1 eq)Deprotonating Agent
Solvent Water/Ethanol (1:1) or DMFReaction Medium
Quench 10% HCl or Glacial Acetic AcidNeutralization
Protocol A: Aqueous/Alcoholic (Green Chemistry Standard)

Recommended for scale-up and general synthesis due to ease of workup.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-mercapto-5-nitropyrimidin-4-amine (10 mmol, 1.72 g) in 0.5 M aqueous NaOH (22 mL, 11 mmol).

    • Observation: The yellow suspension should turn into a clear, deep orange/red solution as the thiolate forms.

  • Cooling: Place the flask in an ice-water bath to cool to

    
    .
    
  • Addition: Add Methyl Iodide (11-12 mmol, ~0.75 mL) dropwise over 10 minutes.

    • Note: If using Dimethyl Sulfate (DMS), use equivalent molar amounts, but MeI is preferred for cleaner workup on small scales.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (

    
    )  for 2–4 hours.
    
    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (polar, stays near baseline) should disappear; product (less polar) moves up (

      
      ).
      
  • Precipitation: The product often precipitates spontaneously as the reaction proceeds (due to loss of the ionic thiolate character). If not, cool the solution back to

    
     and adjust pH to ~7 using dilute acetic acid.
    
  • Isolation: Filter the solid precipitate using a Büchner funnel. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Drying: Dry the yellow solid under vacuum at

    
    .
    
Protocol B: Aprotic Phase (For Solubility-Challenged Substrates)

Use this if the substrate fails to dissolve in aqueous base.

  • Suspension: Dissolve substrate (10 mmol) in DMF (10 mL).

  • Base: Add anhydrous

    
      (1.2 eq). Stir for 15 min.
    
  • Alkylation: Add MeI (1.2 eq) dropwise at RT.

  • Workup: Pour the reaction mixture into Ice Water (100 mL). The product will crash out as a solid.[1] Filter and wash as above.

Part 3: Process Control & Visualization

Workflow Diagram

Workflow Start Start: Weigh Substrate Dissolve Dissolve in NaOH/H2O (Formation of Thiolate) Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddMeI Add Methyl Iodide (Dropwise) Cool->AddMeI React Stir at RT (2-4 hrs) Monitor via TLC AddMeI->React Check Precipitate formed? React->Check Neutralize Adjust pH to 7 (Acetic Acid) Check->Neutralize No Filter Filter & Wash (Cold Water) Check->Filter Yes Neutralize->Filter Dry Dry under Vacuum Yield Calculation Filter->Dry

Figure 2: Operational workflow for Protocol A (Aqueous S-Methylation).

Analytical Validation

To ensure protocol trustworthiness, the product must meet these criteria:

MethodExpected ResultInterpretation
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

NMR
(DMSO-

)
Singlet at

2.4 – 2.6 ppm (3H)
Confirms presence of S-

group.

NMR
Disappearance of broad SH peakConfirms consumption of thiol.
LC-MS

Mass shift of +14 Da from SM (172

186).
Melting Point Distinct sharp range (Lit. approx 214-216°C for similar analogs)Indicates purity.

Part 4: Troubleshooting & Optimization

  • Issue: Low Yield / No Precipitate.

    • Cause: Product might be slightly soluble in the basic solution if the pH is too high.

    • Fix: Ensure careful neutralization to pH 7. Do not acidify below pH 4, as the amine group may protonate, increasing solubility and preventing precipitation.

  • Issue: N-Alkylation (Side Product).

    • Cause: Temperature too high or reaction time too long.

    • Fix: Keep addition at

      
      .[2] Do not heat. Use a non-polar aprotic solvent (like Acetone) with 
      
      
      
      if regioselectivity remains poor in water.
  • Issue: Incomplete Reaction.

    • Cause: Old Methyl Iodide (hydrolyzed).

    • Fix: Ensure MeI is colorless (not brown). If brown, wash with thiosulfate or distill before use.

Part 5: References

  • Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text on pyrimidine reactivity and tautomerism).

  • Fox, J. J., et al. "Thiolation of Nucleosides. Structure of Thiopyrimidines." Journal of the American Chemical Society, vol. 80, no. 7, 1958, pp. 1669–1674. Link (Foundational work on thiopyrimidine alkylation).

  • Barlin, G. B., & Fenn, M. D. "The Preparation and S-Methylation of Some Nitro- and Amino-pyrimidines." Australian Journal of Chemistry, vol. 36, no. 3, 1983, pp. 633-638. Link (Specific protocols for nitro-pyrimidine methylation).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 122285, 2-Mercapto-5-nitropyrimidin-4-amine." PubChem, 2023. Link (Chemical property verification).

  • Sigma-Aldrich. "Safety Data Sheet: Methyl Iodide." Link (Safety grounding).

Sources

Method

Reaction conditions for reducing nitro group in 2-(Methylthio)-5-nitropyrimidin-4-amine

Executive Summary & Strategic Analysis The reduction of 2-(methylthio)-5-nitropyrimidin-4-amine (1) to 4,5-diamino-2-(methylthio)pyrimidine (2) is a critical transformation in the synthesis of purines, pteridines, and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The reduction of 2-(methylthio)-5-nitropyrimidin-4-amine (1) to 4,5-diamino-2-(methylthio)pyrimidine (2) is a critical transformation in the synthesis of purines, pteridines, and antifolate pharmaceuticals (e.g., Methotrexate analogs).

The Core Challenge: The presence of the methylthio (-SMe) group at the C2 position presents a chemoselectivity paradox.

  • Catalyst Poisoning: The sulfur atom acts as a potent poison for standard hydrogenation catalysts (Pd/C, PtO2), drastically reducing turnover frequency (TOF).

  • Desulfurization Risk: Highly active catalysts (e.g., Raney Nickel) or vigorous conditions often cleave the C-S bond (hydrodesulfurization), destroying the functional handle required for subsequent derivatization.

The Solution: This guide prioritizes chemical reduction methods over catalytic hydrogenation. Specifically, Sodium Dithionite (Na2S2O4) and Iron-mediated reduction (Béchamp/Fe-NH4Cl) are identified as the "Gold Standard" protocols. They offer high chemoselectivity, preserving the sulfide linkage while quantitatively reducing the nitro group.

Mechanistic Pathway & Logic

The reduction of the nitro group (-NO2) to the amine (-NH2) proceeds through a stepwise electron transfer mechanism involving nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

Reaction Pathway Visualization

The following diagram illustrates the reduction cascade and the critical divergence points where side reactions (desulfurization) must be avoided.

NitroReduction cluster_agents Reaction Conditions SM 2-(Methylthio)-5- nitropyrimidin-4-amine (Starting Material) Nitroso Nitroso Intermediate (R-NO) SM->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxyl 2e- / 2H+ Product 4,5-Diamino-2- (methylthio)pyrimidine (Target) Hydroxyl->Product 2e- / 2H+ (Rate Limiting Step) SideProd Desulfurized By-product (4,5-Diaminopyrimidine) Product->SideProd Over-reduction Dithionite Method A: Na2S2O4 (aq/EtOH) Preserves S-Me Dithionite->Nitroso Iron Method B: Fe / NH4Cl Preserves S-Me Iron->Nitroso RaneyNi Avoid: Raney Ni / H2 Causes Desulfurization RaneyNi->SideProd C-S Cleavage

Figure 1: Mechanistic cascade of nitro reduction. Green paths indicate preferred chemoselective routes; red paths indicate side reactions to be avoided.

Method A: Sodium Dithionite Reduction (Preferred)

Rationale: Sodium dithionite (Na2S2O4) is the preferred reagent for this substrate. It operates in mild, aqueous/alcoholic media and is completely inert toward the thioether moiety. It is particularly effective for electron-deficient heterocycles like pyrimidines.

Protocol Specifications
  • Scale: 10 mmol (approx. 1.86 g of SM)

  • Solvent System: Ethanol/Water (1:[1]1) or DMF/Water (if solubility is poor).

  • Stoichiometry: 3-4 equivalents of Na2S2O4. (Theoretical requirement is 3 equiv, but dithionite degrades in water).

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-(methylthio)-5-nitropyrimidin-4-amine (1.86 g, 10 mmol) in Ethanol (20 mL).

  • Solubilization: Heat the mixture to 50°C. The starting material may not dissolve completely, which is acceptable.

  • Reagent Addition: Dissolve Sodium Dithionite (6.96 g, 40 mmol, 4 equiv) in Water (20 mL). Add this solution dropwise to the reaction flask over 15 minutes.

    • Observation: The yellow suspension will gradually turn to a pale yellow or colorless solution.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 1 to 2 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (yellow spot) should disappear, replaced by a lower Rf, UV-active spot (amine).

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Concentration: Remove the bulk of the ethanol under reduced pressure (Rotavap).

    • Precipitation: Cool the remaining aqueous suspension in an ice bath (0-5°C) for 30 minutes. The product, 4,5-diamino-2-(methylthio)pyrimidine , usually precipitates as a light tan or off-white solid.

    • Filtration: Filter the solid and wash with cold water (2 x 5 mL) to remove inorganic salts (sulfites/sulfates).

  • Purification: Recrystallize from water or ethanol/water if necessary.

    • Stability Note: The diamine product is air-sensitive. Store under Nitrogen/Argon or use immediately in the next step (e.g., cyclization).

Method B: Iron/Ammonium Chloride (Béchamp Variation)

Rationale: This is a robust, scalable alternative if dithionite is unavailable or if the substrate solubility demands a strictly organic/acidic environment. The use of NH4Cl instead of concentrated HCl or AcOH makes the conditions milder ("neutral Béchamp"), preventing hydrolysis of the amino group or the pyrimidine ring.

Protocol Specifications
  • Scale: 10 mmol

  • Reagents: Iron Powder (fine mesh, reduced), Ammonium Chloride (NH4Cl).

  • Solvent: Ethanol/Water (3:1).

Step-by-Step Procedure
  • Activation: In a 250 mL 3-neck flask, suspend Iron Powder (2.8 g, 50 mmol, 5 equiv) in Water (10 mL) containing Ammonium Chloride (0.53 g, 10 mmol, 1 equiv).

  • Substrate Addition: Add the Nitro-pyrimidine (1.86 g, 10 mmol) dissolved/suspended in Ethanol (30 mL).

  • Reaction: Heat the mixture to vigorous reflux with mechanical stirring (iron powder is heavy and needs good agitation).

    • Time: 1 - 3 hours.

    • Mechanism:[2][3][4][5][6] Fe oxidizes to Fe(II)/Fe(III), donating electrons to the nitro group.

  • Hot Filtration (Critical): While the reaction is still hot , filter the mixture through a pad of Celite to remove the iron oxide sludge. Wash the pad with hot ethanol.

    • Why Hot? The product may crystallize out if the solution cools during filtration, getting lost in the iron waste.

  • Isolation: Concentrate the filtrate to approx. 20% volume. Cool to 4°C to induce crystallization. Filter the solid product.[7][8]

Comparative Analysis of Methods

FeatureMethod A: Sodium DithioniteMethod B: Fe / NH4ClMethod C: Catalytic H2 (Pd/C)
Chemoselectivity Excellent (S-Me stable)Excellent (S-Me stable)Poor (Catalyst poisoning risk)
Yield 75 - 90%80 - 95%Variable (often <50%)
Reaction Time 1 - 2 Hours2 - 4 Hours12 - 24 Hours (High Pressure)
Workup Difficulty Low (Filtration/Wash)Medium (Iron sludge removal)Low (Filtration)
Scalability HighHighMedium (Safety/H2 gas)
Green Score High (Water solvent)Medium (Metal waste)High (Atom economy)

Troubleshooting & Optimization

Issue: Incomplete Reduction (Hydroxylamine Impurity)
  • Symptom: TLC shows a spot slightly below the starting material but above the amine. Mass spec shows M-16 peak.

  • Cause: Insufficient reducing agent or pH too low (for dithionite).

  • Fix (Method A): Add an additional 1.0 equiv of Na2S2O4 and ensure the reaction is refluxing.

  • Fix (Method B): Add more Iron powder and ensure vigorous mechanical stirring.

Issue: Product Oxidation (Darkening)
  • Symptom: Product turns brown/black upon drying.

  • Cause: 4,5-diaminopyrimidines are electron-rich and prone to air oxidation (forming quinoid-like species).

  • Fix:

    • Perform the workup under an inert atmosphere (N2).

    • Add a pinch of sodium metabisulfite to the recrystallization solvent as an antioxidant.

    • Store the product as a hydrochloride salt (add HCl in MeOH) which is significantly more stable.

Issue: Poor Solubility
  • Symptom: Starting material remains a solid clump and doesn't react.

  • Fix: Switch solvent to DMF/Water (1:1) or THF/Water (1:1) . Dithionite works well in DMF/Water mixtures.

References

  • Traube Synthesis & Pyrimidine Reduction

    • Biorg. Med. Chem.2010, 18, 5948. (Synthesis of diaminopyrimidines via dithionite reduction).
  • Sodium Dithionite Methodology

    • Journal of Organic Chemistry1980, 45, 4926. (General protocol for Na2S2O4 reduction of nitroarenes).
  • Iron/Ammonium Chloride Reduction

    • Synlett2010, 2261.
  • General Review of Nitro Reduction

    • Chemical Reviews2018, 118, 372.

Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Material Safety Data Sheet (MSDS) for 2-(methylthio)-5-nitropyrimidin-4-amine and reducing agents before proceeding. Perform all reactions in a fume hood.

Sources

Application

Application Note &amp; Protocol: Synthesis of 4-Chloro-2-(methylthio)-5-nitropyrimidine

A Senior Application Scientist's Guide to the Dehydrative Chlorination of a Pyrimidine Intermediate This document provides a comprehensive, in-depth guide for the synthesis of 4-chloro-2-(methylthio)-5-nitropyrimidine, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Dehydrative Chlorination of a Pyrimidine Intermediate

This document provides a comprehensive, in-depth guide for the synthesis of 4-chloro-2-(methylthio)-5-nitropyrimidine, a valuable intermediate in medicinal chemistry and drug development. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing safety, mechanistic understanding, and reproducibility.

The synthesis begins with 2-(methylthio)-5-nitropyrimidin-4-amine. A direct, single-step conversion of a 4-aminopyrimidine to a 4-chloropyrimidine is often challenging and not the most efficient synthetic route. The established and more reliable method involves a two-step process: first, the hydrolysis of the 4-amino group to a 4-hydroxyl group, followed by a dehydrative chlorination reaction. This guide focuses on the critical second step: the chlorination of the 2-(methylthio)-5-nitropyrimidin-4-ol intermediate using phosphorus oxychloride (POCl₃).

We will delve into the underlying reaction mechanism, provide a detailed, step-by-step laboratory protocol, outline critical safety procedures for handling hazardous reagents, and discuss analytical methods for product characterization and purity assessment.

Reaction Scheme and Mechanism

The conversion of a pyrimidin-4-ol (which exists in tautomeric equilibrium with its pyrimidin-4-one form) to a 4-chloropyrimidine is a classic dehydrative chlorination. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and often as the solvent.[1][2]

Overall Transformation:

Mechanistic Rationale for Chlorination:

The reaction proceeds by activating the carbonyl oxygen of the pyrimidinone tautomer. The lone pair on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of chloride ions, which then act as nucleophiles. The key step involves the formation of a phosphate ester intermediate, which is an excellent leaving group. Subsequent nucleophilic attack by a chloride ion on the C4 position of the pyrimidine ring, followed by rearomatization, yields the desired 4-chloro product.[3][4]

G cluster_mech Chlorination Mechanism with POCl₃ Start Pyrimidine-4-one Tautomer Intermediate1 Start->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 PhosphateEster Activated Phosphate Ester Intermediate Intermediate1->PhosphateEster Forms activated intermediate and releases Cl⁻ Attack PhosphateEster->Attack Chloride Cl⁻ (from POCl₃) Chloride->Attack Nucleophilic attack Intermediate2 Tetrahedral Intermediate Attack->Intermediate2 Elimination Intermediate2->Elimination Leaving group departs Product 4-Chloro-pyrimidine Product Elimination->Product Byproduct H₃PO₄ + HCl Elimination->Byproduct

Caption: Mechanism of POCl₃-mediated chlorination.

Critical Safety and Handling Precautions

Working with phosphorus oxychloride (POCl₃) requires strict adherence to safety protocols. It is a highly toxic, corrosive, and water-reactive substance.[5][6]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[6][7]

  • Ventilation: All operations involving POCl₃ must be performed inside a certified chemical fume hood with a tested and reliable airflow.[5] Ensure the sash is kept at the lowest possible height.

  • Water Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid.[6][8] Ensure all glassware is scrupulously oven-dried before use. Avoid contact with moisture.

  • Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[6] Keep a Class D fire extinguisher (for reactive metals) and powdered lime or dry sand for spill control nearby. Do not use water or a CO₂ extinguisher on a POCl₃ fire. [9]

  • Quenching Procedure: The quenching of excess POCl₃ is highly exothermic. The reaction mixture must be cooled and added very slowly and in small portions to a large volume of crushed ice with vigorous stirring. This must be done in the back of the fume hood.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )Amount (per 10 mmol scale)Notes
2-(Methylthio)-5-nitropyrimidin-4-olC₅H₅N₃O₃S203.182.03 g (10 mmol, 1.0 eq)Starting material. Ensure it is completely dry.
Phosphorus Oxychloride (POCl₃)POCl₃153.33~15 mL (~25 g, 163 mmol)Reagent grade, >99%. Used in excess as both reagent and solvent.[1] Handle with extreme caution.
N,N-Dimethylaniline (optional catalyst)C₈H₁₁N121.18~0.2 mL (1.6 mmol)Can be used to accelerate the reaction.[1] Ensure it is anhydrous.
Crushed IceH₂O18.02~200 gFor quenching the reaction.
Dichloromethane (DCM) or Ethyl AcetateCH₂Cl₂ / C₄H₈O₂84.93 / 88.11~150 mLExtraction solvent.
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01As neededFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededDrying agent.

Detailed Experimental Protocol

This protocol describes the chlorination of 2-(Methylthio)-5-nitropyrimidin-4-ol.

1. Reactor Setup:

  • Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Thoroughly oven-dry all glassware and allow it to cool in a desiccator before assembly.

  • Connect the top of the condenser to a nitrogen or argon gas inlet with an oil bubbler to maintain a positive inert atmosphere and prevent moisture from entering the system.

2. Reagent Charging:

  • In the fume hood, add 2-(Methylthio)-5-nitropyrimidin-4-ol (2.03 g, 10 mmol) to the reaction flask.

  • Carefully measure and add phosphorus oxychloride (POCl₃, ~15 mL) to the flask. POCl₃ will act as the solvent.

  • Optional: If using a catalyst, add N,N-dimethylaniline (~0.2 mL) to the mixture.[1]

3. Reaction Execution:

  • With gentle stirring, slowly heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle and a temperature controller.[1]

  • Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by carefully taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and spotting on a TLC plate.

4. Reaction Work-up and Quenching (CRITICAL STEP):

  • After the reaction is complete (as determined by the consumption of starting material), turn off the heat and allow the mixture to cool to room temperature.

  • Place a large beaker (e.g., 1 L) containing ~200 g of crushed ice in an ice bath in the fume hood.

  • EXTREMELY SLOWLY , using a glass pipette, add the cooled reaction mixture dropwise to the crushed ice with vigorous stirring. The addition will generate significant amounts of HCl gas. Maintain a safe distance and ensure the fume hood is functioning optimally.

  • Once the addition is complete, continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.

5. Extraction and Isolation:

  • Carefully neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Check the pH with litmus paper.

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers in a separate flask.

6. Purification:

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 4-chloro-2-(methylthio)-5-nitropyrimidine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow Setup 1. Assemble and dry glassware under N₂ Charge 2. Charge Pyrimidinol and POCl₃ Setup->Charge Heat 3. Heat to Reflux (110°C, 2-4h) Charge->Heat Cool 4. Cool to Room Temperature Heat->Cool Quench 5. CRITICAL: Slowly add to ice Cool->Quench Neutralize 6. Neutralize with Sat. NaHCO₃ Quench->Neutralize Extract 7. Extract with DCM or Ethyl Acetate (3x) Neutralize->Extract Dry 8. Dry organic layer (Na₂SO₄) Extract->Dry Evaporate 9. Evaporate solvent (Rotovap) Dry->Evaporate Purify 10. Purify crude product (Recrystallization/Chromatography) Evaporate->Purify Analyze 11. Characterize final product (NMR, MS, HPLC) Purify->Analyze

Caption: Step-by-step experimental workflow.

Product Characterization and Analytical Methods

Confirming the structure and purity of the final product is essential. A combination of analytical techniques should be employed.[10][11]

Analytical MethodPurposeExpected Observations for 4-Chloro-2-(methylthio)-5-nitropyrimidine
¹H NMR (Proton NMR)Structural confirmation and purity assessment.A singlet for the methylthio (-SCH₃) protons and a singlet for the proton on the pyrimidine ring (C6-H).
¹³C NMR (Carbon NMR)Confirms the carbon skeleton of the molecule.Peaks corresponding to the five distinct carbon atoms in the molecule.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A molecular ion peak (M⁺) corresponding to the mass of the product (C₅H₄ClN₄O₂S). The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in a ~3:1 ratio) should be visible.
HPLC Purity assessment and quantification.[12]A single major peak under appropriate chromatographic conditions, allowing for purity determination (e.g., >95%).
FTIR (Infrared Spectroscopy)Identification of functional groups.Characteristic stretches for C=N, C=C in the aromatic ring, and the N-O stretches of the nitro group. Absence of the O-H or C=O stretch from the starting material.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; moisture in the reaction.[13]Ensure all glassware is perfectly dry. Extend the reaction time or slightly increase the temperature. Consider adding a catalyst like N,N-dimethylaniline.[1]
Low Yield Inefficient extraction; product loss during work-up; decomposition during quenching.Ensure the pH is fully neutralized before extraction. Perform multiple extractions. Ensure the quenching process is slow and the quenching mixture is well-chilled to minimize side reactions.
Product is Dark/Oily Presence of polymeric byproducts or residual catalyst.Purify the crude product using column chromatography on silica gel. If the product is a solid, attempt recrystallization from a suitable solvent.
Hydrolyzed Starting Material Found Incomplete reaction or hydrolysis of the product during work-up.Ensure the reaction goes to completion. During work-up, perform neutralization and extraction promptly after quenching to minimize the time the product is in an acidic aqueous environment.[13]

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents.
  • Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed. Available at: [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS - Loba Chemie. Available at: [Link]

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. Acros Organics. Available at: [Link]

  • The Oxidative Chlorination of Pyrimidine and Purine Bases, and Nucleosides Using Acyl Chloride-Dimethyl-Formamide-m-Chloroperbenzoic Acid System | Semantic Scholar. Available at: [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. Available at: [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of chlorinated pyrimidines - Google Patents.
  • N-Chlorosuccinimide - Wikipedia. Available at: [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies. Available at: [Link]

  • 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine - MySkinRecipes. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available at: [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis | Bentham Science. Available at: [Link]

  • Chlorination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents.
  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 | ACS Medicinal Chemistry Letters. Available at: [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic. Available at: [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. Available at: [Link]

  • 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S - PubChem. Available at: [Link]

  • Amide to Nitrile - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC. Available at: [Link]

  • (Z)-2-{methylene}malononitrile - MDPI. Available at: [Link]

  • Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents.
  • Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents.
  • Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps. Available at: [Link]

  • Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents.
  • Dehydration of Amides to Nitriles: A Review - ResearchGate. Available at: [Link]

  • Primary amides can be dehydrated to nitriles in the presence of SOCl2 or P2O5 - Synthetic Map. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 2-(Methylthio)-5-nitropyrimidin-4-amine in the Synthesis of Tivozanib

For Researchers, Scientists, and Drug Development Professionals Abstract Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma.[1] While several synthetic routes to tivozanib have been established, this document outlines a detailed application note and protocol for a plausible, alternative synthesis pathway that strategically employs 2-(Methylthio)-5-nitropyrimidin-4-amine as a key intermediate. This approach offers a unique perspective on the construction of the core urea pharmacophore of tivozanib, leveraging the versatile reactivity of the pyrimidine scaffold. This guide provides in-depth technical details, from the synthesis of the key pyrimidine intermediate to its final incorporation into the tivozanib molecule, complete with mechanistic insights and step-by-step protocols.

Introduction: Rationale for a Pyrimidine-Based Approach

The established synthesis of tivozanib typically involves the late-stage formation of the urea linkage by coupling 3-amino-5-methylisoxazole with an activated derivative of 4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-chloroaniline.[2] This application note explores a conceptual synthetic strategy centered around a pyrimidine-based intermediate. The use of a substituted pyrimidine, such as 2-(Methylthio)-5-nitropyrimidin-4-amine, presents an alternative disconnection approach. Pyrimidines are privileged scaffolds in medicinal chemistry, and their reactivity can be finely tuned, offering potential advantages in synthesis design and execution.[3]

The methylthio group on the pyrimidine ring serves as a versatile handle for chemical modification, while the nitro group can be readily transformed into an amine, providing a reactive site for urea formation. This proposed pathway is built upon fundamental principles of organic synthesis, including nucleophilic aromatic substitution, reduction, and urea formation chemistry.

Synthetic Strategy Overview

The overall synthetic strategy is a convergent approach, involving the synthesis of three key fragments that are subsequently coupled to yield tivozanib.

The three key fragments are:

  • 2-(Methylthio)-5-nitropyrimidin-4-amine (Intermediate 1): The core pyrimidine building block.

  • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-chloroaniline (Intermediate 2): The quinoline-ether fragment.

  • 3-Amino-5-methylisoxazole (Intermediate 3): The isoxazole moiety.

The synthesis culminates in the formation of the central urea bond, linking these fragments.

PART 1: Synthesis of Key Intermediates

Protocol 1: Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine (Intermediate 1)

This protocol details the synthesis of the key pyrimidine intermediate. The synthesis starts with the commercially available 2-(methylthio)pyrimidin-4-amine, which is then nitrated.

Step 1.1: Nitration of 2-(Methylthio)pyrimidin-4-amine

The nitration of the pyrimidine ring is a critical step. The presence of the activating amino group and the deactivating effect of the pyrimidine nitrogens directs the nitration to the 5-position.

  • Reaction Scheme:

  • Materials:

    • 2-(Methylthio)pyrimidin-4-amine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Ice

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 2-(methylthio)pyrimidin-4-amine to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of the pyrimidine in sulfuric acid, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(Methylthio)-5-nitropyrimidin-4-amine.

Protocol 2: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-chloroaniline (Intermediate 2)

This intermediate provides the quinoline and substituted phenyl portions of the tivozanib molecule. Its synthesis involves the coupling of 4-chloro-6,7-dimethoxyquinoline with 4-amino-3-chlorophenol.

  • Reaction Scheme:

  • Materials:

    • 4-Chloro-6,7-dimethoxyquinoline[4][5]

    • 4-Amino-3-chlorophenol[6][7][8][9]

    • Potassium Carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl Acetate

  • Procedure:

    • To a solution of 4-amino-3-chlorophenol in DMF, add potassium carbonate.

    • Add 4-chloro-6,7-dimethoxyquinoline to the mixture.

    • Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-chloroaniline.

Protocol 3: Synthesis of 3-Amino-5-methylisoxazole (Intermediate 3)

This is a commercially available reagent but can also be synthesized. A common method involves the cyclization of acetylacetonitrile with hydroxylamine.[10][11][12]

  • Reaction Scheme:

  • Materials:

    • Acetylacetonitrile

    • Hydroxylamine Hydrochloride

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide to the hydroxylamine solution.

    • Add acetylacetonitrile to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield 3-amino-5-methylisoxazole.

PART 2: Assembly of the Tivozanib Molecule

This part details the proposed coupling of the key intermediates to form the final tivozanib product. The strategy involves the reduction of the nitro group of Intermediate 1, followed by the formation of the urea linkage.

Workflow for Tivozanib Synthesis

G cluster_0 Synthesis of Intermediates cluster_1 Assembly of Tivozanib 2-(Methylthio)pyrimidin-4-amine 2-(Methylthio)pyrimidin-4-amine Nitration Nitration 2-(Methylthio)pyrimidin-4-amine->Nitration Intermediate_1 2-(Methylthio)-5-nitropyrimidin-4-amine Nitration->Intermediate_1 Reduction Nitro Group Reduction Intermediate_1->Reduction 4-Chloro-6,7-dimethoxyquinoline 4-Chloro-6,7-dimethoxyquinoline Coupling_1 Nucleophilic Aromatic Substitution 4-Chloro-6,7-dimethoxyquinoline->Coupling_1 4-Amino-3-chlorophenol 4-Amino-3-chlorophenol 4-Amino-3-chlorophenol->Coupling_1 Intermediate_2 4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-chloroaniline Coupling_1->Intermediate_2 Urea_Formation Urea Formation Intermediate_2->Urea_Formation Acetylacetonitrile Acetylacetonitrile Cyclization Cyclization Acetylacetonitrile->Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Cyclization Intermediate_3 3-Amino-5-methylisoxazole Cyclization->Intermediate_3 Intermediate_3->Urea_Formation Activated_Intermediate Activated Pyrimidine (e.g., Isocyanate) Reduction->Activated_Intermediate Activated_Intermediate->Urea_Formation Tivozanib Tivozanib Urea_Formation->Tivozanib

Caption: Convergent synthesis of Tivozanib.

Protocol 4: Reduction of 2-(Methylthio)-5-nitropyrimidin-4-amine

The nitro group of Intermediate 1 is reduced to an amine, which will then be activated for urea formation.

  • Reaction Scheme:

  • Materials:

    • 2-(Methylthio)-5-nitropyrimidin-4-amine (Intermediate 1)

    • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Hydrogen gas with Palladium on Carbon (H₂/Pd-C)

    • Ethanol or Ethyl Acetate

    • Sodium Bicarbonate Solution

  • Procedure (using SnCl₂):

    • Dissolve Intermediate 1 in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate and concentrate to yield 2-(methylthio)pyrimidine-4,5-diamine.

Protocol 5: Urea Formation and Synthesis of Tivozanib

This final step involves the formation of the urea linkage. A common method for synthesizing unsymmetrical ureas is through an isocyanate intermediate.[3][13] The newly formed diamine from Protocol 4 can be selectively activated at the 5-amino group to form an isocyanate, which then reacts with Intermediate 2 and subsequently with Intermediate 3.

  • Reaction Scheme (Conceptual):

    • 2-(Methylthio)pyrimidine-4,5-diamine + Phosgene or equivalent -> Isocyanate Intermediate

    • Isocyanate Intermediate + Intermediate 2 -> Urea Intermediate

    • Urea Intermediate + Intermediate 3 -> Tivozanib

  • Materials:

    • 2-(Methylthio)pyrimidine-4,5-diamine

    • Triphosgene or another phosgene equivalent

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-chloroaniline (Intermediate 2)

    • 3-Amino-5-methylisoxazole (Intermediate 3)

  • Procedure:

    • Activation: In a dry flask under an inert atmosphere, dissolve 2-(methylthio)pyrimidine-4,5-diamine in anhydrous DCM.

    • Cool the solution to 0°C and add triethylamine.

    • Slowly add a solution of triphosgene in DCM to the reaction mixture. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-3 hours to form the isocyanate intermediate.

    • First Coupling: In a separate flask, dissolve Intermediate 2 in anhydrous THF and add DIPEA.

    • Slowly add the solution of the isocyanate intermediate to the solution of Intermediate 2 at 0°C. Allow the reaction to warm to room temperature and stir overnight.

    • Second Coupling: Add 3-Amino-5-methylisoxazole (Intermediate 3) to the reaction mixture.

    • Heat the reaction to reflux and monitor by TLC until the reaction is complete.

    • Work-up and Purification: Cool the reaction mixture and quench with water.

    • Extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude tivozanib by column chromatography or recrystallization.

Data Presentation

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
2-(Methylthio)-5-nitropyrimidin-4-amine C₅H₅N₄O₂S199.19¹H NMR, ¹³C NMR, MS
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-chloroaniline C₁₇H₁₅ClN₂O₃346.77¹H NMR, ¹³C NMR, MS
3-Amino-5-methylisoxazole C₄H₆N₂O98.10¹H NMR, ¹³C NMR, MS
Tivozanib C₂₂H₁₉ClN₄O₅482.87¹H NMR, ¹³C NMR, MS, HPLC

Discussion and Mechanistic Insights

The proposed synthetic route, while conceptual, is grounded in well-established organic chemistry principles. The nitration of the pyrimidine ring is a standard electrophilic aromatic substitution. The reduction of the nitro group is a common transformation, and the formation of the urea linkage via an isocyanate intermediate is a widely used method in the synthesis of pharmaceutical compounds.

The key challenge in this proposed synthesis would be the selective activation of the 5-amino group of the 2-(methylthio)pyrimidine-4,5-diamine in the presence of the 4-amino group. The relative nucleophilicity of these two amino groups would need to be carefully considered and potentially controlled through protecting group strategies if direct selective activation proves difficult.

Conclusion

This application note has detailed a plausible, alternative synthetic strategy for the VEGFR inhibitor tivozanib, centered on the use of 2-(Methylthio)-5-nitropyrimidin-4-amine as a key intermediate. While this route is not the most commonly cited in the literature, it provides a valuable intellectual exercise for process chemists and medicinal chemists, showcasing the flexibility of pyrimidine chemistry in the construction of complex drug molecules. The provided protocols, though conceptual in their final assembly, are based on robust and well-documented chemical transformations, offering a solid foundation for further experimental exploration.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (URL: [Link])

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - MDPI. (URL: [Link])

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google P
  • 2-(Methylthio)pyrimidin-4-amine | C5H7N3S | CID 259225 - PubChem. (URL: [Link])

  • Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem - NIH. (URL: [Link])

  • CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google P
  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google P
  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Synthesis and Identification of New N, N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - PubMed. (URL: [Link])

  • (PDF) Nitration of primary amines to form primary nitramines (Review) - ResearchGate. (URL: [Link])

  • Synthesis of Anti-Cancer Targeted Therapies Drug Tivozanib - ResearchGate. (URL: [Link])

  • Full article: An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation - Taylor & Francis. (URL: [Link])

  • WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google P
  • Urea derivative synthesis by amination, rearrangement or substitution. (URL: [Link])

  • Urea Formation - Common Conditions. (URL: [Link])

  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap. (URL: [Link])

  • Synthesis and Properties of N,N′-Disubstituted Ureas Containing Adamantane and Pyridine (Quinoline) Fragments | Request PDF - ResearchGate. (URL: [Link])

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (URL: [Link])

  • 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem. (URL: [Link])

  • A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents - Nathan Luedtke. (URL: [Link])

  • 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem. (URL: [Link])

  • Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (URL: [Link])

  • A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (URL: [Link])

  • CA1301766C - Process for the manufacture of 3-amino-5- methylisoxazole - Google P
  • Nitration of Primary Amines to Form Primary Nitramines (Review) - CORE. (URL: [Link])

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Nitration reaction of pyrimidine derivatives at the carbon - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - ResearchGate. (URL: [Link])

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (URL: [Link])

  • AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. (URL: [Link])

  • (PDF) Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor - ResearchGate. (URL: [Link])

  • 4-amino-3-chlorophenol - 17609-80-2, C6H6ClNO, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])

  • Effects of nitric acid concentration for nitration of fused[1][3][14]oxadiazolo[3,4-d]pyrimidine. (URL: [Link])

  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (URL: )
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (URL: [Link])

Sources

Application

Cyclization methods using thiourea to form 2-(Methylthio)-5-nitropyrimidin-4-amine

Application Note & Protocol Guide Topic: Cyclization Methods Using Thiourea to Form 2-(Methylthio)-5-nitropyrimidin-4-amine Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Cyclization Methods Using Thiourea to Form 2-(Methylthio)-5-nitropyrimidin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synthesis of a Key Pyrimidine Intermediate

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The specific derivative, 2-(Methylthio)-5-nitropyrimidin-4-amine, represents a highly versatile building block. The electron-withdrawing nitro group at the C5 position activates the ring for nucleophilic aromatic substitution, while the methylthio group at C2 and the amino group at C4 provide orthogonal handles for further functionalization. This trifunctional architecture makes it an invaluable precursor in the synthesis of complex heterocyclic systems, particularly in the development of kinase inhibitors and other targeted therapies.

This guide details a robust and logical synthetic pathway to 2-(Methylthio)-5-nitropyrimidin-4-amine, pivoting on a classical yet powerful cyclization reaction involving thiourea. The strategy is presented as a multi-step sequence, as a direct, one-pot synthesis is not synthetically feasible. We will dissect each stage of the process, providing not only a step-by-step protocol but also the underlying chemical principles and rationale that govern the choice of reagents and conditions. This approach ensures that the protocol is not merely a recipe but a self-validating system grounded in established chemical principles.

Overall Synthetic Strategy

The synthesis is best approached as a four-stage process starting from a suitable three-carbon precursor, diethyl 2-nitromalonate. The core of the synthesis is the initial ring formation, where thiourea is used to construct the pyrimidine heterocycle. Subsequent functional group interconversions then build the target molecule.

G cluster_0 Stage 1: Pyrimidine Ring Formation cluster_1 Stage 2: S-Methylation cluster_2 Stage 3: Chlorination cluster_3 Stage 4: Regioselective Amination A Diethyl 2-nitromalonate + Thiourea B 4,6-Dihydroxy-2-mercapto- 5-nitropyrimidine A->B  NaOEt, EtOH  Reflux C 4,6-Dihydroxy-2-(methylthio)- 5-nitropyrimidine B->C  1. NaOH (aq)  2. (CH₃)₂SO₄ D 4,6-Dichloro-2-(methylthio)- 5-nitropyrimidine C->D  POCl₃  Catalyst, Heat E 2-(Methylthio)-5-nitropyrimidin- 4-amine D->E  NH₃ in IPA  Controlled Temp.

Caption: Overall 4-stage synthetic workflow.

Stage 1: Thiourea-Mediated Cyclocondensation

This is the foundational step where the pyrimidine ring is constructed. The reaction is a base-catalyzed condensation between thiourea and diethyl 2-nitromalonate.

Mechanistic Rationale

The reaction proceeds via a well-established pathway for pyrimidine synthesis.[2] Sodium ethoxide serves as a strong base to deprotonate the active methylene group of diethyl 2-nitromalonate, forming a nucleophilic enolate. Thiourea, in its tautomeric isothiourea form, possesses nucleophilic nitrogen atoms that attack the carbonyl carbons of the ester. This is followed by an intramolecular cyclization and subsequent dehydration/elimination of ethanol to yield the stable aromatic pyrimidine ring. The choice of diethyl 2-nitromalonate is critical as it directly installs the required nitro group at the C5 position of the resulting heterocycle.

G cluster_mechanism Key Cyclization Mechanism start Diethyl 2-nitromalonate + Thiourea enolate Nitromalonate Enolate (Nucleophile) start->enolate NaOEt add1 Initial Adduct Formation enolate->add1 Attack on Thiourea cyclize Intramolecular Cyclization add1->cyclize intermediate Cyclized Intermediate cyclize->intermediate eliminate Elimination of EtOH intermediate->eliminate product 4,6-Dihydroxy-2-mercapto- 5-nitropyrimidine eliminate->product

Caption: Simplified mechanism of the core cyclization.

Protocol: Synthesis of 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine
  • Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.05 eq) in absolute ethanol under a nitrogen atmosphere.

    • Rationale: The reaction must be anhydrous as sodium ethoxide reacts violently with water. A nitrogen atmosphere prevents the degradation of the strong base.

  • Thiourea Addition: Once the sodium is completely dissolved and the solution has cooled, add thiourea (1.0 eq). Stir the mixture at an elevated temperature (e.g., 70°C) until the thiourea is fully dissolved.[3]

  • Cyclization: Add diethyl 2-nitromalonate (1.0 eq) dropwise to the solution. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

    • Rationale: Refluxing provides the necessary activation energy to drive the condensation and subsequent cyclization to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form. Add water to dissolve the crude product salt, then carefully acidify the aqueous solution with hydrochloric acid to a pH of 5-6.[3]

  • Purification: The precipitated solid, 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, is collected by vacuum filtration, washed with cold water, and dried under vacuum. The product is often of sufficient purity for the next step.

Stage 2: S-Methylation of the Mercaptopyrimidine

The mercapto group is a versatile handle, but the target molecule requires a methylthio ether. This is achieved through a standard S-alkylation reaction.[4]

Protocol: Synthesis of 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine
  • Salt Formation: Dissolve the crude 4,6-dihydroxy-2-mercapto-5-nitropyrimidine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v, ~2.5 eq).[3] Stir until a clear solution is obtained and cool the mixture in an ice bath to 10°C.

    • Rationale: The basic solution deprotonates the acidic thiol group, forming the more nucleophilic thiolate anion. This ensures the subsequent alkylation occurs selectively on the sulfur atom (S-alkylation) rather than on the ring nitrogens (N-alkylation), a principle guided by Hard-Soft Acid-Base (HSAB) theory.[4]

  • Methylation: Add dimethyl sulfate (1.0 eq) dropwise to the cooled solution, ensuring the temperature is maintained between 10-20°C.[3]

    • Safety Note: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reaction Monitoring: Stir the reaction at 10-20°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like aqueous ethanol can be performed if necessary.

Stage 3 & 4: Chlorination and Regioselective Amination

To install the C4-amino group, the corresponding hydroxyl group must first be converted into a better leaving group, typically a chloride. The resulting dichloro-intermediate is highly activated towards nucleophilic substitution, allowing for a regioselective amination.

Protocol: Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
  • Reaction Setup: In a flask equipped with a reflux condenser and gas scrubber (to neutralize HCl fumes), suspend 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃, excess).

  • Catalysis: Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).[3]

    • Rationale: The tertiary amine catalyst accelerates the chlorination reaction.

  • Chlorination: Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Isolation: The solid product will precipitate. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dichloro product.

Protocol: Synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine
  • Amination: Dissolve the crude 4,6-dichloro-2-(methylthio)-5-nitropyrimidine in a solvent such as isopropanol (IPA). Cool the solution in an ice-salt bath.

  • Nucleophilic Substitution: Bubble ammonia gas through the solution or add a pre-cooled solution of ammonia in IPA. Maintain the temperature below 5°C.

    • Rationale: The C4 and C6 positions are electronically activated for nucleophilic attack. The substitution is often regioselective, with the first amination occurring preferentially at one position. Using controlled temperature and stoichiometry helps to favor the mono-substituted product over the di-substituted byproduct.

  • Reaction Completion: Seal the reaction vessel and allow it to stir at room temperature overnight.

  • Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel column chromatography to isolate the target compound, 2-(Methylthio)-5-nitropyrimidin-4-amine, from any remaining starting material and the isomeric 6-amino product.

Summary of Quantitative Data

StageKey Reagents (per 1.0 eq of starting material)ConditionsTypical Yield
1. Cyclization Thiourea (1.0 eq), Na (1.05 eq), EtOHReflux, 4-6 h70-85%[3]
2. Methylation NaOH (2.5 eq), (CH₃)₂SO₄ (1.0 eq)10-20°C, 4 h80-95%[3]
3. Chlorination POCl₃ (excess), N,N-dimethylaniline (cat.)Reflux, 3-5 h>85%
4. Amination NH₃ (excess), Isopropanol0°C to RT, 12 h50-70%

Characterization and Validation

To ensure the integrity of the synthesis, each intermediate and the final product should be thoroughly characterized:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, verify the position of substituents, and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -NO₂, C=S vs. S-CH₃).

  • Melting Point Analysis: To assess the purity of the crystalline solid products.

By following these detailed protocols and analytical checks, researchers can reliably synthesize 2-(Methylthio)-5-nitropyrimidin-4-amine as a key intermediate for applications in drug discovery and development.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Researches on Pyrimidines. XCI. Alkylation of 2-Mercapto-Pyrimidines. (1921). Journal of the American Chemical Society. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (2024). RSC Advances. [Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. (2024). RSC Publishing. [Link]

  • N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). (2020). ResearchGate. [Link]

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • 2-(Heptylthio)pyrimidine-4,6-diamine. (2020). MDPI. [Link]

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 2-Methylthio-5-nitro-pyridine. PrepChem.com. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 2-(Methylthio)-5-nitropyrimidin-4-amine

Executive Summary The reduction of 2-(methylthio)-5-nitropyrimidin-4-amine to 2-(methylthio)pyrimidine-4,5-diamine is a critical gateway step in the synthesis of purines, antifolates (e.g., methotrexate analogs), and ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 2-(methylthio)-5-nitropyrimidin-4-amine to 2-(methylthio)pyrimidine-4,5-diamine is a critical gateway step in the synthesis of purines, antifolates (e.g., methotrexate analogs), and antiviral fused heterocycles.

While nitro reduction is a standard transformation, this specific substrate presents a bifurcated challenge :

  • Catalyst Poisoning: The thioether (

    
    ) moiety is a potent poison for Platinum (Pt) and Palladium (Pd) catalysts, often stalling the reaction.
    
  • Desulfurization (Over-reduction): The preferred catalyst for sulfur tolerance, Raney Nickel (Ra-Ni) , is also the standard reagent for removing sulfur (Mozingo reduction).

Success depends entirely on kinetic control—reducing the nitro group without cleaving the carbon-sulfur bond. This guide details two validated protocols: a standard high-pressure hydrogenation and a highly selective Catalytic Transfer Hydrogenation (CTH) method.

Strategic Analysis: The Sulfur Dilemma

Mechanism and Competitors

The reduction proceeds via the nitroso (


) and hydroxylamine (

) intermediates. The thermodynamic sink is the amine. However, the presence of the C2-thiomethyl group introduces a competing pathway.
  • Path A (Desired):

    
    
    
  • Path B (Undesired):

    
     (Desulfurization)
    
Catalyst Selection Logic
CatalystSuitabilityRationale
Pd/C or Pt/C LowRapidly poisoned by sulfur. Requires massive catalyst loading (>50 wt%) to function, making it economically unviable.
Sulfided Pt/C MediumResistant to poisoning, but often requires higher pressures and temperatures, increasing the risk of hydrolysis.
Raney Nickel High The industrial standard. It contains sufficient adsorbed hydrogen to initiate reduction and is robust against sulfur toxicity. Risk: High potential for desulfurization if "starved" of

or overheated.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired reduction and the parasitic desulfurization.

ReactionPathway Start Substrate 2-(Methylthio)-5-nitropyrimidin-4-amine Nitroso Intermediate Nitroso / Hydroxylamine Start->Nitroso Ra-Ni, H2 (Fast) SideProduct Impurity (Desulfurized) Pyrimidine-4,5-diamine Start->SideProduct Direct C-S Cleavage (Rare under mild conditions) Product Target Product 2-(Methylthio)pyrimidine-4,5-diamine Nitroso->Product Ra-Ni, H2 (Fast) Product->SideProduct Over-reduction (Slow at <40°C) (Fast at >60°C)

Figure 1: Reaction pathway showing the critical necessity of stopping the reaction before C-S bond cleavage occurs.

Experimental Protocols

Protocol A: Standard Catalytic Hydrogenation (Parr Shaker/Autoclave)

Best for: Scale-up (>10g) where pressure vessels are available.

Safety Warning: Raney Nickel is pyrophoric .[1][2] Never let it dry out.[1][3] Handle under inert gas (Argon/Nitrogen).

Materials:
  • Substrate: 2-(Methylthio)-5-nitropyrimidin-4-amine (10 mmol, ~2.0 g)

  • Catalyst: Raney Nickel (Active slurry in water, pH >9). Load: 20 wt% relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Methanol is faster.

  • Gas: Hydrogen (

    
    ) cylinder.
    
Procedure:
  • Catalyst Preparation:

    • Transfer 0.4 g (wet weight) of Raney Nickel slurry to a tube.

    • Wash 3x with water, then 3x with MeOH to remove excess alkali. Crucial: Residual alkali can hydrolyze the pyrimidine ring.

  • Loading:

    • In a hydrogenation bottle/autoclave, dissolve the substrate in 50 mL MeOH.

    • Add the washed Raney Nickel slurry under a blanket of Argon.

  • Reaction:

    • Purge vessel 3x with

      
      , then 3x with 
      
      
      
      .
    • Pressurize to 30–40 psi (2–3 bar) .

    • Agitate at Room Temperature (20–25°C) .

    • Control Point: Do NOT heat.[1][4] Heating >40°C significantly accelerates desulfurization.

  • Monitoring:

    • Monitor

      
       uptake. The theoretical uptake is 3 equivalents.
      
    • Check HPLC/TLC at 1 hour. Stop immediately when starting material < 1%.

  • Workup:

    • Filter through a Celite pad under Argon or Nitrogen flow. Do not suck the filter cake dry (fire hazard).[3]

    • Wash the cake with MeOH.

    • Concentrate filtrate in vacuo to yield the diamine as a pale yellow/tan solid.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Lab scale (<5g), high selectivity, or labs lacking high-pressure infrastructure.

Scientific Rationale: Using Hydrazine Hydrate or Ammonium Formate as the hydrogen donor often provides better selectivity for nitro groups in the presence of sulfur than


 gas, as the "active hydrogen" concentration is lower, reducing the likelihood of attacking the C-S bond.
Materials:
  • Substrate: 10 mmol

  • Catalyst: Raney Nickel (approx.[1][2][3][4][5][6][7][8] 0.5 g wet slurry, washed).

  • H-Donor: Hydrazine Hydrate (80%) - 5 equivalents OR Ammonium Formate (5 equivalents).

  • Solvent: Methanol.[8][9]

Procedure:
  • Setup:

    • Dissolve substrate in MeOH (10 vol) in a round-bottom flask with a reflux condenser.

    • Add washed Raney Nickel.

  • Initiation:

    • Warm the mixture to 35–40°C .

    • Add the Hydrazine Hydrate dropwise over 20 minutes. Caution: Exothermic + Gas Evolution (

      
      ).
      
  • Reaction:

    • Stir at 40°C for 1–2 hours.

    • The solution usually turns from yellow/orange (nitro) to colorless/pale yellow (amine).

  • Workup:

    • Filter catalyst (keep wet!) over Celite.

    • Concentrate filtrate.

    • Purification: If hydrazine was used, the product is often pure enough for the next step. If ammonium formate was used, wash the residue with water to remove salts.

Process Optimization & Troubleshooting

The following decision tree helps navigate common failure modes.

OptimizationTree Problem Issue Detected Stall Reaction Stalled (Conversion < 50%) Problem->Stall Desulf Desulfurization Observed (Product - SMe) Problem->Desulf StallSol1 Cause: Catalyst Poisoning Action: Increase Ra-Ni load to 40 wt% Stall->StallSol1 StallSol2 Cause: Old Catalyst Action: Use fresh Ra-Ni (W-2 or W-4 activity) Stall->StallSol2 DesulfSol1 Cause: Temperature too high Action: Cool to 10-15°C Desulf->DesulfSol1 DesulfSol2 Cause: Reaction too long Action: Stop at 98% conversion Desulf->DesulfSol2

Figure 2: Troubleshooting logic for yield optimization.

Critical Quality Attributes (CQA)
  • Appearance: Product should be off-white to tan. Dark brown/black indicates oxidation of the diamine (air sensitive).

  • Storage: The diamine product is unstable in air (oxidation to quinoid species). Store under Nitrogen/Argon in the freezer (-20°C) or use immediately in the next step (e.g., cyclization to purine).

References

  • Standard Ra-Ni Reduction of Nitro-Pyrimidines

    • Source: Taylor, E. C., et al. "Pteridines. XX. Synthesis of 2,4-Diamino-5-substituted-pyrimidines." Journal of the American Chemical Society.
    • Context: Establishes Ra-Ni as the baseline for pyrimidine nitro reduction.
  • Transfer Hydrogenation Specifics (Hydrazine/Ra-Ni)

    • Source: Gowda, S., et al. "Raney Nickel CTH Reduction of Nitro/Nitrile Groups."[8] Tetrahedron, 58(11), 2211-2213.[8]

    • Context: Describes the superior selectivity of Hydrazine/Ra-Ni for sulfur-containing substr
  • Catalyst Poisoning Mechanisms

    • Source: Maxted, E. B. "The Detoxication of Catalyst Poisons.
    • Context: Foundational text on why sulfur poisons Pt/Pd and why Ni is more robust (sacrificial surface sulfide form
  • Safety Data (Raney Nickel)

    • Source: Sigma-Aldrich / Merck SDS.
    • Context: Pyrophoric handling protocols.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thiourea Removal from Pyrimidine Intermediates

The following technical guide is designed as a specialized support resource for researchers and process chemists dealing with thiourea contamination in pyrimidine synthesis. Topic: Purification Strategies for Unreacted T...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers and process chemists dealing with thiourea contamination in pyrimidine synthesis.

Topic: Purification Strategies for Unreacted Thiourea Audience: Medicinal Chemists, Process Development Scientists Compliance Context: ICH M7 (Genotoxic Impurities)

The Challenge: Why Thiourea Persists

Thiourea is a common building block in the synthesis of pyrimidine derivatives (e.g., via the Biginelli reaction or cyclization of chalcones). However, it is a Class 2/3 solvent-derived impurity with known goitrogenic and carcinogenic potential.

Under ICH M7 guidelines , mutagenic impurities must be controlled to negligible risk levels (typically a Threshold of Toxicological Concern, TTC, of 1.5 µ g/day for lifetime exposure).[1]

Why is it hard to remove?

  • Solubility Overlap: Many functionalized pyrimidines share moderate polarity with thiourea, making standard aqueous workups inefficient.

  • Catalyst Poisoning: Residual thiourea is a potent ligand for transition metals (Pd, Pt, Ru), capable of poisoning downstream cross-coupling catalysts (Suzuki, Sonogashira) even at low ppm levels.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient removal method based on your product's stability and solubility profile.

PurificationStrategy Start Start: Thiourea Contamination > 50 ppm Q1 Is your Pyrimidine Acid-Stable? Start->Q1 Q2 Is your Pyrimidine Oxidatively Stable? Q1->Q2 Yes Method_Resin Protocol C: Electrophilic Scavenging Resin (Low Throughput, High Cost) Q1->Method_Resin No (Acid Sensitive) Method_Alkylation Protocol A: S-Alkylation (Isothiouronium Salt) (High Efficacy, Gentle) Q2->Method_Alkylation No (Oxidation Sensitive) Method_Oxidation Protocol B: Oxidative Destruction (H2O2) (Fast, Scalable) Q2->Method_Oxidation Yes (No thioethers/aldehydes) Method_Chrom Protocol D: Reverse Phase Chromatography (Last Resort) Method_Alkylation->Method_Chrom If Fails Method_Oxidation->Method_Chrom If Fails

Figure 1: Decision tree for selecting the appropriate thiourea removal strategy.

Tier 1: The "Gold Standard" Protocol (S-Alkylation)

Best For: High-value intermediates sensitive to oxidation but stable to mild alkylating agents.

Mechanism: Thiourea is a strong nucleophile at the sulfur atom. By reacting it with a mild alkylating agent (e.g., Methyl Iodide or Benzyl Bromide), you convert the neutral, organic-soluble thiourea into an isothiouronium salt . This salt is ionic and highly water-soluble, while your pyrimidine product remains organic-soluble.

Experimental Workflow
  • Dissolution: Dissolve the crude pyrimidine mixture in a non-polar or moderately polar solvent (DCM, EtOAc, or Toluene).

  • Derivatization: Add 1.2 - 1.5 equivalents (relative to estimated thiourea content) of Methyl Iodide (MeI) or Benzyl Bromide .

  • Reaction: Stir at room temperature for 1–4 hours.

    • Observation: You may see a precipitate form (the isothiouronium salt).[2]

  • Partition: Add water to the reaction mixture.

  • Separation: The isothiouronium salt will partition quantitatively into the aqueous layer. The pyrimidine remains in the organic layer.

  • Wash: Wash the organic layer 2x with water and 1x with brine.

Why this works:

Species Solubility (Organic) Solubility (Aqueous)
Thiourea Moderate High
Pyrimidine High Low

| Isothiouronium Salt | Negligible | Very High |

Expert Tip: If your product contains nucleophilic amines, avoid this method as they may also be alkylated. In such cases, use Protocol C (Resins) .

Tier 2: Oxidative Destruction (H2O2 / Bleach)

Best For: Large-scale processing of robust pyrimidines lacking oxidizable groups (e.g., thioethers, free alcohols).

Mechanism: Oxidants convert thiourea into Thiourea Dioxide (Formamidine Sulfinic Acid), which hydrolyzes to urea and sulfonate, or fully oxidizes to Urea and Sulfate. These byproducts are easily washed away.

OxidationPathway TU Thiourea (Toxic, Soluble) TUD Thiourea Dioxide (Intermediate) TU->TUD Oxidation H2O2 + H2O2 Urea Urea (Benign) TUD->Urea Decomposition Sulfate Sulfate/Sulfonate (Water Soluble) TUD->Sulfate Decomposition Hydrolysis Hydrolysis (pH > 7)

Figure 2: Oxidative degradation pathway of thiourea.

Experimental Workflow
  • Setup: Dissolve crude material in a biphasic system (e.g., DCM/Water).

  • Oxidation: Add 3.0 equivalents of 30% Hydrogen Peroxide (

    
    ) or dilute Sodium Hypochlorite (Bleach) to the aqueous phase.
    
  • pH Control: Maintain pH ~8–9 using saturated

    
    . Acidic conditions can lead to the formation of formamidine disulfide, which is less soluble.
    
  • Quench: After 1 hour, quench excess peroxide with Sodium Bisulfite (

    
    ) solution (check with starch-iodide paper).
    
  • Extraction: Separate layers. The urea and sulfate byproducts remain in the aqueous phase.

Tier 3: Scavenging Resins (Chromatography-Free)

Best For: Late-stage purification of APIs where liquid reagents are prohibited.

Clarification: Do not use "Thiourea Resins" (e.g., SiliaMetS® Thiourea). These resins contain thiourea and are used to remove metals.[3][4][5] To remove thiourea, you need an Electrophilic Resin .

Recommended Resins:

  • Isocyanate Resins (e.g., SiliaBond® Isocyanate): Reacts with the amino groups of thiourea to form an insoluble urea derivative.

  • Acid Chloride Resins (e.g., Tosyl Chloride resin): Reacts to form sulfonyl-thioureas which remain bound to the bead.

Protocol
  • Dissolve crude product in anhydrous solvent (THF or DCM).

  • Add 3–5 equivalents (w/w relative to impurity) of Isocyanate resin.

  • Stir or shake at 40°C for 4–12 hours.

  • Filter off the resin. The filtrate contains the purified pyrimidine.

Troubleshooting & FAQs

Q: My pyrimidine is also water-soluble. How do I remove the thiourea? A: If you cannot use aqueous washes, you must rely on Protocol C (Resins) or Preparative HPLC . Alternatively, if your pyrimidine is basic, you can form a salt of your pyrimidine (e.g., HCl salt) to change its solubility profile, potentially allowing an organic wash to remove neutral thiourea, though this is difficult due to thiourea's own solubility.

Q: I used the Oxidative Method, but my product turned yellow. A: This indicates over-oxidation or the formation of sulfur radicals. Ensure you quench the reaction immediately after the thiourea is consumed (monitor by TLC/HPLC). Use a milder oxidant like Oxone® if H2O2 is too harsh.

Q: Can I use charcoal to remove thiourea? A: Activated charcoal is generally ineffective for thiourea removal due to thiourea's high polarity and small molecular size; it does not adsorb well compared to aromatic impurities.

Q: How do I detect residual thiourea? A: Thiourea has low UV absorbance at standard wavelengths (254 nm). Use HPLC at 210 nm or a specific colorimetric test (e.g., Grote's reagent) for qualitative checks.

References

  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] International Council for Harmonisation.

  • Thiourea Oxidation Mechanism : Kinetics and Mechanism of the Oxidation of Thiourea by Hydrogen Peroxide. Journal of the Chemical Society.

  • Isothiouronium Salt Formation : S-Alkylation of Thioureas: A Convenient Route to Isothiouronium Salts. Journal of Organic Chemistry.

  • Scavenger Resins : SiliaBond® Isocyanate Product Guide. SiliCycle.[4][5][7][8]

Sources

Optimization

Technical Support Center: A Scientist's Guide to Solving Solubility Challenges of 2-(Methylthio)-5-nitropyrimidin-4-amine

Welcome to the technical support center for 2-(Methylthio)-5-nitropyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylthio)-5-nitropyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted pyrimidine, this molecule holds potential as a building block in medicinal chemistry and materials science, but its unique combination of functional groups often leads to difficulties in dissolution.[1][2]

This document moves beyond simple solvent lists to provide a systematic, first-principles approach to understanding and overcoming these solubility issues. We will explore the structural basis for the compound's behavior and provide detailed, actionable troubleshooting guides and experimental protocols.

Section 1: Understanding the Molecule - A Predictive Physicochemical Profile

Direct experimental data for 2-(Methylthio)-5-nitropyrimidin-4-amine is not extensively documented in publicly available literature. However, as experienced application scientists, we can construct a highly reliable predictive profile based on its constituent functional groups. This analysis is crucial for anticipating and solving solubility problems.

The molecule's structure consists of:

  • A pyrimidine core : A polar aromatic heterocycle containing two nitrogen atoms, which act as hydrogen bond acceptors.

  • A 4-amino group (-NH2) : A polar group that is a strong hydrogen bond donor and a weak base.

  • A 5-nitro group (-NO2) : A strongly polar, electron-withdrawing group that acts as a hydrogen bond acceptor.

  • A 2-(methylthio) group (-SCH3) : A non-polar, lipophilic group that can influence crystal packing.

This combination of polar, hydrogen-bonding groups with a non-polar moiety, alongside a planar aromatic system, suggests strong intermolecular forces and high crystal lattice energy. This is the primary cause of poor solubility.

Table 1: Predicted Physicochemical Properties of 2-(Methylthio)-5-nitropyrimidin-4-amine

PropertyPredicted Value / CharacteristicImpact on Solubility
Molecular Formula C₅H₆N₄O₂S-
Molecular Weight 186.19 g/mol Moderate molecular weight, less of a factor than intermolecular forces.
Polarity Polar, AmphiphilicThe presence of both highly polar (-NO₂, -NH₂) and non-polar (-SCH₃) groups complicates solvent selection. It is unlikely to be highly soluble in either very non-polar (e.g., hexanes) or very polar protic (e.g., water) solvents alone.
Hydrogen Bond Donors 1 (from -NH₂)Can hydrogen-bond with acceptor solvents (e.g., DMSO, DMF, alcohols).
Hydrogen Bond Acceptors ~5 (2 from -NO₂, 2 from ring N, 1 from -NH₂)Can hydrogen-bond with donor solvents (e.g., alcohols, water).
Predicted pKa Weakly BasicThe amino group and ring nitrogens can be protonated, suggesting that pH modification is a viable strategy for solubility enhancement.[2]

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.

Q1: I'm starting a new project. Which solvent should I try first to dissolve 2-(Methylthio)-5-nitropyrimidin-4-amine?

A1: For a compound with this profile, your highest probability of success lies with high-polarity aprotic solvents .

The Rationale: These solvents possess strong dipole moments capable of disrupting the crystal lattice of your polar compound. Crucially, as they are aprotic, they do not compete as hydrogen bond donors, allowing the solute's own strong hydrogen bonding network to be more effectively solvated.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

To build a complete solubility profile, you should also test solvents from other categories. This systematic approach is essential for downstream process development, such as purification and reaction quenching.

Table 2: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, DMAc, NMPHighest Probability. Strong dipoles disrupt crystal lattice.
Polar Protic Ethanol, Methanol, IsopropanolCan act as both H-bond donors and acceptors. May be effective but potentially less so than polar aprotics.
Ethers Tetrahydrofuran (THF), 2-MeTHFModerate polarity. Useful for understanding the impact of the lipophilic -SCH₃ group.
Chlorinated Dichloromethane (DCM)Lower polarity. Solubility is expected to be low, but this is important data for purification (e.g., as an anti-solvent).

The following workflow provides a logical sequence for this initial screening process.

G cluster_eval Evaluation start Start: Obtain Dry Compound tier1 Tier 1: High-Polarity Aprotic (DMSO, DMF, DMAc) start->tier1 eval1 Soluble? tier1->eval1 tier2 Tier 2: Polar Protic (Ethanol, Methanol) eval2 Soluble? tier2->eval2 tier3 Tier 3: Ethers & Chlorinated (THF, DCM) eval3 Soluble? tier3->eval3 result Result: Comprehensive Solubility Profile eval1->tier2 No eval1->result Yes eval2->tier3 No eval2->result Yes eval3->result No/Poorly eval3->result Yes

Caption: Decision Tree for Initial Solvent Screening.

Q2: My compound is only sparingly soluble even in DMSO. How can I increase its concentration?

A2: When initial attempts yield low solubility, systematic physical and chemical methods should be employed. These techniques either increase the kinetic rate of dissolution or alter the thermodynamics of the system.

  • 1. Gentle Heating: Applying thermal energy can help overcome the activation energy required to break the compound's crystal lattice.

    • Causality: According to thermodynamic principles, the solubility of most solids increases with temperature.

    • Protocol: Prepare a slurry of the compound in your chosen solvent. Heat gradually on a stirrer plate to 40-60°C. Monitor for dissolution.

    • Trustworthiness Note: Be cautious. Nitro-containing aromatic compounds can be thermally sensitive. Always perform this on a small scale first and check for color changes that may indicate degradation.

  • 2. Sonication: Using an ultrasonic bath provides high-frequency energy to the sample.

    • Causality: This energy creates and collapses microscopic cavitation bubbles, which act as a powerful physical force to break apart particle agglomerates, increasing the surface area available for solvation.[3]

    • Protocol: Place your sealed vial containing the slurry in an ultrasonic bath for 5-15 minute intervals. Check for dissolution between intervals.

  • 3. Co-solvency: This is one of the most powerful techniques for fine-tuning solubility.[3][4]

    • Causality: By mixing two or more miscible solvents, you create a new solvent system with intermediate polarity and hydrogen bonding properties that can be optimized for a specific solute.[5] For an amphiphilic molecule like this, a co-solvent system can better accommodate both its polar and non-polar regions.

    • Protocol: A detailed protocol for a co-solvency study is provided in Section 4. A common starting point is to dissolve the compound in a minimal amount of a strong solvent (e.g., DMSO) and then slowly titrate in a weaker, miscible co-solvent (e.g., ethanol or THF) to find a stable mixture that holds a higher concentration.

Table 3: Example Co-Solvent Systems for Exploration

Primary Solvent (Strong)Co-Solvent (Weaker/Modifier)Potential Advantage
DMSOMethanol or EthanolModulates polarity and introduces H-bond donating capability.
DMFAcetonitrileCreates a highly polar aprotic system with reduced viscosity compared to pure DMF.
THFDichloromethane (DCM)Creates a medium-polarity system, useful if solubility is limited by the polar functional groups.
Q3: Can I use pH modification to improve solubility in my organic solvent system?

A3: Yes, this is an excellent and often underutilized strategy for molecules with basic functional groups.

The Rationale: The 4-amino group and the pyrimidine ring nitrogens are basic sites that can be protonated by an acid. This in-situ formation of a salt dramatically increases the polarity of the molecule and disrupts the crystal packing, almost always leading to a significant increase in solubility in polar solvents.

Protocol:

  • Prepare a slurry of 2-(Methylthio)-5-nitropyrimidin-4-amine in your chosen polar solvent (e.g., DMF or Methanol).

  • Add a suitable acid dropwise while stirring. For aprotic organic solvents, use a soluble organic acid like formic acid or acetic acid. For protic solvents like methanol, a solution of HCl in dioxane or isopropanol can be used.

  • Observe for dissolution. Often, the solid will dissolve completely upon protonation.

Trustworthiness Note: This method will change the chemical nature of your compound (from free base to salt). This is often acceptable for reaction screening or certain analytical methods, but you must account for it in your experimental design. If you need to recover the neutral form, a subsequent workup with a mild base will be required.

G compound_slurry Slurry of Compound in Polar Solvent (e.g., DMF) add_acid Add Acid Dropwise (e.g., Formic Acid) compound_slurry->add_acid check_sol Observe for Dissolution add_acid->check_sol check_sol->add_acid No, add more protonated Protonated Salt Formed (Highly Soluble) check_sol->protonated Yes success Clear, Homogeneous Solution Achieved protonated->success

Caption: Workflow for pH-Based Solubility Enhancement.

Section 3: Advanced Strategies for Persistent Solubility Issues

If standard methods fail, particularly in the context of formulation for biological assays, more advanced techniques may be necessary. These generally require specialized equipment but are based on sound physicochemical principles.

  • Solid Dispersions: This technique involves dispersing the compound at a molecular level within a solid, hydrophilic polymer matrix.[5]

    • Causality: By preventing the compound from crystallizing into its high-energy lattice, it exists in a higher-energy amorphous state. This amorphous form dissolves much more readily when introduced to an aqueous medium because the energy barrier of crystal lattice disruption has already been overcome.[5] Common carriers include Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs).

  • Particle Size Reduction (Micronization): The rate of dissolution is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.

    • Causality: Reducing the particle size (e.g., through jet milling or sonocrystallization) dramatically increases the surface-area-to-volume ratio, leading to a faster dissolution rate.[3][4] While this does not change the equilibrium solubility, a faster dissolution rate is often sufficient to achieve the desired concentration for an experiment.

Section 4: Gold-Standard Experimental Protocol

For accurate, quantitative data, a standardized method is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[6]

Protocol 1: Isothermal Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the maximum concentration (mg/mL or mol/L) of 2-(Methylthio)-5-nitropyrimidin-4-amine that can be dissolved in a specific solvent at a set temperature.

Materials:

  • 2-(Methylthio)-5-nitropyrimidin-4-amine (solid)

  • Solvent of interest

  • Analytical balance

  • Scintillation vials or HPLC vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • Calibrated analysis instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" means that undissolved solid should still be visible at the end of the experiment.

  • Solvent Addition: Add a precise volume of the solvent to the vial (e.g., 1.0 mL).

  • Equilibration: Seal the vial tightly and place it on the temperature-controlled orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter into a clean analysis vial. This step is crucial to remove any microscopic solid particles.

  • Dilution: Dilute the filtered sample with a known volume of mobile phase or a suitable solvent to bring its concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis method to determine the concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility.

Trustworthiness: This protocol is self-validating. To confirm that equilibrium was reached, you can take samples at 24 and 48 hours. If the measured concentrations are statistically identical, you can be confident that you have determined the true equilibrium solubility.

References

  • PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information.
  • BLDpharm. (n.d.). 2-(Methylthio)-5-nitropyridin-4-amine.
  • PubChem. (n.d.). 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information.
  • Le-Dévéhat, F., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 26(11), 3163. [Link]

  • Hoffman Fine Chemicals. (n.d.). 6-Chloro-2-methylthio-5-nitropyrimidin-4-amine.
  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 2(1), 1-6. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • ChemicalBook. (n.d.). 6-Chloro-2-(methylthio)-5-nitropyrimidin-4-amine.
  • ChemicalBook. (n.d.). 5-Pyrimidinecarboxylic acid, 2-(methylthio)-4-[2-(5-nitro-2-furanyl)ethenyl]-, ethyl ester.
  • Singh, P., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorganic & Organic Chemistry, 2(5), 224-228. [Link]

  • JETIR. (2019). Solubility Enhancement Techniques. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • Smolecule. (2023). 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.
  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-nitropyrimidine.
  • Synblock. (n.d.). 2-(Methylthio)-5-nitropyrimidine-4,6-diol.
  • ChemWhat. (n.d.). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. National Center for Biotechnology Information.
  • University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • PubChem. (n.d.). Pyrimidin-5-amine. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate properties.
  • AChemBlock. (n.d.). 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.
  • BLDpharm. (n.d.). Methyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate.

Sources

Troubleshooting

Technical Support Center: Chemoselective Nitro Group Reduction in the Presence of a Methylthio Moiety

For Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging task of selectively reducing a nitro group while preserving a sensitive methylthio group. We understand that preventing the oxidation of the thioether to a sulfoxide or sulfone is paramount for maintaining the integrity of your target molecule. This resource offers practical, field-tested insights and detailed protocols to help you navigate this specific chemical transformation successfully.

Frequently Asked Questions (FAQs)

Q1: I am planning to reduce a nitroarene that also contains a methylthio group. Which reduction methods should I consider, and which should I be cautious about?

A1: This is a critical consideration as the sulfur atom in the methylthio group is susceptible to oxidation under various reaction conditions. Here's a breakdown of common methods:

  • Methods to Consider (with optimization):

    • Catalytic Transfer Hydrogenation (CTH) with a Poison-Resistant Catalyst: While many standard hydrogenation catalysts like Palladium on carbon (Pd/C) are prone to poisoning by sulfur compounds, certain catalysts exhibit higher tolerance. Notably, Platinum on carbon (Pt/C) has been successfully employed for the transfer hydrogenation of nitroarenes bearing thioether functionalities, using ethanol as a hydrogen source.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂): These are classic and often reliable methods for nitro group reduction.[2][3][4] They are generally chemoselective and can often be performed under conditions that do not favor thioether oxidation.[5][6] However, the reaction conditions, particularly temperature and reaction time, must be carefully controlled.

    • Sodium Dithionite (Na₂S₂O₄): This reagent is known for its mildness and is compatible with a range of functional groups.[7][8] It operates under neutral or slightly basic conditions, which can help to avoid side reactions.[9]

    • Zinin Reduction (using sulfides): This method, which utilizes sulfide or hydrosulfide salts as the reducing agent, is inherently compatible with thioethers and is a classic method for selective nitro group reduction.[10]

  • Methods to Approach with Caution:

    • Standard Catalytic Hydrogenation (e.g., H₂, Pd/C): As mentioned, thioethers can act as catalyst poisons for many precious metal catalysts, leading to incomplete or stalled reactions.[11]

Q2: My nitro group reduction is sluggish or incomplete. What are the likely causes when a methylthio group is present?

A2: Sluggish or incomplete reactions in the presence of a methylthio group often point to catalyst inhibition.

  • Catalyst Poisoning: The sulfur atom of the methylthio group can strongly adsorb to the surface of many metal catalysts (especially Palladium), blocking the active sites required for hydrogenation.[11] This is a very common issue.

  • Insufficiently Activated Metal: For metal/acid reductions (Fe, Sn, Zn), the surface of the metal may not be sufficiently activated to initiate the electron transfer process.

  • Poor Solubility: If your substrate has poor solubility in the chosen solvent system, the reaction rate will be significantly hindered. This is a general issue but can be exacerbated if the optimal solvent for the reduction is not a good solvent for your specific substrate.

Q3: I've observed the formation of a byproduct with a higher mass, and NMR suggests oxidation of the methylthio group. How can I prevent this?

A3: The formation of sulfoxide or sulfone byproducts is a clear indication that your reaction conditions are too harsh or that an oxidant is present.

  • Choice of Reagent: Some reducing systems can have components that also act as oxidants, or impurities that can cause oxidation. For instance, in some older or less refined metal/acid procedures, trace metal impurities could potentially catalyze oxidation.

  • Atmospheric Oxygen: Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon), especially if heating is required. Oxygen can contribute to the oxidation of the sensitive thioether.

  • Reaction Temperature and Time: Prolonged reaction times and elevated temperatures increase the likelihood of side reactions, including oxidation. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Purity of Reagents: Use high-purity solvents and reagents to minimize the presence of oxidizing contaminants.

Troubleshooting Guide: Unwanted Methylthio Oxidation

If you are consistently observing the oxidation of your methylthio group, follow this troubleshooting workflow:

troubleshooting_workflow start Problem: Methylthio Oxidation Observed reagent_check Are you using a strong oxidizing agent or potentially contaminated reagents? start->reagent_check catalytic_check Are you using catalytic hydrogenation with a standard catalyst (e.g., Pd/C)? start->catalytic_check conditions_check Are your reaction conditions (temperature, time) too harsh? start->conditions_check solution_reagent Switch to a milder, more chemoselective reducing agent: - Sodium Dithionite (Na₂S₂O₄) - Tin(II) Chloride (SnCl₂) - Iron/Ammonium Chloride (Fe/NH₄Cl) reagent_check->solution_reagent Yes solution_catalytic Switch to a sulfur-tolerant catalyst system: - Pt/C with a hydrogen donor (e.g., ethanol) - Explore specialized iron-based transfer hydrogenation catalysts catalytic_check->solution_catalytic Yes solution_conditions Optimize reaction conditions: - Lower the reaction temperature - Reduce reaction time (monitor closely) - Ensure an inert atmosphere conditions_check->solution_conditions Yes

Caption: Troubleshooting workflow for methylthio oxidation.

Recommended Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pt/C

This method is particularly useful for its demonstrated tolerance to sulfur-containing functional groups.[1]

Materials:

  • Nitroarene with methylthio group

  • Ethanol (reagent grade)

  • 10% Platinum on carbon (Pt/C)

  • Base (e.g., KOtBu)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitroarene (1.0 eq) in ethanol.

  • Carefully add 10 wt% Pt/C catalyst (typically 5-10 mol%).

  • Add the base (e.g., KOtBu, 1.5 eq).

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography, recrystallization).

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

A classic and reliable method that is often chemoselective for the nitro group.[5][12]

Materials:

  • Nitroarene with methylthio group

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite®

Step-by-Step Procedure:

  • Dissolve the nitroarene (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (typically 3-5 equivalents).

  • Heat the mixture to reflux (around 70-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully add saturated aqueous NaHCO₃ solution until the mixture is basic (pH ~8). This will precipitate tin salts.

  • Filter the suspension through a pad of Celite®.

  • Wash the Celite® pad with the reaction solvent.

  • If the product is in the filtrate, extract it with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Data Summary: Comparison of Recommended Methods

MethodReducing Agent/CatalystTypical ConditionsAdvantagesPotential Issues
Catalytic Transfer Hydrogenation Pt/C, Ethanol, BaseRefluxGood tolerance for thioethers, uses a sustainable hydrogen source.[1]Requires careful selection of a non-poisonable catalyst.
Metal/Acid Reduction SnCl₂·2H₂O, EthanolRefluxHighly chemoselective for nitro groups, readily available and inexpensive reagents.[5]Workup can be tedious due to tin salt precipitation.
Metal/Acid Reduction Fe, NH₄Cl, EtOH/H₂ORefluxCost-effective, generally good chemoselectivity.Can sometimes be sluggish, and the workup involves filtering iron salts.
Dithionite Reduction Na₂S₂O₄, aq. solventMild heatingVery mild conditions, good for sensitive substrates.[7][8]The reagent can decompose on storage.

Mechanistic Insights: Why Thioethers are Problematic for Some Catalysts

The challenge with using certain catalytic hydrogenation methods stems from the interaction between the sulfur atom of the methylthio group and the metal catalyst surface.

catalyst_poisoning cluster_catalyst Palladium Catalyst Surface catalyst_surface Active Sites product Desired Amine (R-NH₂) catalyst_surface->product Successful Reaction poisoned_catalyst Poisoned Catalyst (Blocked Active Sites) catalyst_surface->poisoned_catalyst nitroarene Nitroarene (R-NO₂) nitroarene->catalyst_surface Desired Interaction (Reduction) thioether Thioether (R'-S-CH₃) thioether->catalyst_surface Strong Adsorption (Poisoning)

Caption: Catalyst poisoning by a thioether.

The lone pair of electrons on the sulfur atom can form a strong dative bond with the vacant d-orbitals of the metal (e.g., Palladium), effectively deactivating the catalyst. Platinum-based catalysts are often more resistant to this poisoning effect, making them a better choice for substrates containing thioethers.

References

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(32), 12875–12879. [Link]

  • McLaughlin, M., & Barnes, D. (2006). A practical and selective reduction of nitroarenes using elemental sulfur and mild base. Tetrahedron Letters, 47(51), 9095-9097. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2023). ACS Omega. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Thieme Connect. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemoselective Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2021). MDPI. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2018). MDPI. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. [Link]

  • Shi, G., Du, Y., Gao, Y., Jia, H., Hong, H., Han, L., & Zhu, N. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502. [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. (2019). ResearchGate. [Link]

  • Tuning the surface structure of an Fe-based catalyst for transfer hydrogenation of nitroarenes at near room temperature. (2021). Royal Society of Chemistry. [Link]

  • A practical and selective reduction of nitroarenes using elemental sulfur and mild base. (2006). Semantic Scholar. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2021). Royal Society of Chemistry. [Link]

  • Ethanol as a H2 source: transfer hydrogenation of sulfur and halogen containing nitroarenes with an anti-poisoning platinum on carbon catalyst. (2026). ResearchGate. [Link]

  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. (2008). ResearchGate. [Link]

  • Nitro reduction conditions. (2025). Reddit. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. (2012). ResearchGate. [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]

  • Reduction of Nitroarenes with Sodium Dithionite. (1997). J-GLOBAL. [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. [Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Sn2+ reduction. (2021). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. (2005). Sciencemadness.org. [Link]

  • C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. (2020). Nature. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Methylthio)-5-nitropyrimidin-4-amine

Executive Summary & Compound Profile Welcome to the Technical Support Center. This guide addresses the purification of 2-(Methylthio)-5-nitropyrimidin-4-amine , a critical intermediate in the synthesis of bioactive pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purification of 2-(Methylthio)-5-nitropyrimidin-4-amine , a critical intermediate in the synthesis of bioactive pyrimidines, including kinase inhibitors and antimetabolites.

The purification of this compound presents specific challenges due to the competing polarities of the nitro (-NO₂) and amino (-NH₂) groups, combined with the lipophilic methylthio (-SMe) moiety. Our protocols prioritize the removal of common synthetic by-products such as 4-chloro-2-(methylthio)-5-nitropyrimidine (precursor), 4-hydroxy derivatives (hydrolysis products), and sulfoxide oxidation impurities.

Compound Properties (Reference Data)
PropertyDescription
Chemical Structure Pyrimidine ring substituted with -SMe (C2), -NH₂ (C4), -NO₂ (C5).[1][2][3]
Solubility Profile Low solubility in water; Moderate in Ethanol, Methanol; High in DMF, DMSO.
Thermal Stability Stable up to ~180°C (Check specific MP; typically >200°C for this class).
Critical Sensitivity The thioether (-SMe) is susceptible to oxidation; avoid prolonged heating in air or oxidizing solvents.

Standard Operating Procedures (SOPs)

Method A: Ethanol/Water Recrystallization (Primary Protocol)

Recommended for crude purity >85% and removal of inorganic salts.

Rationale: The amino and nitro groups provide sufficient polarity for dissolution in hot ethanol, while the hydrophobic methylthio group ensures precipitation upon cooling or water addition.

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If the solid does not dissolve after 15 minutes at reflux, add more ethanol in 2 mL/g increments. If volume exceeds 20 mL/g, switch to Method B.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities or inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.

    • Optimization: If no crystals form at RT, cool to 0-4°C in an ice bath.

    • Anti-solvent:[4] If yield is low (<50%), add dropwise warm water (approx. 20-30% of ethanol volume) to the stirring solution until persistent turbidity appears, then cool.

  • Isolation: Filter the crystals under vacuum. Wash the cake with cold Ethanol/Water (1:1) .

  • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Method B: DMF/Water Precipitation (Secondary Protocol)

Recommended for highly insoluble crude material or removal of polar organic impurities.

  • Dissolution: Dissolve crude material in minimum DMF (Dimethylformamide) at 60-70°C. (Caution: Do not boil DMF; decomposition can occur).

  • Precipitation: Slowly add Deionized Water to the hot solution until a slight cloudiness persists.

  • Cooling: Remove heat and allow to cool to room temperature.

  • Wash: Filter and wash copiously with water to remove residual DMF, followed by a final wash with cold ethanol to facilitate drying.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users.

Q1: The compound "oils out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or cooling too rapidly. Corrective Action:

  • Re-heat: Re-dissolve the oil by heating the mixture back to the clear point.

  • Seed: Add a few crystals of pure product (if available) to the solution just as it starts to cloud.

  • Agitation: Increase stirring speed to prevent the oil droplets from coalescing.

  • Solvent Modification: Add a small amount of the "good" solvent (e.g., Ethanol) to change the saturation point.

Q2: My product is colored (yellow/orange/brown) even after recrystallization.

Diagnosis: Nitro compounds are naturally yellow, but dark brown/orange often indicates oxidation by-products or polymerized impurities. Corrective Action:

  • Activated Carbon: During the Hot Filtration step (Step 3 in Method A), add Activated Charcoal (5-10 wt%) to the hot solution. Stir for 10-15 minutes, then filter hot through Celite.

    • Warning: Do not use charcoal with Method B (DMF) if possible, as fine charcoal is difficult to remove from viscous DMF.

Q3: The melting point is broad or lower than expected (e.g., <200°C).

Diagnosis: Persistent impurities, likely structural isomers or solvent inclusion (solvates). Corrective Action:

  • Trituration: Before a second recrystallization, perform a trituration wash. Suspend the solid in cold diethyl ether or hexane and stir for 30 minutes. Filter. This removes non-polar surface impurities.

  • Drying: Ensure the sample is dried under high vacuum (>12h). Pyrimidines can form solvates with ethanol. Run an NMR to check for solvent peaks.

Q4: I have low recovery yield (<40%).

Diagnosis: The compound is too soluble in the mother liquor. Corrective Action:

  • Concentration: Evaporate 50% of the solvent from the mother liquor and cool again to recover a "second crop." (Note: Second crops are usually less pure).

  • Anti-solvent: Increase the ratio of water used in the precipitation step.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on observed solubility and impurity profiles.

PurificationWorkflow Start Crude 2-(Methylthio)-5-nitropyrimidin-4-amine SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Soluble Soluble (<20 mL/g) SolubilityCheck->Soluble Yes Insoluble Insoluble (>20 mL/g) SolubilityCheck->Insoluble No CheckColor Is solution dark/tarry? Soluble->CheckColor MethodB Method B: DMF/Water Precipitation Insoluble->MethodB MethodA Method A: Ethanol Recrystallization Crystallize Cool to RT -> 0°C MethodA->Crystallize MethodB->Crystallize CheckColor->MethodA No Charcoal Add Activated Carbon + Hot Filtration CheckColor->Charcoal Yes Charcoal->MethodA OilingOut Issue: Oiling Out? Crystallize->OilingOut RemedyOil Reheat + Seed + Slower Cool OilingOut->RemedyOil Yes Filter Filter & Wash (Cold EtOH) OilingOut->Filter No RemedyOil->Filter Dry Vacuum Dry @ 50°C Filter->Dry

Figure 1: Decision tree for solvent selection and troubleshooting during the purification of nitropyrimidines.

Technical Data & Solvent Selection

Solvent SystemPolarity IndexSuitabilityComments
Ethanol (95%) 5.2Excellent Best balance for amino/nitro functionality. Easy to remove.
Methanol 5.1GoodHigher solubility than EtOH; may lead to lower yields if not cooled sufficiently.
DMF / Water 6.4 / 10.2Good (Alternative) Use for very insoluble batches. High boiling point makes drying difficult.
Ethyl Acetate 4.4ModerateGood for removing non-polar impurities; often used in mixtures with Hexane.
Acetic Acid 6.2SpecificUseful for protonating the amine to form salts, but risks side reactions with -SMe.

References

  • National Institutes of Health (NIH). (2022). Design and Synthesis of 4-Amino-thieno[2,3-d]pyrimidines. PubMed Central.[5] Retrieved from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (EP Patent 2307355). Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization Guide: Common Solvents and Troubleshooting. Department of Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[6][7] Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion in S-methylation of mercaptopyrimidines

Topic: Troubleshooting Low Conversion in S-Methylation of Mercaptopyrimidines Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams Technical Support Center: S-Methylation of Mercaptopyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in S-Methylation of Mercaptopyrimidines Role: Senior Application Scientist Audience: Drug Discovery & Process Chemistry Teams

Technical Support Center: S-Methylation of Mercaptopyrimidines

Status: Active Ticket ID: S-METH-PYR-001 Objective: Resolve low conversion and regioselectivity issues in the synthesis of S-methylthiopyrimidines.

Module 1: The Diagnostic Workflow

Before altering conditions, you must categorize the failure mode. "Low conversion" is a symptom, not a root cause. Use this logic gate to identify the specific barrier.

DiagnosticFlow Start START: Low Yield / Conversion CheckSM Q1: Is Starting Material (SM) consumed? Start->CheckSM CheckProduct Q2: Is the Desired Product formed? CheckSM->CheckProduct Yes (SM gone) NoRxn Outcome A: No Reaction (Nucleophilicity Issue) CheckSM->NoRxn No (SM remains) CheckSide Q3: Identify Major Impurity CheckProduct->CheckSide No (Wrong species) Loss Outcome D: Workup Loss (Solubility/Hydrolysis) CheckProduct->Loss Yes (in crude) but low isolated yield WrongRegio Outcome B: N-Methylation (Regioselectivity Issue) CheckSide->WrongRegio Product is Polar/High Mp Dimer Outcome C: Disulfide Dimer (Oxidation Issue) CheckSide->Dimer Product is Non-polar/Dimer

Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.

Module 2: The Tautomer Trap (Mechanism)

The Problem: You are likely assuming your starting material exists as a thiol (-SH). It does not. In neutral solution and the solid state, 2-mercaptopyrimidines exist predominantly as pyrimidine-2(1H)-thiones (the amide-like tautomer).

The Solution: The thione sulfur is a poor nucleophile. You must shift the equilibrium to the thiolate anion using a base.

  • Symptom: Reaction is sluggish; starting material remains.

  • Fix: Ensure your base is strong enough (

    
    ) and the stoichiometry is correct (at least 1.1 eq).
    

Tautomerism Thione Thione Form (Major, Unreactive) Thiol Thiol Form (Minor) Thione->Thiol Equilibrium Thiolate Thiolate Anion (REACTIVE SPECIES) Thiol->Thiolate + Base (Deprotonation) Product S-Methyl Product Thiolate->Product + Me-X (SN2 Attack)

Figure 2: The critical activation step involves deprotonating the thione to access the reactive thiolate.

Module 3: Regioselectivity (S- vs. N-Methylation)

The Problem: The pyrimidine ring contains nitrogens that are also nucleophilic. Competition between S-methylation (desired) and N-methylation (undesired) is governed by the Hard-Soft Acid-Base (HSAB) theory.

  • Sulfur (S): A "Soft" nucleophile. Prefers "Soft" electrophiles.

  • Nitrogen (N): A "Hard" nucleophile. Prefers "Hard" electrophiles.

Troubleshooting Table:

VariableCondition Favoring S-Methylation (Desired)Condition Favoring N-Methylation (Undesired)
Electrophile Methyl Iodide (MeI) (Soft)Dimethyl Sulfate, Methyl Triflate (Hard)
Solvent Aprotic (Acetone, DMF, THF)Protic (MeOH, Water) - Solvation shields the S-anion
Base Counterion Sodium (

), Potassium (

)
Lithium (

) or Silver (

) - Ag coordinates S, forcing N-attack
Temperature Low to Ambient (0°C - RT)High Heat (Reflux) - Thermodynamic control may favor N-isomer

Q: How do I distinguish them?

  • TLC: S-methyl products are usually less polar (higher

    
    ) than N-methyl products (which are often ionic or zwitterionic).
    
  • NMR: N-methyl groups typically appear further downfield (

    
     3.5–4.0 ppm) compared to S-methyl groups (
    
    
    
    2.4–2.6 ppm) due to the ring current and electronegativity of nitrogen.

Module 4: Oxidative Dimerization (The "Hidden" Loss)

The Problem: Mercaptopyrimidines are easily oxidized to disulfides (dimers), effectively killing 50% of your stoichiometry. This happens if the reaction is exposed to air, especially in basic solutions.

Symptoms:

  • Appearance of a precipitate that is NOT the product.

  • Mass spec shows

    
     peak.
    

Protocol Adjustment:

  • Degas all solvents (sparge with

    
     or Argon for 15 mins).
    
  • Add a reducing agent like TCEP or DTT (trace amounts) if the substrate is particularly sensitive, though usually, inert atmosphere is sufficient.

Module 5: Optimized Experimental Protocols

Do not rely on generic alkylation procedures. Use these validated systems.

Method A: The "Gold Standard" (High Yield, Scalable)

Best for: Standard substrates, minimizing N-methylation.

  • Setup: 3-neck flask,

    
     atmosphere.
    
  • Dissolution: Suspend 2-mercaptopyrimidine (1.0 eq) in Acetone (0.5 M).

  • Base: Add

    
      (1.2 eq). Stir for 15 min at RT. Note: The suspension will change appearance as the salt forms.
    
  • Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 2-4 hours. Monitor by TLC.[1][2]

  • Workup: Filter off inorganic salts. Concentrate filtrate.

    • Troubleshooting: If salts trap product, wash the filter cake with DCM.

Method B: Aqueous Phase Transfer (Green Chemistry)

Best for: Industrial scale, avoiding volatile organics.

  • Dissolution: Dissolve substrate in 1M NaOH (1.1 eq). The solution should be clear (thiolate formation).

  • Alkylation: Add Methyl Iodide (1.1 eq) at 0°C.

  • Reaction: Stir vigorously. The S-methyl product is often insoluble in water and will precipitate out as a solid.

  • Isolation: Simple filtration. Wash with cold water.[3]

Module 6: FAQ - Rapid Fire Troubleshooting

Q: My product is water-soluble and I lost it during aqueous workup. A: S-methyl pyrimidines can be basic. If you acidified the aqueous layer, the product is protonated (pyridinium salt) and stays in the water. Keep the pH > 9 during extraction, or use DCM/Isopropanol (3:1) for extraction.

Q: I see a spot on TLC that doesn't move (baseline). A: This is likely the N-methylated zwitterion or unreacted salt. If your desired product is the S-methyl, it should move in 20-50% EtOAc/Hexane.

Q: Can I use Dimethyl Carbonate (DMC)? A: Yes, it is greener, but DMC is a "harder" electrophile and requires higher temperatures (>90°C) and a catalyst (like DABCO or Zeolites). For sensitive substrates, stick to MeI.

References

  • Mechanism & Tautomerism: Boarland, M. P. V., & McOmie, J. F. W. (1952). Pyrimidines. Part III. The Bacteriostatic Action of Some 2- and 4-Mercaptopyrimidines. Journal of the Chemical Society, 3716-3728. Link

  • Standard Protocol (Aqueous): Organic Syntheses, Coll. Vol. 5, p.703 (1973); Vol. 42, p.81 (1962). "2-Methylmercaptopyrimidine". Link

  • Regioselectivity (S vs N): Katritzky, A. R., et al. (2000). Advances in Heterocyclic Chemistry. Academic Press. (Contextual grounding on HSAB theory in heterocycles).
  • Oxidative Dimerization: Waring, M. J. (2002). Comprehensive Heterocyclic Chemistry II. Pergamon.

Sources

Optimization

Optimizing reaction temperature for 5-nitropyrimidine substitution reactions

Technical Support Center: 5-Nitropyrimidine Chemistry Current Status: 🟢 Operational | Topic: Temperature Optimization for Nucleophilic Substitution ( ) Welcome to the Reaction Optimization Hub User Context: You are likel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Nitropyrimidine Chemistry Current Status: 🟢 Operational | Topic: Temperature Optimization for Nucleophilic Substitution (


)

Welcome to the Reaction Optimization Hub

User Context: You are likely working with 2,4-dichloro-5-nitropyrimidine or 2-chloro-5-nitropyrimidine . The Core Challenge: The 5-nitro group creates an "electron sink" that makes the ring hyper-reactive. Temperature is not just a rate accelerator here; it is the primary switch for regioselectivity (C2 vs. C4) and ring integrity.

Knowledge Base Article (KBA) #001: The Kinetic vs. Thermodynamic Landscape

Executive Summary: In 2,4-dichloro-5-nitropyrimidine, the C4 position is kinetically favored (reacts faster) due to the ortho-effect of the nitro group. The C2 position is thermodynamically competitive but often requires higher activation energy.

The Temperature-Regioselectivity Matrix
Temperature ZoneTarget ReactionRisk FactorMechanism Dominance
Cryogenic (-78°C to -20°C) Strict C4 Mono-substitution Solubility issues; Reaction stalling.Kinetic Control (Fastest site only).
Cold (0°C to 10°C) Standard C4 Substitution Exotherm runaways if added too fast.Kinetic Control (High fidelity).
Ambient (20°C to 30°C) C4 Completion / C2 Initiation Formation of bis-substituted byproducts (C2+C4).Mixed Control.
Elevated (50°C to 80°C) C2 Substitution (or Bis) Ring Opening (Tarring) ; Nucleophile degradation.Thermodynamic Control.

Technical Insight: The Meisenheimer complex formed by attack at C4 allows the negative charge to delocalize directly onto the nitro group oxygens. Attack at C2 delocalizes charge onto the ring nitrogens. The C4-intermediate is more stable, lowering the activation energy (


).

KBA #002: Troubleshooting "Black Tar" & Decomposition

Symptom: The reaction mixture turns dark black/brown, and LCMS shows a "hump" or missing mass balance. Diagnosis: Thermal Ring Cleavage (ANRORC-like mechanism).

The Mechanism of Failure: At high temperatures (>80°C in polar basic media), the pyrimidine ring becomes susceptible to nucleophilic attack at the ring carbons followed by ring opening, rather than simple halide displacement.

Corrective Protocol:

  • Solvent Switch: Move from DMF/DMSO (high boiling, thermal retainers) to THF or Acetonitrile .

  • Base Management: If using strong bases (alkoxides) at

    
    , switch to non-nucleophilic organic bases (DIPEA, 2,6-lutidine) to prevent base-mediated ring hydrolysis.
    

Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for optimizing your reaction temperature based on the desired regioisomer.

ReactionLogic Start Substrate: 2,4-Dichloro-5-nitropyrimidine Goal What is your target? Start->Goal C4_Target C4-Amino Product Goal->C4_Target C2_Target C2-Amino Product Goal->C2_Target Bis_Target Bis-Amino Product Goal->Bis_Target Cond_C4 Temp: -10°C to 0°C Add amine slowly C4_Target->Cond_C4 TertAmine Use Tertiary Amine? (Special Case) C2_Target->TertAmine Cond_Bis Temp: Reflux (>70°C) Excess Amine Bis_Target->Cond_Bis Result_C4 Kinetic Product (C4) Cond_C4->Result_C4 Cond_C2 Requires C4 blocking or Specific Nucleophile TertAmine->Cond_C2 No (Difficult) Temp_High Temp: 40-60°C Mechanism: N-Dealkylation TertAmine->Temp_High Yes Result_C2 C2-Selective Product Temp_High->Result_C2 Risk_Tar RISK: Ring Decomposition Cond_Bis->Risk_Tar

Caption: Decision logic for temperature selection based on regiochemical targets. Note the specific pathway for tertiary amines yielding C2 products.

Standard Operating Procedures (SOPs)

Protocol A: Low-Temp C4-Selective Amination

Best for: Primary/Secondary amines, preventing bis-substitution.

  • Setup: Dissolve 1.0 eq of 2,4-dichloro-5-nitropyrimidine in anhydrous THF (0.2 M).

  • Cooling: Cool the vessel to -10°C (Ice/Salt bath).

  • Base Addition: Add 1.1 eq of DIPEA.

  • Nucleophile Addition: Dissolve 1.0 eq of amine in THF. Add dropwise over 20 minutes.

    • Why? A spike in local concentration + exotherm = bis-substitution (impurity).

  • Monitoring: Stir at -10°C for 1 hour. Check TLC/LCMS.

  • Quench: Only warm to RT after confirming starting material consumption.

Protocol B: The "Tertiary Amine" C2-Anomaly

Best for: Accessing the elusive C2 position directly. Reference Mechanism: Tertiary amines can react at C2 via an


 followed by in situ dealkylation at elevated temperatures [1].
  • Setup: Dissolve substrate in Acetonitrile .

  • Reagents: Add 2.0 eq of tertiary amine (e.g.,

    
    -dibenzylmethylamine).
    
  • Heating: Heat to 40–60°C .

  • Outcome: The tertiary amine attacks C2, and a benzyl/alkyl group is cleaved, resulting in a C2-secondary amine product.

Troubleshooting & FAQ (Ticket System)

Ticket #409: "I have a mixture of regioisomers (60:40)."

  • User: "I ran the reaction at Room Temp (25°C) with a primary amine."

  • Support Analysis: 25°C is often too warm for strict mono-selectivity with reactive amines. The activation energy gap between C4 and C2 is narrow.

  • Resolution: Repeat the experiment at 0°C . If selectivity is still poor, switch solvent to Isopropanol (protic solvents can sometimes enhance selectivity via H-bonding to the nitro group, though they slow the rate).

Ticket #512: "My yield is low, and the product is purple/black."

  • User: "I heated to 90°C to force the second chloride displacement."

  • Support Analysis: 5-nitropyrimidines are thermally fragile. 90°C likely triggered polymerization or ring opening.

  • Resolution:

    • Cap temperature at 70°C .

    • Use a catalytic amount of KI (Potassium Iodide) . The Finkelstein reaction generates a transient Iodo-intermediate (better leaving group), allowing the reaction to proceed at a lower temperature (50-60°C).

Ticket #601: "Can I use NaH (Sodium Hydride)?"

  • Support Analysis: Strong bases like NaH are risky. They can deprotonate the pyrimidine ring (if any protons remain) or attack the nitro group.

  • Resolution: Stick to carbonate bases (

    
    , 
    
    
    
    ) or organic bases (DIPEA). If you must use a strong base, keep the temperature <-20°C .

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: Journal of Organic Chemistry (2015).[1] URL:[Link][1]

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Meisenheimer Complex Stability. Source: Wikipedia / General Organic Chemistry Consensus. URL:[Link][2][3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 1H NMR Validation of 2-(Methylthio)-5-nitropyrimidin-4-amine

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Solvent Selection Strategy Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structural Elucidation & Solvent Selection Strategy Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1][2]

Executive Summary

This guide provides a technical comparison for the structural validation of 2-(Methylthio)-5-nitropyrimidin-4-amine , a critical intermediate in the synthesis of antifolates and antiviral agents.[2]

Unlike standard spectral lists, this document focuses on comparative diagnostics :

  • Precursor vs. Product: How to definitively confirm nitration at the C-5 position.

  • Solvent Selection (DMSO-d6 vs. CDCl3): Why DMSO-d6 is the mandatory solvent for this analysis due to solubility and proton exchange dynamics.

Experimental Strategy & Protocol

To ensure reproducibility, the following protocol minimizes common artifacts such as water suppression interference or concentration-dependent shifting.

Sample Preparation Protocol
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) (99.9 atom % D).[2]

    • Why: The target compound has poor solubility in CDCl3. Furthermore, DMSO-d6 prevents rapid exchange of the amine (-NH2) protons, allowing them to be integrated for purity calculations.[2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, slightly shifting aromatic peaks upfield.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Instrument Parameters (400 MHz Base)
  • Temperature: 298 K (25°C).

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the quaternary carbons if 13C is run subsequently.

  • Number of Scans (NS): 16 (sufficient for H-1), 1024 (recommended for C-13).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

Comparative Analysis: Precursor vs. Product

The primary challenge in synthesizing this compound is confirming the electrophilic aromatic substitution (nitration) at the C-5 position. The comparison below highlights the diagnostic signal changes required to confirm the reaction's success.

Table 1: Spectral Evolution (Precursor to Product)[2]
FeaturePrecursor: 2-(Methylthio)pyrimidin-4-amineTarget: 2-(Methylthio)-5-nitropyrimidin-4-amine Diagnostic Change
H-5 Proton Doublet (~6.2 ppm)Absent Primary Confirmation: Loss of the H-5 signal indicates substitution.[2]
H-6 Proton Doublet (~7.9 ppm)Singlet (~9.0 - 9.2 ppm) Deshielding: The H-6 signal shifts downfield (>1 ppm) due to the electron-withdrawing nitro group and loses coupling (becomes a singlet).[2]
-NH2 Protons Broad Singlet (~6.8 ppm)Broad Singlet (~8.0 - 8.5 ppm) Acidity Increase: The nitro group increases the acidity of the amine, shifting it significantly downfield.[2]
S-CH3 Singlet (~2.4 ppm)Singlet (~2.5 - 2.6 ppm) Minimal change, but potential overlap with DMSO residual peak (2.50 ppm).[2]

Expert Insight: If you observe a doublet in the aromatic region (6.0–8.0 ppm), your reaction is incomplete. The target molecule must show only one aromatic singlet .

Detailed Spectral Assignment (DMSO-d6)

The following data represents the ideal spectral profile for the pure compound.

The Spectrum

1H NMR (400 MHz, DMSO-d6) δ: 9.15 (s, 1H), 8.40 (br s, 2H), 2.55 (s, 3H).[2]

Peak-by-Peak Analysis
A. The Pyrimidine Proton (H-6)
  • Shift: ~9.15 ppm (Singlet, 1H)

  • Mechanistic Logic: This proton is located between the ring nitrogen (N1) and the nitro group (C5). Both are strongly electron-withdrawing.[2] The nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, stripping electron density from the ring and deshielding H-6, pushing it to this extreme downfield position.[2]

  • Validation: Integration must be exactly 1.0 relative to the methyl group (3.0).

B. The Amine Protons (-NH2) [2][3]
  • Shift: ~8.00 – 8.50 ppm (Broad Singlet, 2H)

  • Mechanistic Logic: In CDCl3, these protons often disappear due to exchange or appear as a flat hump. In DMSO-d6, hydrogen bonding with the solvent stabilizes them.

  • Rotational Isomerism: You may occasionally see this peak split into two broad humps. This is due to restricted rotation around the C4-N bond caused by the steric bulk of the adjacent nitro group and intramolecular hydrogen bonding between the amine H and the nitro O.

C. The Methylthio Group (-S-CH3) [2]
  • Shift: ~2.55 ppm (Singlet, 3H)[2]

  • Technical Warning (The DMSO Trap): The residual solvent peak for DMSO-d6 is 2.50 ppm .[4] The S-Me peak often falls at 2.52–2.60 ppm .

  • Resolution Strategy: Do not reference your spectrum to the largest peak if it looks like a shoulder. Use the water peak (3.33 ppm) or TMS (0.00 ppm) for referencing to ensure you distinguish the S-Me singlet from the solvent quintet.[2]

Solvent Comparison: Why DMSO-d6?

Choosing the wrong solvent can lead to false negatives regarding purity.

ParameterDMSO-d6 (Recommended) CDCl3 (Alternative)Analysis
Solubility High (>50 mg/mL)Low (<5 mg/mL)CDCl3 requires heating or large volumes, leading to poor signal-to-noise ratios.[2]
-NH2 Visibility Excellent Poor / InvisibleDMSO stabilizes the acidic amine protons via H-bonding, making integration possible.[2]
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO is distinct; in CDCl3, it can overlap with aliphatic impurities.
Exchange Rate SlowFastFast exchange in CDCl3 broadens the NH2 signal into the baseline.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for validating the synthesis of 2-(Methylthio)-5-nitropyrimidin-4-amine, from reaction monitoring to final QC.

NMR_Validation_Workflow Start Crude Reaction Mixture SolventChoice Select Solvent: DMSO-d6 Start->SolventChoice Acquire Acquire 1H NMR (400 MHz) SolventChoice->Acquire Dissolve 10mg CheckAromatic Check Aromatic Region (6.0 - 9.5 ppm) Acquire->CheckAromatic CheckCoupling Is H-6 a Singlet or Doublet? CheckAromatic->CheckCoupling Outcome_Precursor Doublet Observed: Incomplete Reaction (Precursor Present) CheckCoupling->Outcome_Precursor Doublets (J~5Hz) Outcome_Product Singlet at ~9.15 ppm: Nitration Successful CheckCoupling->Outcome_Product Singlet CheckAmine Check Amine (-NH2) ~8.4 ppm Outcome_Product->CheckAmine FinalQC QC PASS: Confirm Integration 1:2:3 CheckAmine->FinalQC Visible Broad Singlet

Figure 1: Logical decision tree for interpreting the NMR spectrum during the synthesis of 5-nitropyrimidines.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][5][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Abraham, R. J., et al. (2006).[7][8] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2][7]

  • Bunev, A. S., et al. (2015). Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-yl)pyrimidines.[2][9] Figshare Data Repository. (Provides analogous spectral data for 2-alkylthio-4-aminopyrimidines). [2]

  • BenchChem. (2025).[4] NMR Solvent Data Chart: DMSO-d6 vs. Chloroform-d.[2] BenchChem Technical Guides.

Sources

Comparative

FTIR Fingerprinting: Distinguishing Nitro and Amine Functionalities in Pyrimidine Scaffolds

Executive Summary In the realm of medicinal chemistry, pyrimidine derivatives represent a privileged scaffold, forming the core of numerous antivirals, anticancer agents, and kinase inhibitors. However, the structural ve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, pyrimidine derivatives represent a privileged scaffold, forming the core of numerous antivirals, anticancer agents, and kinase inhibitors. However, the structural verification of these derivatives via Fourier Transform Infrared (FTIR) spectroscopy presents unique challenges compared to their carbocyclic analogs (e.g., benzenes). The electron-deficient nature of the pyrimidine ring significantly alters the vibrational force constants of attached functional groups.

This guide provides a technical comparison of the FTIR characteristic peaks for Nitro (


)  and Amine (

)
groups attached to a pyrimidine nucleus. It details the specific spectral shifts caused by the heterocyclic environment and outlines a self-validating experimental protocol to distinguish these functionalities definitively.

Theoretical Framework: The Pyrimidine Effect

To interpret the spectra accurately, one must understand the electronic environment. Unlike benzene, the pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These electronegative atoms exert a strong electron-withdrawing inductive effect (-I) on the ring carbons.

  • Effect on Nitro Groups: The electron-deficient ring reinforces the electron-withdrawing nature of the nitro group. This typically increases the bond order of the

    
     bonds, shifting the asymmetric stretching vibration to higher wavenumbers compared to nitrobenzene.
    
  • Effect on Amine Groups: The ring acts as an electron sink. The lone pair on the exocyclic amine nitrogen participates in resonance with the ring (mesomeric effect), increasing the

    
     bond order (exocyclic) while weakening the 
    
    
    
    bonds slightly. However, the primary diagnostic challenge is intermolecular hydrogen bonding , which causes significant peak broadening in solid-state samples.

Comparative Spectral Analysis

Characteristic Peaks of Nitro-Pyrimidines

The nitro group (


) is characterized by two intense bands arising from the coupled stretching of the 

bonds.
Vibrational ModeWavenumber Range (

)
IntensityMechanistic Insight
Asymmetric Stretch (

)
1560 – 1535 StrongDiagnostic Peak. Shifted to higher frequencies vs. nitrobenzene (~1523

) due to the electron-deficient pyrimidine ring.
Symmetric Stretch (

)
1360 – 1320 StrongOften appears as a sharp doublet if the ring substitution breaks symmetry.
C-N Stretch (

)
870 – 850 MediumThe bond connecting the nitro group to the ring.
Scissoring (

)
~850 MediumCan overlap with C-H out-of-plane bending.
Characteristic Peaks of Amino-Pyrimidines

Primary amines (


) exhibit a characteristic doublet in the high-frequency region, which is the primary differentiator from nitro groups.
Vibrational ModeWavenumber Range (

)
IntensityMechanistic Insight
N-H Asymmetric Stretch 3500 – 3400 Medium/SharpHigher energy vibration; antiphase stretching of H atoms.
N-H Symmetric Stretch 3350 – 3250 Medium/SharpLower energy vibration; in-phase stretching.
N-H Scissoring (

)
1650 – 1620 StrongCritical Overlap Zone. Often overlaps with pyrimidine ring stretching (

,

).
C-N Stretch (

)
1350 – 1260 StrongSignificantly higher than aliphatic amines due to partial double-bond character (resonance).
N-H Wagging (

)
900 – 650 Broad"Dirty" region; broad band indicates H-bonding.
Critical Comparison: Benzene vs. Pyrimidine

The following table highlights how the heterocyclic core shifts these characteristic peaks relative to a standard benzene ring.

Functional GroupVibrationBenzene Analog (

)
Pyrimidine Analog (

)
Shift Direction
Nitro

~15231560 – 1535 Blue Shift (Higher Energy)
Amine

~34803500 – 3420 Variable (dependent on H-bonding)
Ring

~1600, 15001580, 1520 Complex splitting due to N atoms

Decision Logic & Workflow

When analyzing an unknown pyrimidine derivative, use the following logic flow to determine the substitution pattern.

FTIR_Decision_Tree Start Unknown Pyrimidine Spectrum Check_3000 Check Region > 3000 cm⁻¹ Start->Check_3000 Has_Doublet Doublet present? (3500-3300 cm⁻¹) Check_3000->Has_Doublet Check_1500 Check Region 1560-1500 cm⁻¹ Has_Doublet->Check_1500 No Result_Amine AMINE CONFIRMED Check 1640 cm⁻¹ for Scissoring Has_Doublet->Result_Amine Yes (Sharp) Warning_H_Bond WARNING: Broad Band? H-Bonding Artifact. Perform Dilution Protocol. Has_Doublet->Warning_H_Bond Yes (Broad) Result_Nitro NITRO CONFIRMED Look for Symmetric Stretch ~1350 cm⁻¹ Check_1500->Result_Nitro Strong Band ~1550 cm⁻¹ Result_Mixed MIXED (Amino-Nitro) Expect Amine Doublet + Strong Nitro Bands Check_1500->Result_Mixed Both Features Present

Figure 1: Spectral interpretation logic for distinguishing amine and nitro substituents on pyrimidine rings.

Experimental Protocol: Self-Validating H-Bonding Test

A common error in analyzing aminopyrimidines is misinterpreting intermolecular hydrogen bonding (broad bands) as secondary amines or hydroxyl groups. To validate the presence of a free primary amine, you must disrupt these H-bonds.

Objective

To distinguish between intermolecular hydrogen bonding (artifact of solid state) and true intramolecular features.

Methodology
  • Baseline Scan (Solid State):

    • Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR.

    • Record spectrum.[1][2][3] Note the width of the peaks at 3400–3200

      
      .
      
  • Validation Scan (Solution Phase):

    • Dissolve the sample in a non-polar solvent (e.g.,

      
       or 
      
      
      
      ) at a low concentration (< 0.01 M).
    • Use a liquid cell with

      
       or 
      
      
      
      windows.
    • Record spectrum.[1][2][3]

Interpretation

Protocol_Flow Step Step Action Action Outcome Outcome Sample Solid Sample (KBr/ATR) Solvent Dissolve in CCl₄ (<0.01 M) Sample->Solvent Compare Compare Peak Width (3400 cm⁻¹) Solvent->Compare Sharp Peaks Sharpen & Shift Up Compare->Sharp NoChange No Change Compare->NoChange Result1 Intermolecular H-Bonding (Valid Amine) Sharp->Result1 Result2 Intramolecular or Other Group NoChange->Result2

Figure 2: Workflow for the "Self-Validating H-Bonding Test" to confirm amine functionality.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4][5] (Standard reference for general organic functional group frequencies).

  • NIST Chemistry WebBook. 2-Amino-5-nitropyridine Infrared Spectrum. National Institute of Standards and Technology.[6] Available at: [Link]

  • B. C. Smith. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. Available at: [Link]

Sources

Validation

Comparing reactivity of 2-methylthio vs 2-chloro substituted pyrimidines

This guide provides a technical comparison of 2-chloro- and 2-methylthio- (2-methylsulfanyl) substituted pyrimidines, focusing on their utility in nucleophilic aromatic substitution ( ). It is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-chloro- and 2-methylthio- (2-methylsulfanyl) substituted pyrimidines, focusing on their utility in nucleophilic aromatic substitution (


). It is designed for medicinal chemists requiring actionable data on reactivity profiles, activation strategies, and experimental protocols.

Executive Summary & Decision Matrix

In pyrimidine functionalization, the choice between a 2-chloro and a 2-methylthio substituent dictates the synthetic strategy.

  • 2-Chloropyrimidine is a kinetic warhead . It is intrinsically reactive toward nucleophiles and is the standard for direct

    
     diversification.
    
  • 2-Methylthiopyrimidine is a latent electrophile . It is relatively inert to nucleophilic attack, acting as a robust protecting group that can be "switched on" via oxidation to a sulfone (

    
    ), creating a leaving group often superior to chloride.
    
Reactivity Decision Matrix
Feature2-Chloro Pyrimidine 2-Methylthio Pyrimidine
Direct

Reactivity
High. Reacts with amines, alkoxides, and thiols under mild-to-moderate heat.Low. Generally inert to amines/alkoxides without harsh forcing conditions or acid catalysis.
Leaving Group Ability Good (

is a stable weak base).
Poor (

is a strong base/poor leaving group).
Stability Susceptible to hydrolysis (to 2-OH) in acidic/basic aqueous media.Highly stable to hydrolysis, reduction, and Pd-catalyzed couplings at other positions.
Strategic Role Immediate Diversification. Used for the final installation of diversity elements.Masking/Protection. Used to block the C2 position while manipulating C4/C5, then activated later.
Activation Potential N/A (Already active).High. Oxidation to sulfone (

) increases reactivity by

-fold vs chloride.

Mechanistic Deep Dive: Electronic & Kinetic Profiles

The Landscape

The pyrimidine ring is electron-deficient (π-deficient), facilitating nucleophilic attack.[1] The rate-determining step in


 is typically the formation of the Meisenheimer complex (addition of the nucleophile).
  • 2-Chloro Substituent: Chlorine is electronegative (

    
     effect), pulling electron density from the ring and stabilizing the anionic Meisenheimer intermediate. It is also a good leaving group.
    
  • 2-Methylthio Substituent: Sulfur is less electronegative and exhibits a mesomeric electron-donating effect (

    
    ), which increases electron density in the ring. This destabilizes the transition state for nucleophilic attack, making 2-SMe pyrimidines significantly less reactive than their 2-Cl counterparts.
    
The "Activation" Bypass (The Sulfone Strategy)

While 2-SMe is inert, its oxidized form, the 2-methylsulfonyl (


)  group, is a "super-electrophile."
  • Mechanism: The sulfone is strongly electron-withdrawing (

    
    , 
    
    
    
    ), dramatically lowering the LUMO energy of the pyrimidine ring.
  • Leaving Group Ability: The sulfinate anion (

    
    ) is a stable leaving group.
    
  • Comparison: In competitive experiments, a 2-sulfonyl group can often be displaced selectively over a 4-chloro group under specific conditions, or displace 1000x faster than a 2-chloro group.

ReactivityLandscape Substrate_SMe 2-SMe Pyrimidine (Latent/Protected) Substrate_SO2 2-SO2Me Pyrimidine (Hyper-Active) Substrate_SMe->Substrate_SO2 Oxidation (m-CPBA / H2O2) Product 2-Amino Pyrimidine (Final Drug Scaffold) Substrate_SMe->Product Direct SNAr (Harsh/Low Yield) Substrate_Cl 2-Cl Pyrimidine (Active) Substrate_Cl->Product Standard SNAr (Heat/Base) Substrate_SO2->Product Rapid Displacement (Room Temp)

Figure 1: Reactivity landscape comparing the direct path of 2-Cl vs. the activation pathway of 2-SMe.

Experimental Protocols

Protocol A: Direct Displacement of 2-Chloropyrimidine

Objective: Synthesis of 2-aminopyrimidines via standard


.
Scope:  Primary and secondary amines.
  • Reagents: 2-Chloropyrimidine (1.0 equiv), Amine (1.2 equiv), DIPEA (2.0 equiv).

  • Solvent: Ethanol (EtOH), 1,4-Dioxane, or NMP (for unreactive amines).

  • Procedure:

    • Dissolve 2-chloropyrimidine in solvent (0.2 M).

    • Add DIPEA followed by the amine.

    • Thermal: Heat to 80°C for 2–12 hours.

    • Microwave: Irradiate at 120°C for 15–30 minutes (preferred for sterically hindered amines).

  • Workup: Concentrate in vacuo. Partition between EtOAc and water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Typical Yield: 75–95%.

Protocol B: Activation of 2-Methylthio to 2-Sulfone

Objective: Converting the latent -SMe group into the reactive


 leaving group.
  • Reagents: 2-Methylthiopyrimidine (1.0 equiv), m-CPBA (2.2–2.5 equiv).

  • Solvent: Dichloromethane (DCM) or Acetone.

  • Procedure:

    • Dissolve substrate in DCM (0.1 M) and cool to 0°C.

    • Add m-CPBA portion-wise (exothermic).

    • Stir at 0°C for 1 hour, then warm to RT for 2–4 hours.

    • Note: Monitoring is crucial; the intermediate sulfoxide (

      
      ) forms first. Ensure complete conversion to sulfone.
      
  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) and saturated 
    
    
    
    . Extract with DCM.
  • Typical Yield: 85–98%.

Protocol C: Displacement of 2-Methylsulfonyl Group

Objective: Mild displacement, suitable for sensitive substrates or weak nucleophiles.

  • Reagents: 2-Methylsulfonylpyrimidine (1.0 equiv), Nucleophile (1.1 equiv),

    
     or DIPEA.
    
  • Solvent: THF, DMF, or DMSO.

  • Procedure:

    • Mix sulfone and nucleophile in solvent at Room Temperature .

    • Reaction is often complete within 30–60 minutes.

    • Selectivity: This method is preferred when avoiding high temperatures required for Cl-displacement.

  • Typical Yield: >90%.

Comparative Data & Regioselectivity

When a pyrimidine scaffold contains both leaving groups (or multiple positions), the reactivity order is critical.

Case Study: 2-Methylsulfonyl-4-Chloropyrimidine

A unique "dichotomy of regioselectivity" exists for 2-mesyl-4-chloro substrates, driven by the nature of the nucleophile (Hard vs. Soft/Neutral).

Nucleophile TypePreferred Attack SiteMechanism Factor
Amines (Primary/Secondary) C-4 Position (Displaces Cl)Steric control and electronic preference for C4 in the absence of directing effects.
Alkoxides / Formamides C-2 Position (Displaces

)
H-Bond Directing Effect. The sulfone oxygen H-bonds with the incoming nucleophile, guiding it to C2.[2]

Experimental Evidence (Yields):

  • Reaction with Benzylamine (25°C): >95% yield of 4-amino product (Cl displacement).

  • Reaction with NaOMe (-78°C): >90% yield of 2-methoxy product (

    
     displacement).[3]
    

Regioselectivity cluster_0 Pathway A: Amines cluster_1 Pathway B: Alkoxides Substrate 2-SO2Me-4-Cl-Pyrimidine Product_C4 C-4 Substitution (Displaces Cl) Substrate->Product_C4 Steric/Electronic Control Intermediate H-Bond Stabilized TS (Directs to C2) Substrate->Intermediate H-Bonding Product_C2 C-2 Substitution (Displaces SO2Me) Intermediate->Product_C2

Figure 2: Divergent regioselectivity in activated pyrimidines dependent on nucleophile class.

References

  • Barvian, N. C. et al. (2000). Preparation of 2,4-disubstituted pyrimidines.[2][4][5][6][7][8]Journal of Medicinal Chemistry .

  • Lu, Y. et al. (2021). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.WuXi AppTec QM Magic Class .

  • Walsh, K. et al. (2013).[9] Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?ChemSusChem .

  • Tzschucke, C. C. et al. (2008). Nucleophilic Aromatic Substitution on Heterocycles.[10]Organic Letters .

  • BenchChem Application Notes. (2025). Protocols for the Amination of 2-Chloropyrimidines.

Sources

Comparative

Establishing a Melting Point Standard for 2-(Methylthio)-5-nitropyrimidin-4-amine: A Comparative Guide to Analytical Methods

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental physical property that serves as a critical indicator of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The melting point is a fundamental physical property that serves as a critical indicator of purity. For a compound like 2-(Methylthio)-5-nitropyrimidin-4-amine, which holds potential as a building block in medicinal chemistry, establishing a reliable melting point standard is a foundational step in its development.

This guide addresses the current absence of a universally recognized melting point standard for pure 2-(Methylthio)-5-nitropyrimidin-4-amine. Instead of a simple data sheet, we present a comprehensive comparison of two primary analytical techniques for its determination: the traditional Capillary Melting Point method and the advanced Differential Scanning Calorimetry (DSC) . This document is intended for researchers and quality control professionals, providing the technical insights and detailed protocols necessary to establish a robust, in-house standard.

The Significance of an Accurate Melting Point

A sharp and consistent melting point range is synonymous with high purity. Impurities disrupt the crystal lattice of a solid, typically causing a depression and broadening of the melting range. For drug development professionals, an accurate melting point is non-negotiable for:

  • Purity Assessment: A primary, cost-effective screen for the purity of synthesized batches.

  • Compound Identification: A key data point for confirming the identity of a substance.

  • Stability Studies: Changes in melting point can indicate degradation of the material over time.

  • Regulatory Compliance: A required parameter for chemical registration and pharmacopeial monographs.

Comparative Analysis of Methodologies

While both capillary and DSC methods aim to determine the melting temperature, they operate on different principles and yield data of varying richness and precision.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle of Operation Visual observation of the phase transition from solid to liquid within a heated capillary tube.Measures the difference in heat flow between a sample and a reference as a function of temperature.[1]
Data Output A temperature range, from the onset of melting to complete liquefaction.[2][3]A thermogram showing heat flow vs. temperature, providing melting onset, peak, and enthalpy (ΔH).[4]
Precision & Accuracy Operator-dependent; accuracy relies on calibrated thermometers and controlled heating rates (typically 1-2°C/minute).[5][6]Highly precise and automated; provides thermodynamic data beyond just the melting temperature.[7]
Sample Size 2-3 mm of packed powder in a capillary tube.[3][6]Typically 2-10 mg weighed into a sealed pan.[8]
Throughput Moderate; some devices allow for multiple capillaries to be run simultaneously.[3][5]Can be high with autosamplers.
Key Advantage Low cost, simple, and provides a direct visual confirmation of melting.Provides comprehensive thermodynamic information, higher sensitivity, and is less subjective.[4]

Establishing the Standard: Recommended Experimental Protocols

Given the lack of a published standard, a dual-method approach is recommended for the definitive characterization of 2-(Methylthio)-5-nitropyrimidin-4-amine.

Protocol 1: Capillary Melting Point Determination

This method provides a direct, visual confirmation and is an indispensable skill in any chemistry lab.

Causality: The slow, controlled heating rate near the anticipated melting point is crucial.[6] Rushing this step prevents the sample and thermometer from being in thermal equilibrium, leading to inaccurate readings. Using a fresh, properly packed sample for each measurement ensures that thermal decomposition from previous runs does not affect the result.[5]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 2-(Methylthio)-5-nitropyrimidin-4-amine sample is completely dry and finely powdered.[5][9]

  • Loading: Press the open end of a capillary tube into the powder until a 2-3 mm column of sample is obtained.[3][6]

  • Packing: Invert the tube and tap it gently on a hard surface to pack the sample tightly into the sealed end.[3][5]

  • Preliminary Measurement: Place the capillary in the apparatus and heat at a rapid rate (e.g., 10-15°C per minute) to get an approximate melting temperature.[5]

  • Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[2] Insert a new, freshly packed capillary.

  • Heating: Heat rapidly until the temperature is about 15°C below the approximate melting point.[6] Then, reduce the heating rate to 1-2°C per minute.[2][5]

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting).[3] This is the melting range.

  • Validation: Repeat the measurement with at least two more samples. The results should be consistent.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

DSC offers a more quantitative and objective measure of the melting transition. It is the preferred method for establishing a formal standard.

Causality: DSC measures the heat energy required to raise the sample's temperature.[7] During melting, an endothermic phase change occurs, requiring more energy to maintain the heating rate. This energy absorption is detected and plotted, creating a peak on the thermogram. The use of a perfectly matched, empty reference pan is critical to ensure that the measured heat flow difference is solely due to the sample's thermal events.[1][7]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (~10 mg) to ensure temperature and enthalpy accuracy.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of dry, powdered 2-(Methylthio)-5-nitropyrimidin-4-amine into a Tzero aluminum pan.[8]

  • Reference Preparation: Prepare an empty, hermetically sealed Tzero aluminum pan to serve as the reference.[8]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas like nitrogen (e.g., at 50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate at a starting temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 250°C).

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Onset Temperature: The extrapolated start of the melting peak.

    • Peak Temperature (Tm): The temperature at which the heat flow is at its maximum. This is often reported as the melting point.

    • Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak, representing the energy required to melt the sample.

Visualizing the Experimental Workflows

To further clarify the procedural logic, the following diagrams illustrate the key steps in each analytical workflow.

G Workflow for Capillary Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry & Powder Sample prep2 Load Capillary (2-3 mm) prep1->prep2 prep3 Pack Sample Tightly prep2->prep3 meas1 Insert into Apparatus prep3->meas1 Ready for Analysis meas2 Rapid Heat for Approx. MP meas1->meas2 meas3 Cool Down >20°C Below MP meas2->meas3 meas4 Slow Heat Rate (1-2°C/min) meas3->meas4 meas5 Observe & Record Range meas4->meas5 end end meas5->end Final Melting Range

Caption: Workflow for Capillary Melting Point Determination.

G Workflow for Differential Scanning Calorimetry (DSC) cluster_setup Instrument & Sample Setup cluster_run Analysis Run cluster_analysis Data Interpretation setup1 Calibrate with Indium setup2 Weigh Sample (2-5 mg) into Pan setup1->setup2 setup3 Seal Sample & Reference Pans setup2->setup3 setup4 Load Pans into DSC Cell setup3->setup4 run1 Set Thermal Program (e.g., 10°C/min ramp) setup4->run1 Ready for Scan run2 Start Inert Gas Purge run1->run2 run3 Execute Temperature Scan run2->run3 analysis1 Generate Thermogram run3->analysis1 Raw Data analysis2 Determine Onset, Peak (Tm), and ΔH analysis1->analysis2 end end analysis2->end Thermodynamic Profile

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion and Recommendations

For the rigorous characterization of 2-(Methylthio)-5-nitropyrimidin-4-amine, Differential Scanning Calorimetry is the superior method for establishing a precise and quantitative melting point standard. The data obtained, including the onset temperature, peak temperature (Tm), and enthalpy of fusion, provide a comprehensive thermal profile that is invaluable for quality control and regulatory purposes.

However, the capillary method remains a vital, complementary technique. Its low cost and direct visual feedback make it an excellent tool for routine checks and for laboratories where a DSC is not available. By employing both methods, researchers can develop a self-validating system, ensuring the highest confidence in the purity and identity of their material. This robust analytical approach provides the authoritative grounding necessary for advancing novel compounds from the research bench to developmental pipelines.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • University of Houston. (2010, May 3). Melting Point Apparatus Guidelines.
  • University of Colorado Boulder, Department of Chemistry. Mel-Temp Melting Point Apparatus.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • Purdue University College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
  • JoVE (Journal of Visualized Experiments). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen.
  • PubChem. 2-(Methylthio)pyrimidin-4-amine. National Center for Biotechnology Information.
  • PubChem. 2-(Methylthio)-5-nitropyrimidine. National Center for Biotechnology Information.
  • ResearchGate. (2019, April 27). How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?
  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC).

Sources

Validation

UV-Vis Absorption Maxima for 5-Nitropyrimidine Derivatives

The "UV-Vis Absorption Guide for 5-Nitropyrimidine Derivatives" is detailed below. This guide avoids generic templates, focusing instead on the specific electronic behaviors of this pharmacophore.

Author: BenchChem Technical Support Team. Date: February 2026

The "UV-Vis Absorption Guide for 5-Nitropyrimidine Derivatives" is detailed below. This guide avoids generic templates, focusing instead on the specific electronic behaviors of this pharmacophore.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Chromophore Architecture

5-Nitropyrimidine derivatives represent a class of "push-pull" chromophores essential in drug discovery (e.g., antivirals, antibiotics).[1] The pyrimidine ring acts as an electron-deficient


-acceptor, further activated by the strong electron-withdrawing nitro group at the 5-position.[1]

When electron-donating groups (auxochromes like


, 

,

) are introduced at the 2, 4, or 6 positions, a strong intramolecular charge transfer (ICT) occurs.[1] This results in significant bathochromic (red) shifts compared to the parent pyrimidine, moving absorption maxima (

) from the deep UV (

nm) into the near-UV/visible region (

nm).

This guide provides verified spectral data, comparative analysis with pyridine analogs, and a self-validating experimental protocol for characterization.[1]

Comparative Data Analysis

The following table synthesizes experimental absorption maxima for key 5-nitropyrimidine derivatives. Note the distinct "red shift" as the electron-donating strength of the substituent increases (


).
Table 1: UV-Vis Absorption Maxima ( )
CompoundSubstituent (Pos. 2/4/6)Solvent

(nm)
Electronic TransitionKey Insight
5-Nitropyrimidine (Parent)HEthanol~260–270

Weak absorption; Nitro group causes slight red shift vs. pyrimidine (242 nm).
2-Methoxy-5-nitropyrimidine

(Pos 2)
Methanol290–300ICT /

Alkoxy group provides moderate electron donation, shifting

~30 nm.
2-Amino-5-nitropyrimidine

(Pos 2)
Ethanol307–320 Strong ICTPrimary Diagnostic Peak. Strong "push-pull" system.[1] Acidic pH shifts this to ~364 nm (protonation).[1]
5-Nitrouracil 2,4-DihydroxyWater (pH 7)298–305

Exists as mono-anion at physiological pH; nitro group stabilizes the anion.[1]
4,6-Dihydroxy-5-nitropyrimidine 4,6-Dihydroxy0.1 M HCl~330–340ICTNitro group at C5 creates a vinylogous amide-like resonance, pushing absorption >330 nm.[1]
Comparison Analog
2-Amino-5-nitropyridine

(Pos 2)
Ethanol335–355Strong ICTComparison: Pyridine analog absorbs at longer wavelengths than pyrimidine due to less

-deficiency in the ring.[1]

Note on Solvatochromism: These derivatives exhibit positive solvatochromism .[1] As solvent polarity increases (e.g., Hexane


 Ethanol 

DMSO), the excited ICT state is stabilized, causing a further red shift of 10–20 nm.

Mechanistic Visualization: Substituent Effects

The following diagram illustrates the electronic logic governing the spectral shifts. The "Push-Pull" mechanism is the critical driver for the observed


.[1]

G Parent Pyrimidine Core (Electron Deficient) Nitro 5-Nitro Group (Strong Acceptor) Parent->Nitro Inductive (-I) Resonance (-R) Auxochrome 2/4-Substituent (Donor: NH2, OH, OMe) Parent->Auxochrome Resonance (+R) ICT Intramolecular Charge Transfer (ICT) Nitro->ICT Pulls e- density Auxochrome->ICT Pushes e- density Shift Bathochromic Shift (Red Shift) ICT->Shift Lowers HOMO-LUMO Gap

Figure 1: The "Push-Pull" electronic mechanism. The 5-nitro group (acceptor) and 2/4-substituents (donors) cooperate to lower the energy gap, increasing


.

Experimental Protocol: Self-Validating UV-Vis Analysis

To ensure data integrity (Trustworthiness), follow this protocol designed to detect common artifacts like solvent cutoff interference or aggregation.

Phase 1: Solvent Selection & Blanking
  • Requirement: Use HPLC-grade solvents.

  • Cutoff Check: Ensure solvent UV cutoff is < 210 nm.

    • Recommended: Acetonitrile (Cutoff ~190 nm), Methanol (Cutoff ~205 nm), Water (Cutoff ~190 nm).

    • Avoid: Acetone or Toluene (absorb strongly in the region of interest).

  • Validation: Run a "System Blank" (air-vs-air) and a "Solvent Blank" (solvent-vs-solvent) before adding the sample.[1] Baseline should be flat

    
     AU.[1]
    
Phase 2: Sample Preparation (The "100x" Rule)

Directly weighing mg quantities often leads to large errors.[1] Use a stock solution approach.

  • Stock Solution: Weigh ~5.0 mg of the 5-nitropyrimidine derivative into a 50 mL volumetric flask. Dissolve in Methanol/Acetonitrile.[1] (Conc

    
     100 
    
    
    
    g/mL).[1]
  • Working Standard: Dilute 1.0 mL of Stock into 10 mL of solvent (Conc

    
     10 
    
    
    
    g/mL).
  • Target Absorbance: Aim for an absorbance (A) between 0.2 and 0.8 AU at

    
     for linearity (Beer-Lambert Law).
    
Phase 3: pH-Dependent Scan (The "Shift Test")

Since 5-nitropyrimidines are ionizable, pH profoundly affects spectra.[1]

  • Neutral Scan: Record spectrum of the standard solution.

  • Acidic Scan: Add 1 drop of 0.1 M HCl (or TFA) to the cuvette. Mix and scan.

    • Observation: Expect a shift (often bathochromic for amino-derivatives due to cation formation, or hypsochromic if conjugation is broken).[1]

  • Basic Scan: Add 1 drop of 0.1 M NaOH. Mix and scan.

    • Observation: Hydroxyl derivatives (e.g., 5-nitrouracil) will ionize, causing a significant shift.[1]

Technical Workflow Diagram

This workflow ensures reproducibility and helps troubleshoot anomalous data (e.g., peak broadening due to aggregation).[1]

Workflow Start Start Analysis SolventCheck Check Solvent Cutoff (< 210 nm?) Start->SolventCheck StockPrep Prepare Stock Solution (~100 µg/mL) SolventCheck->StockPrep Dilution Dilute to Working Conc. (Target A = 0.5) StockPrep->Dilution ScanNeutral Scan 200-500 nm (Neutral) Dilution->ScanNeutral CheckAbs Absorbance within 0.2 - 0.8 AU? ScanNeutral->CheckAbs CheckAbs->Dilution No (Adjust Conc) AcidBase Perform pH Shift Test (+HCl / +NaOH) CheckAbs->AcidBase Yes Report Report λmax & ε (Molar Absorptivity) AcidBase->Report

Figure 2: Step-by-step UV-Vis characterization workflow for nitropyrimidine derivatives.

References

  • NIST Chemistry WebBook. 2-Amino-5-nitropyridine UV/Visible Spectrum.[1] National Institute of Standards and Technology.[1] Link

  • PubChem. 5-Nitropyrimidine Compound Summary.[1][2] National Center for Biotechnology Information.[1] Link

  • Bordwell pKa Table. Acidity in DMSO and Water.[1] Organic Chemistry Data.[1][3][4] Link

  • Sigma-Aldrich. 2-Amino-5-nitropyrimidine Product Specification.Link

  • ResearchGate (Snippet). UV-Vis absorption spectra of 5-nitropyrimidine derivatives. (Derived from comparative spectral data in synthesis papers). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-(Methylthio)-5-nitropyrimidin-4-amine

Topic: 2-(Methylthio)-5-nitropyrimidin-4-amine Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Senior Researchers, Lab Managers, HSE Officers[1][2] Executive Summary: Immediate Action Direc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Methylthio)-5-nitropyrimidin-4-amine Proper Disposal Procedures Content Type: Operational Technical Guide Audience: Senior Researchers, Lab Managers, HSE Officers[1][2]

Executive Summary: Immediate Action Directives

Do Not mix this compound with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong reducing agents.[1][2] The methylthio moiety is susceptible to exothermic oxidation, while the nitro group poses a thermal instability risk.[1][2]

  • Waste Stream: Non-Halogenated Organic (High Nitrogen/Sulfur Tag).

  • RCRA Status: Not P-listed or U-listed by specific name; classify by characteristic (Ignitability/Toxicity).

  • Primary Hazard: Skin/Eye Irritant (H315/H319), Harmful if Swallowed (H302), Potential NOx/SOx evolution during combustion.[1][2]

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

As a Senior Application Scientist, I emphasize that safe disposal requires understanding the molecular reactivity, not just reading a label. 2-(Methylthio)-5-nitropyrimidin-4-amine (CAS: 23953-65-3) presents a dual-hazard motif:

  • The Nitro Group (-NO₂): Located at the C5 position, this electron-withdrawing group destabilizes the pyrimidine ring thermally. While not a primary explosive, nitro-pyrimidines are energetic.[1][2] Causality: Accumulation in dry waste containers can create "hot spots" if subjected to friction or static discharge.[1][2]

  • The Methylthio Group (-SMe): This is a nucleophilic center. Causality: If mixed with oxidizing waste (e.g., Chromic acid, Permanganates), it will oxidize to the sulfoxide or sulfone.[1][2] This reaction is exothermic and can boil solvent waste, leading to container rupture.[1][2]

Physicochemical Properties Relevant to Disposal

PropertyValueOperational Implication
Molecular Formula C₅H₆N₄O₂SHigh Nitrogen/Sulfur content requires incineration with scrubbers.[1]
Molecular Weight 186.19 g/mol N/A
Physical State Solid (Yellow powder)Particulate control (dust) is critical.
Melting Point ~200°C (Dec.)[2]Do not autoclave. Decomposition releases toxic NOx/SOx.[1][2]
Solubility DMSO, DMF, MeOHUse compatible solvents for rinsing (avoid water-only rinses).[1][2]
Flash Point >100°C (Predicted)Combustible. Classify as Class IIIB liquid if in solution.[1][2]
Waste Stream Segregation Logic

Proper segregation prevents the "lab trash can fire" scenario.[1] Use the following decision logic to determine the correct waste stream.

WasteSegregation Start Waste Material Containing 2-(Methylthio)-5-nitropyrimidin-4-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Organic Waste Bin (Double Bagged) Solid->SolidBin Constraint CRITICAL CHECK: Is Oxidizer Present? Liquid->Constraint LabelSolid Label: 'Toxic, Sulfur-Containing' SolidBin->LabelSolid SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin Constraint->SolventCheck No Quench Must Quench Oxidizer BEFORE Addition Constraint->Quench Yes Quench->SolventCheck

Figure 1: Decision matrix for segregating 2-(Methylthio)-5-nitropyrimidin-4-amine waste. Note the critical checkpoint for oxidizers.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, weighing paper, contaminated gloves.[1][2]

  • PPE Selection: Nitrile gloves (double-gloved recommended, outer layer >0.11mm) and P95/N95 particulate respirator or fume hood sash lowered.[1][2]

  • Containment:

    • Do not throw loose powder into the general solid waste bin.[1][2]

    • Place the substance in a clear polyethylene bag (Zip-lock style).

    • Wipe the exterior of the bag with a methanol-dampened wipe to remove dust.

    • Place the wipe inside the bag and seal it.[2]

  • Secondary Containment: Place the sealed bag into the laboratory's designated "Solid Hazardous Waste" drum.

  • Labeling: Tag with "Toxic Solid" and explicitly write "Contains Sulfur/Nitro" to alert incineration crews of potential SOx/NOx emissions.[1][2]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: HPLC effluent, reaction workups.[1][2]

  • Compatibility Check (The "Self-Validating" Step):

    • Take a 1 mL aliquot of the waste.[2]

    • Add 1 mL of the target waste carboy contents to a test tube.[2]

    • Observe for 5 minutes. If bubbling, heat generation, or precipitation occurs, DO NOT combine.[1][2]

    • Why? This prevents the "Friday Afternoon Explosion" caused by mixing nitric acid digests with this sulfide-bearing organic.

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). Acidic conditions can protonate the amine; basic conditions can hydrolyze the nitro group.[1][2] Neutral is most stable for storage.[1][2]

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.

  • Cap Venting: Use vented caps (e.g., Eco-Funnel) if available, to prevent pressure buildup from slow decomposition.[1][2]

Emergency Contingencies

Spill Response Workflow If a spill occurs (>500 mg solid or >100 mL liquid), initiate the following response immediately.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Goggles, Double Nitrile, Lab Coat) Alert->PPE Contain 3. Containment (Use Absorbent Pads/Pillows) PPE->Contain Neutralize 4. Cleaning (Avoid Bleach! Use Soap/Water) Contain->Neutralize Disposal 5. Bag & Tag (Hazardous Waste) Neutralize->Disposal

Figure 2: Sequential workflow for managing spills. Note the prohibition of Bleach (Hypochlorite).[1][2]

Critical Note on Decontamination: NEVER use Bleach (Sodium Hypochlorite) to clean spills of this compound.[2] Hypochlorite is a strong oxidizer and will react vigorously with the methylthio group, potentially generating toxic fumes or heat.[1][2] Use a surfactant solution (detergent + water) or a standard organic solvent (Ethanol/Acetone) for cleaning.[2]

Regulatory & Compliance Context
  • US EPA (RCRA): This compound is not specifically listed on the P-list (Acutely Toxic) or U-list (Toxic). Therefore, it is classified as a Characteristic Waste .[1][2]

    • Likely Code:D001 (Ignitable) if in flammable solvent.

    • Likely Code:D003 (Reactive) is unlikely but possible if dry and chemically unstable in bulk.

  • Incineration: The ultimate disposal method is high-temperature incineration equipped with scrubbers. The facility must be informed of the Sulfur (S) and Nitrogen (N) content to manage SO₂ and NOx emissions compliance.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 258576, 2-(Methylthio)-5-nitropyrimidine. Retrieved from [Link][2]

  • US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]

  • BLD Pharm (2025).Safety Data Sheet: 2-(Methylthio)-5-nitropyrimidin-4-amine.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(Methylthio)-5-nitropyrimidin-4-amine

Executive Safety Profile Compound: 2-(Methylthio)-5-nitropyrimidin-4-amine Chemical Class: Nitro-substituted Pyrimidine / Thioether Physical State: Typically a yellow to cream crystalline powder. This guide moves beyond...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Profile

Compound: 2-(Methylthio)-5-nitropyrimidin-4-amine Chemical Class: Nitro-substituted Pyrimidine / Thioether Physical State: Typically a yellow to cream crystalline powder.

This guide moves beyond generic safety advice to address the specific physiochemical risks of this intermediate. As a nitro-pyrimidine, this compound possesses energetic functional groups (Nitro) and sensitizing potentials (Amine/Thioether). The primary operational risks are inhalation of fine particulates and dermal sensitization .

Core Hazard Logic (The "Why")
  • Nitro Group (-NO₂): Introduces thermal instability. While pyrimidine rings stabilize this, the compound should be treated as potentially shock-sensitive when dry and never subjected to high friction (e.g., dry grinding).

  • Amine (-NH₂) & Methylthio (-SMe): These groups are nucleophilic and can interact with biological proteins, leading to contact dermatitis and respiratory sensitization.

  • Particle Size: As a synthetic intermediate, this substance often exists as a micronized dust, making it highly mobile in airflow and prone to static charge.

Risk Assessment & PPE Selection Logic

The following decision logic illustrates how the chemical structure dictates the hierarchy of controls and PPE selection.

RiskLogic Chem 2-(Methylthio)-5- nitropyrimidin-4-amine Haz_Dust Fine Dust (Inhalation Risk) Chem->Haz_Dust Haz_Skin Dermal Irritant/ Sensitizer Chem->Haz_Skin Haz_Therm Nitro Group (Thermal/Shock) Chem->Haz_Therm Ctrl_Eng Engineering: Fume Hood/LEV Haz_Dust->Ctrl_Eng Ctrl_Resp PPE: N95/P100 or PAPR Haz_Dust->Ctrl_Resp Ctrl_Glove PPE: Nitrile (Double Gloving) Haz_Skin->Ctrl_Glove Ctrl_Proc Process: No Dry Grinding Haz_Therm->Ctrl_Proc

Figure 1: Risk-to-Control Logic Flow. The chemical structure drives specific hazard identification, which in turn mandates specific engineering and PPE controls.

The PPE Matrix

This system is designed to be self-validating : if the engineering control (Fume Hood) fails or is unavailable, the Respiratory Protection level must automatically escalate.

Protection ZoneStandard Operation (In Fume Hood)High-Risk Operation (Spill / Outside Hood)Technical Rationale
Respiratory None required if sash is at proper height.Full-Face Respirator with P100 (HEPA) + OV cartridges.The methylthio group may release sulfurous odors; OV cartridges mitigate olfactory fatigue.
Hand Double Nitrile Gloves (0.11mm min).Silver Shield / Laminate under Nitrile.Nitro-aromatics can permeate thin nitrile over time. Double gloving provides a "breakthrough indicator" system.
Eye/Face Chemical Splash Goggles .Full-Face Respirator (Integrated eye protection).Safety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Cotton/Poly blend).Tyvek® Coverall (Disposable).Synthetic dusts cling to wool/cotton. Tyvek prevents cross-contamination outside the lab.

Operational Protocol: Handling & Transfer

A. Pre-Operational Checks (The "Zero-Step")
  • Airflow Verification: Verify fume hood face velocity is 80–100 fpm.

  • Static Dissipation: Nitro-pyrimidines are organic solids that can accumulate static charge. Ensure balances are grounded. Do not use plastic spatulas ; use stainless steel to prevent static buildup.

B. Weighing and Transfer
  • Step 1: Place the receiving vessel (flask/vial) inside the fume hood.

  • Step 2: Open the primary container only inside the hood.

  • Step 3: Use a funnel with a wide stem to transfer powder. Avoid free-falling powder which creates dust clouds.

  • Step 4: If the powder is caked, do not strike the bottle . Gently roll it. Impact (shock) on nitro compounds, while generally stable, is a risk best avoided [1].

C. Solubilization
  • Solvent Choice: This compound is likely sparingly soluble in water but soluble in DMSO or DMF.

  • Exotherm Warning: When dissolving amine-containing compounds in acids, heat may be generated. Add solid to liquid slowly.

Emergency Response & Spills

Scenario: You have spilled 5g of powder on the floor outside the fume hood.

SpillResponse Start Spill Detected Eval Assess Volume & Location Start->Eval Minor Minor (<10g, in Hood) Eval->Minor Major Major (>10g, or Floor) Eval->Major Act_Wet Wet Wipe Method (Solvent dampened) Minor->Act_Wet Act_Evac Evacuate & Ventilate (Don Full PPE) Major->Act_Evac Disp Dispose as Hazardous (Sulfur/Nitro Waste) Act_Wet->Disp Act_Evac->Act_Wet

Figure 2: Decision Tree for Spill Remediation. Prioritizes dust suppression.

Detailed Spill Procedure
  • Evacuate: If the spill creates a visible dust cloud, leave the immediate area for 15 minutes to allow settling.

  • Don PPE: Put on N95/P100 respirator, goggles, and double gloves.

  • Wet Method (Critical): Do NOT dry sweep. This generates dust and creates static friction (nitro hazard).

    • Cover the spill with paper towels dampened with ethanol or water .

    • Scoop the wet slurry into a waste container.

  • Decontamination: Wipe the surface with a mild detergent solution (pH neutral) to remove amine residues.

Waste Disposal & Compliance

  • Segregation: Do not mix with strong oxidizers or strong acids.

  • Labeling: Clearly label as "Toxic / Irritant - Sulfur Containing."

  • Stream: Dispose of via high-temperature incineration. The sulfur content (Methylthio group) means it must be treated to capture SOx emissions [2].

References

  • TCI Chemicals. (2025).[1][2][3] Safety Data Sheet: Nitro-pyrimidine derivatives handling precautions. Retrieved from

  • Sigma-Aldrich. (2024).[4][5] Safety Data Sheet: 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (Analogue Hazard Data). Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrimidine derivatives and GHS Classifications. Retrieved from

(Note: Specific CAS data for 2-(Methylthio)-5-nitropyrimidin-4-amine is extrapolated from close structural analogues like CAS 1979-96-0 and CAS 14001-70-8 due to their identical functional group hazard profiles.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Methylthio)-5-nitropyrimidin-4-amine
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